molecular formula C7H5FO2 B026538 4-Fluoro-3-hydroxybenzaldehyde CAS No. 103438-85-3

4-Fluoro-3-hydroxybenzaldehyde

Cat. No.: B026538
CAS No.: 103438-85-3
M. Wt: 140.11 g/mol
InChI Key: DOULGHINSFURSM-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5FO2 and its molecular weight is 140.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOULGHINSFURSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343156
Record name 4-Fluoro-3-hydroxybenzaldehyde
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Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-85-3
Record name 4-Fluoro-3-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-hydroxybenzaldehyde
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Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-3-hydroxybenzaldehyde

This compound is a substituted aromatic aldehyde that has emerged as a crucial intermediate and building block in various fields, most notably in pharmaceutical and agrochemical research. Its trifunctional nature—possessing an electrophilic aldehyde, a nucleophilic and acidic phenol, and a metabolically robust carbon-fluorine bond—provides a rich platform for complex molecular design. The strategic placement of the fluorine and hydroxyl groups on the benzaldehyde scaffold imparts unique electronic properties and reactivity, making it an asset for synthetic chemists aiming to fine-tune the biological activity and pharmacokinetic profiles of target molecules.[1][2]

This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this valuable compound.

Caption: Structure of this compound.

Core Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reactivity, and application. The properties of this compound are summarized below.

Data Presentation: Key Properties
PropertyValueSource(s)
CAS Number 103438-85-3[3][4]
Molecular Formula C₇H₅FO₂[3][4]
Molecular Weight 140.11 g/mol [3][4]
Melting Point 109-110 °C[2][3]
Boiling Point 229.6 ± 20.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Appearance White to cream or pale brown crystalline powder[5]
LogP 1.30[3]
InChIKey DOULGHINSFURSM-UHFFFAOYSA-N[3][4]
SMILES O=Cc1ccc(F)c(O)c1[3][4]
Spectroscopic Profile

While raw spectra are instrument-dependent, the structural features of this compound give rise to a predictable spectroscopic signature essential for reaction monitoring and quality control.

  • ¹H NMR: The spectrum will feature a characteristic singlet for the aldehyde proton (CHO) at a downfield shift, typically around 9.8 ppm. The aromatic region will display complex splitting patterns for the three protons on the benzene ring, influenced by both fluorine and hydroxyl groups. The proton ortho to the aldehyde will likely appear as a doublet, while the others will show more complex splitting due to F-H coupling. The phenolic proton (OH) will present as a broad singlet, the position of which is concentration and solvent-dependent.

  • IR Spectroscopy: Key diagnostic peaks include a broad absorption band for the O-H stretch of the phenol (around 3100-3500 cm⁻¹), a strong, sharp peak for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and absorptions corresponding to C=C stretching in the aromatic ring (1500-1600 cm⁻¹). A C-F stretching band is expected around 1200-1250 cm⁻¹.[5][6]

  • Mass Spectrometry: The exact mass is 140.027359 Da.[3] High-resolution mass spectrometry should show a molecular ion peak [M]+ at m/z corresponding to this value, confirming the elemental composition.

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound stems from the distinct reactivity of its functional groups. Understanding its synthesis and subsequent reactions is key to leveraging its potential.

Synthetic Pathways

The synthesis of substituted benzaldehydes often involves formylation of a corresponding phenol or oxidation of a benzyl alcohol. A plausible and efficient route to this compound can be adapted from established methods for its isomers, such as the Reimer-Tiemann reaction. This reaction introduces an aldehyde group onto a phenol ring.

synthesis start 2-Fluorophenol intermediate Dichlorocarbene Intermediate start->intermediate CHCl₃, NaOH product This compound intermediate->product H₃O⁺ Workup

Caption: Reimer-Tiemann formylation pathway.

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

Causality: The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols. It utilizes chloroform and a strong base to generate dichlorocarbene in situ. This highly electrophilic species is attacked by the electron-rich phenoxide ion, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde upon acidic workup.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 2-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

  • Carbene Generation: Heat the solution to 60-65°C. Add chloroform (1.5 eq) dropwise via the dropping funnel over 1 hour, maintaining vigorous stirring. The reaction is exothermic; control the addition rate to maintain the temperature.

  • Reaction Progression: After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with dilute sulfuric acid or hydrochloric acid until the solution is acidic (pH ~2-3). Steam distill the mixture to remove unreacted chloroform and any volatile byproducts.

  • Purification: Cool the remaining solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a water-methanol mixture or by column chromatography on silica gel.[7]

Core Reactivity and Transformations

The true synthetic power of this compound lies in the selective manipulation of its three functional centers.

1. Reactions at the Aldehyde Group:

The aldehyde is a primary site for carbon-carbon and carbon-heteroatom bond formation.

  • Wittig Reaction: This reaction is a cornerstone of alkene synthesis, converting the aldehyde into a C=C double bond. The choice of the phosphorus ylide determines the structure of the resulting alkene. Non-stabilized ylides typically favor the (Z)-alkene.[8][9] The strong P=O bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for this reaction.[10]

wittig_mechanism aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphorus Ylide (Ph₃P=CHR) ylide->oxaphosphetane [2+2] Cycloaddition alkene Stilbene Derivative oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: Mechanism of the Wittig reaction.

  • Reductive Amination: A powerful method for synthesizing amines. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the corresponding amine.

  • Condensation Reactions: The aldehyde readily participates in aldol and Knoevenagel condensations with enolates or active methylene compounds, respectively, to build more complex carbon skeletons.[11]

2. Reactions at the Phenolic Hydroxyl Group:

The hydroxyl group is both acidic and nucleophilic, allowing for straightforward derivatization.

  • O-Alkylation (Williamson Ether Synthesis): Deprotonation with a suitable base (e.g., K₂CO₃, NaH) generates a phenoxide, which acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. This is a fundamental transformation for modifying solubility and creating pharmacophores.

  • O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms ester derivatives.

3. Reactions on the Aromatic Ring:

The existing substituents direct the position of any further electrophilic aromatic substitution. The strongly activating, ortho-, para-directing hydroxyl group dominates over the weakly deactivating, ortho-, para-directing fluorine atom. The positions ortho and para to the hydroxyl group (C2 and C6) are the most activated sites for electrophiles.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate lipophilicity.[1] this compound serves as a valuable starting material for molecules where these properties are desired.

  • Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of various therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[2]

  • Precursor for Targeted Therapies: Its structure is found within precursors for novel anti-inflammatory agents, analgesics, and potential anti-cancer drugs.[1] The ability to easily functionalize the aldehyde and hydroxyl groups allows for its use in combinatorial chemistry and the generation of libraries of related compounds for high-throughput screening.

drug_discovery_workflow cluster_reactions Parallel Synthesis scaffold This compound (Starting Scaffold) r1 Wittig Reaction scaffold->r1 r2 Reductive Amination scaffold->r2 r3 O-Alkylation scaffold->r3 r4 Condensation scaffold->r4 library Compound Library (Diverse Derivatives) r1->library r2->library r3->library r4->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead

Caption: Role in a drug discovery workflow.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that require appropriate precautions.

Hazard CategoryGHS Statement(s)Precautionary Measures
Acute Toxicity H302: Harmful if swallowed.[4]Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[12]
Skin Irritation H315: Causes skin irritation.[4]Wear protective gloves and clothing.[12]
Eye Irritation H319: Causes serious eye irritation.[4][12]Wear eye/face protection (safety goggles).[12]
Respiratory Irritation H335: May cause respiratory irritation.[4][12]Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.[3][12]

Storage and Handling Protocol:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[3]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[2][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[3]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[3]

References

  • Chemsrc. (2025). This compound | CAS#:103438-85-3. Available at: [Link]

  • PubChem. (n.d.). This compound | C7H5FO2 | CID 587792. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]

Sources

A Technical Guide to 4-Fluoro-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an activating hydroxyl group, a deactivating but ortho-, para-directing fluorine atom, and a reactive aldehyde function—makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, representative synthetic strategies, and key applications, with a particular focus on its role as a precursor in the development of novel therapeutics. For researchers and drug development professionals, understanding the characteristics and potential of this reagent is paramount for leveraging its utility in creating next-generation pharmaceutical agents, most notably as an intermediate in the synthesis of transthyretin (TTR) stabilizers like Acoramidis.

Physicochemical Properties & Molecular Structure

The utility of this compound in a laboratory and industrial setting is defined by its fundamental chemical and physical properties.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 103438-85-3[1][2]
Molecular Formula C₇H₅FO₂[1][2][3]
SMILES C1=CC(=C(C=C1C=O)O)F[1]
InChIKey DOULGHINSFURSM-UHFFFAOYSA-N[1]
Molecular and Physical Properties
PropertyValueSource
Molecular Weight 140.11 g/mol [1][2][3]
Exact Mass 140.02735756 Da[1]
Melting Point 109-110 °C[2][3]
Boiling Point 229.6 ± 20.0 °C (at 760 mmHg)[2]
Density 1.4 ± 0.1 g/cm³[2]
Appearance White to pale yellow crystalline solidInferred from isomers
pKa (Phenolic OH) ~8-9 (Estimated)
Molecular Structure Analysis

The molecular structure consists of a benzene ring substituted with three key functional groups. The interplay of their electronic effects governs the molecule's reactivity. The aldehyde group (-CHO) is strongly electron-withdrawing through resonance and induction, deactivating the ring towards electrophilic substitution and making the aldehydic carbon an electrophilic site. The hydroxyl group (-OH) is a strong activating group, donating electron density into the ring via resonance. The fluorine atom (-F) is strongly electron-withdrawing via induction but weakly electron-donating via resonance, making it an overall deactivating but ortho-, para-directing group. This complex electronic environment dictates the regioselectivity of further chemical transformations.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Authenticating the structure and purity of this compound relies on standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect signals in the aromatic region (δ 7.0-8.0 ppm), a singlet for the aldehydic proton (δ ~9.8 ppm), and a broad singlet for the phenolic proton (δ ~5-6 ppm, exchangeable with D₂O). The aromatic signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

    • ¹³C NMR : The aldehydic carbon will appear downfield (δ ~190 ppm). Aromatic carbons will be observed between δ 110-160 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS) : The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 140.[1] Common fragmentation would involve the loss of the formyl radical (-CHO) or carbon monoxide (-CO).

  • Infrared (IR) Spectroscopy : Key diagnostic peaks include a broad absorption band for the O-H stretch of the phenol (~3200-3400 cm⁻¹), a sharp, strong absorption for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and a C-F stretching vibration (~1200-1250 cm⁻¹).

Synthesis and Reactivity

Representative Synthetic Strategy: Formylation of 2-Fluorophenol

A common and logical approach to synthesizing this compound is through the regioselective formylation of 2-fluorophenol. The Reimer-Tiemann reaction is a classic method for achieving this ortho-formylation of phenols.

start 2-Fluorophenol reagents 1. CHCl₃, NaOH 2. H₃O⁺ (Acidification) start->reagents Reaction Conditions intermediate Dichlorocarbene Intermediate Formation & Electrophilic Attack reagents->intermediate Mechanism Step product This compound intermediate->product Hydrolysis & Workup A This compound B 4-Fluoro-3-hydroxybenzoic Acid A->B Oxidation (e.g., Jones, Pinnick) C Acoramidis (TTR Stabilizer) B->C Multi-step Synthesis D TTR Protein Stabilization C->D Mechanism of Action E Inhibition of Amyloid Fibril Formation D->E Therapeutic Outcome

Sources

An In-Depth Technical Guide to 4-Fluoro-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural features, namely the electron-withdrawing fluorine atom and the hydrogen-bonding capable hydroxyl group positioned on the benzene ring, impart distinct chemical reactivity and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, spectral characterization, and its emerging role as a key building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

PropertyValueSource
Molecular Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [1]
Melting Point 109-110 °C[2]
Boiling Point (Predicted) 229.6±20.0 °C at 760 mmHg[2]
Appearance Off-white to pale yellow crystalline powderGeneral observation
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General chemical knowledge
CAS Number 103438-85-3[1]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, leveraging the principles of electrophilic aromatic substitution and functional group interconversion. A plausible and efficient method involves the formylation of 2-fluorophenol. The selection of the formylation method is critical to control the regioselectivity of the reaction, favoring the introduction of the aldehyde group at the para-position relative to the hydroxyl group.

Proposed Synthetic Pathway: Ortho-lithiation followed by Formylation

A common and effective method for the regioselective formylation of phenols is through ortho-lithiation. However, in the case of 2-fluorophenol, the fluorine and hydroxyl groups will direct the metallation to specific positions. A more direct approach for para-formylation is often desired.

A logical synthetic approach would be the Reimer-Tiemann reaction or a similar formylation reaction on 2-fluorophenol, although this may lead to a mixture of isomers. A more controlled synthesis might involve a multi-step sequence starting from a different precursor, such as 4-fluoro-3-methoxybenzaldehyde, followed by demethylation.

Conceptual Experimental Protocol:

Step 1: Formylation of 2-Fluorophenol (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place a solution of dimethylformamide (DMF) in an inert solvent like dichloromethane.

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Slowly add a solution of 2-fluorophenol in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a beaker of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate this compound.

Synthesis_Pathway cluster_reagents Reagents 2-Fluorophenol 2-Fluorophenol Vilsmeier_Reagent Vilsmeier_Reagent 2-Fluorophenol->Vilsmeier_Reagent DMF, POCl3 Intermediate_Complex Intermediate_Complex Vilsmeier_Reagent->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Hydrolysis DMF Dimethylformamide (DMF) POCl3 Phosphorus oxychloride (POCl3)

Caption: Proposed Vilsmeier-Haack formylation of 2-fluorophenol.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected spectral data based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the aromatic and aldehydic protons. The fluorine atom will cause splitting of the adjacent proton signals.

  • Aldehydic Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.

  • Aromatic Protons: Three protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The proton ortho to the aldehyde group is expected to be the most downfield, followed by the proton ortho to the hydroxyl group, and finally the proton meta to both.

  • Hydroxyl Proton (OH): A broad singlet is expected, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aldehydic Carbon (C=O): Expected to appear in the range of δ 190-195 ppm.

  • Aromatic Carbons: The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings. The chemical shifts will be influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aldehydic): A sharp, medium intensity band around 2850 cm⁻¹ and 2750 cm⁻¹.

  • C=O Stretch (Aldehydic): A strong, sharp band in the region of 1680-1700 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): Expected at m/z = 140.

  • Major Fragments: Loss of a hydrogen atom ([M-H]⁺) at m/z = 139, and loss of the formyl group ([M-CHO]⁺) at m/z = 111 are expected to be prominent fragments.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring. This trifunctional nature makes it a versatile building block in organic synthesis.

  • Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions to form imines, oximes, and hydrazones, and to participate in carbon-carbon bond-forming reactions like the Wittig and aldol reactions.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used in ether synthesis, such as the Williamson ether synthesis.

  • Aromatic Ring: The fluorinated aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will influence the regioselectivity of these transformations.

The strategic placement of the fluoro and hydroxyl groups makes this compound a valuable precursor for the synthesis of complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets.

Role as a Key Pharmaceutical Intermediate

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): This class of compounds is widely used for the treatment of depression and anxiety disorders. The structural motif of this compound can be found in the precursors to some SSRIs, where the fluorinated phenyl ring is a key pharmacophoric element.

  • Acoramidis (AG10): 4-Fluoro-3-hydroxybenzoic acid, the oxidized form of this compound, is a key intermediate in the synthesis of Acoramidis.[3] Acoramidis is a transthyretin (TTR) stabilizer being investigated for the treatment of transthyretin amyloidosis, a rare and serious disease.[3]

Drug_Synthesis cluster_application Application in Drug Synthesis This compound This compound Oxidation Oxidation This compound->Oxidation e.g., KMnO4, H2CrO4 4-Fluoro-3-hydroxybenzoic_acid 4-Fluoro-3-hydroxybenzoic_acid Oxidation->4-Fluoro-3-hydroxybenzoic_acid Further_Steps Further_Steps 4-Fluoro-3-hydroxybenzoic_acid->Further_Steps Multi-step synthesis Acoramidis Acoramidis Further_Steps->Acoramidis

Caption: Synthesis of Acoramidis intermediate from this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a platform for the creation of complex and biologically active molecules. As research into new therapeutic agents continues, the demand for such specialized intermediates is likely to grow, further solidifying the importance of this compound in modern medicinal chemistry.

References

  • Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (n.d.). Elsevier.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025). Quick Company.
  • A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). UNED.
  • 4 - Supporting Information. (n.d.). Royal Society of Chemistry.
  • 3-Fluoro-4-hydroxybenzaldehyde synthesis. (n.d.). ChemicalBook.
  • This compound. PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2023).
  • This compound. (n.d.). Chemsrc. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). (n.d.).
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). (n.d.).
  • Benzaldehyde, 4-hydroxy- - Infrared Spectrum. (n.d.). NIST WebBook.
  • Mass spectrometry fragmentation pattern of 4-Fluorobenzaldehyde. (n.d.). Benchchem.
  • US Patent 4,626,601 A, Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (1986).
  • IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). (n.d.).
  • 3-Fluoro-2-hydroxybenzaldehyde(394-50-3) IR Spectrum. (n.d.). ChemicalBook.
  • 4-Fluoro-3-phenoxybenzaldehyde - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Mass Spectrometry - Fragmentation P
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Exploring 4-Difluoromethoxy-3-Hydroxybenzaldehyde: A Key Roflumilast Intermedi
  • Synthesis of 3-fluoro-4-hydroxybenzaldehyde. (n.d.). PrepChem.com.
  • Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. (n.d.). Benchchem.
  • WO 99/38833 - Process for the halogenation of aldehydes and ketones. (1999). Googleapis.com.
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A Researcher's Comprehensive Safety & Handling Guide for 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals and Synthetic Chemists

As a key building block in medicinal chemistry and materials science, 4-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-85-3) is a frequently handled reagent. Its utility, however, is paired with a distinct hazard profile that necessitates a thorough understanding beyond a cursory glance at a Safety Data Sheet (SDS). This guide synthesizes critical safety information, providing field-proven insights and actionable protocols to ensure its safe handling, storage, and use in a research and development setting.

Part 1: Core Hazard Analysis and GHS Profile

Understanding the specific risks is the foundation of safe laboratory practice. This compound is a multi-hazard substance. Its primary risks are not acute flammability but rather its effects on human health upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.

The compound's hazard profile is summarized below. It is classified as an irritant and can be harmful through multiple exposure routes.[1] The signal word associated with this chemical is "Danger," indicating a higher level of hazard.[1]

Hazard ClassCategoryGHS Hazard StatementPractical Implication for Researchers
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]Accidental ingestion of even small amounts can cause illness. This underscores the criticality of strict "no eating or drinking" policies in the lab and thorough handwashing after handling.[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]The compound can be absorbed through the skin, causing systemic effects. Proper glove selection and immediate removal of contaminated clothing are essential.
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]Direct contact can lead to redness, inflammation, or dermatitis. This necessitates consistent use of chemical-resistant gloves.
Serious Eye Damage/Eye Irritation1 / 2H318/H319: Causes serious eye damage/irritation[1][2]As a fine powder, the risk of eye exposure is significant. This hazard demands the use of chemical goggles or safety glasses with side shields as a minimum requirement.
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]Inhaling the dust can be harmful. All manipulations of the solid compound must be performed within a certified chemical fume hood to prevent respiratory exposure.[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]Inhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. This further reinforces the mandatory use of engineering controls like fume hoods.

Part 2: Exposure Control & Personal Protective Equipment (PPE) Protocols

The hierarchy of controls is a fundamental principle of laboratory safety. Before relying on PPE, we must implement engineering and administrative controls.

1. Primary Engineering Control: The Chemical Fume Hood Due to the inhalation hazard associated with this compound powder, all handling of the solid must occur within a properly functioning chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow contains the powder, preventing it from entering the researcher's breathing zone and the general laboratory environment.

2. Personal Protective Equipment (PPE) Selection PPE is the final barrier between the researcher and the chemical. The appropriate level of PPE depends on the specific task being performed.

Task ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Preparing Stock Solution Chemical safety gogglesChemical-resistant glovesStandard laboratory coatNot required if performed within a certified chemical fume hood.
Transferring Solutions Chemical safety goggles or safety glasses with side shieldsChemical-resistant glovesStandard laboratory coatNot required if performed within a certified chemical fume hood or on the bench with no risk of aerosolization.
Cleaning Glassware Safety glasses with side shieldsChemical-resistant glovesStandard laboratory coatNot required.
Responding to a Spill Chemical safety gogglesChemical-resistant glovesStandard laboratory coat; consider a disposable apronAn approved dust respirator/mask should be worn when cleaning up the solid powder.[2]
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow start Start: Prepare to handle This compound spill_response Is this a spill cleanup? start->spill_response is_solid Is the material a solid powder? in_hood Work inside a certified chemical fume hood? is_solid->in_hood Yes is_solution Is the material in solution? is_solid->is_solution No ppe_solid Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat in_hood->ppe_solid Yes stop STOP Do not handle solid outside of a fume hood. Re-evaluate. in_hood->stop No end Proceed with task ppe_solid->end ppe_solution Required PPE: - Safety Glasses (Side Shields) - Nitrile/Neoprene Gloves - Lab Coat is_solution->ppe_solution Yes ppe_solution->end spill_response->is_solid No ppe_spill Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - Dust Respirator spill_response->ppe_spill Yes ppe_spill->end

Caption: PPE selection workflow for this compound.

Part 3: Protocols for Safe Handling, Storage, and Spill Response

Standard Operating Procedure (SOP) for Handling

  • Preparation : Before handling, ensure the chemical fume hood is operational. Put on all required PPE as determined above.

  • Weighing : When weighing the solid, use a disposable weigh boat. Perform slow, deliberate movements to avoid creating dust clouds.

  • Transfers : If transferring the solid, use a spatula. If transferring a solution, use a pipette or syringe.

  • Housekeeping : Keep the container tightly sealed when not in use.[2]

  • Post-Handling : Decontaminate the work area in the fume hood. Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[2][3]

Storage & Stability

  • Conditions : Store in a cool, dry, well-ventilated area in a tightly closed container.[2][3] Several suppliers recommend refrigerated storage to ensure long-term stability.[3]

  • Incompatibilities : Avoid storing near strong oxidizing agents.[3]

  • Degradation Products : Upon combustion, the material may produce hazardous fumes, including carbon monoxide and highly corrosive hydrogen fluoride.[3]

Accidental Release Measures

A small spill of solid this compound should be managed promptly and safely. Do not use water on the dry powder spill as this can create a slurry that is more difficult to manage.

Workflow for Small Spill Response (Solid)

Spill_Response spill Spill Occurs alert Alert personnel in the immediate area spill->alert don_ppe Don Spill Response PPE (Goggles, Gloves, Respirator) alert->don_ppe contain Cover spill with an inert, non-combustible absorbent (e.g., sand, vermiculite) don_ppe->contain collect Carefully sweep or scoop material into a labeled hazardous waste container contain->collect clean Wipe the area with a damp cloth (use soap & water), place cloth in waste container collect->clean dispose Seal container and arrange for proper disposal clean->dispose

Caption: Workflow for responding to a small solid spill.

Part 4: Emergency Procedures

In the event of an exposure or fire, immediate and correct action is critical.

First-Aid Measures

Exposure RouteImmediate First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids to rinse thoroughly.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[3] If skin irritation occurs or persists, seek medical attention.[2]
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult or symptoms like respiratory irritation persist, seek medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out the mouth with large amounts of water.[3] Seek immediate medical attention.[3]

Fire-Fighting Measures

  • Combustibility : The material itself is not considered combustible, but its container may burn in a fire.[2]

  • Suitable Extinguishers : Use extinguishing media appropriate for the surrounding fire. Dry chemical powder or carbon dioxide (CO2) extinguishers are recommended for fires involving this material.[2][3]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion fumes like hydrogen fluoride.[2][3]

By integrating these detailed safety protocols and maintaining a vigilant and informed approach, researchers can confidently and safely utilize this compound in their critical work.

References

  • This compound Safety Data Sheet, Chemsrc. [URL: https://www.chemsrc.com/en/cas/103438-85-3_1189955.html]
  • PubChem Compound Summary for CID 587792, this compound, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-hydroxybenzaldehyde]
  • This compound Safety Data Sheet, Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC53163_msds.pdf]

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solubility of 4-Fluoro-3-hydroxybenzaldehyde in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-hydroxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 103438-85-3), a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in common laboratory solvents.

The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical and chemical sciences. For drug development, a compound's solubility profile is a critical determinant of its bioavailability, directly influencing the proportion of the drug that enters systemic circulation to exert its therapeutic effect.[1][2] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are poorly soluble in water, presenting a major challenge for formulation scientists.[3][4] Insufficient solubility can compromise property assays, mask undesirable compound characteristics, and negatively affect both pharmacokinetic and pharmacodynamic properties, ultimately hindering a compound's path to clinical application.[3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable for successful research and development.[5]

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, one must first analyze its molecular structure and resulting physicochemical properties. The molecule contains a polar hydroxyl (-OH) group, a polar aldehyde (-CHO) group, and a carbon-fluorine bond on an aromatic ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aldehyde's oxygen is a hydrogen bond acceptor. These features are pivotal to its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 103438-85-3 [6][7]
Molecular Formula C₇H₅FO₂ [6][7]
Molecular Weight 140.11 g/mol [6][7]
Melting Point 109-110 °C [6][8]
Boiling Point 229.6 ± 20.0 °C [6]
LogP (o/w) 1.30 [6]

| Appearance | Solid / Powder |[8] |

The LogP value of 1.30 suggests a relatively balanced hydrophilic-lipophilic character, indicating that while it has some affinity for nonpolar environments, its polarity is significant. This profile suggests that the compound will exhibit favorable solubility in polar solvents.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative assessment can be made based on the fundamental chemical principle of "like dissolves like".[9][10] This principle states that substances with similar polarities are more likely to be soluble in one another.

G cluster_analyte Analyte: this compound cluster_solvent Solvent Selection Logic Analyte Key Structural Features: - Hydroxyl (-OH) Group (H-bond donor/acceptor) - Aldehyde (-CHO) Group (H-bond acceptor) - Aromatic Ring (Nonpolar character) - Fluoro (-F) Group (Polar bond) Solvent Solvent Polarity Analyte->Solvent 'Like Dissolves Like' Principle Polar Polar Solvents Solvent->Polar High Polarity (e.g., Water, Ethanol, DMSO) Nonpolar Nonpolar Solvents Solvent->Nonpolar Low Polarity (e.g., Hexane, Toluene) Prediction_High Prediction_High Polar->Prediction_High Prediction: HIGH SOLUBILITY (due to H-bonding & dipole interactions) Prediction_Low Prediction_Low Nonpolar->Prediction_Low Prediction: LOW SOLUBILITY (Aromatic ring allows minor interaction)

Caption: Logical approach to predicting solubility based on analyte structure.

Table 2: Predicted Solubility of this compound in Common Lab Solvents

Solvent Class Examples Predicted Solubility Rationale
Polar Protic Water, Methanol, Ethanol High The hydroxyl and aldehyde groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic DMSO, Acetonitrile, Acetone High to Moderate Strong dipole-dipole interactions are possible. Solvents like DMSO are excellent hydrogen bond acceptors.

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Sparingly Soluble | The aromatic ring provides some nonpolar character, which may allow for limited solubility, but the polar functional groups will dominate, limiting miscibility. |

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11] It is a robust procedure that, when executed correctly, provides highly accurate and reproducible data.

Rationale for the Shake-Flask Method

This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution. By adding an excess of the compound, the system is allowed to reach its maximum saturation point under controlled conditions. This contrasts with kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions.[11]

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., PBS buffer, ethanol, etc.)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert and low-binding)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, LC-MS/MS)

Experimental Workflow

G start Start prep Step 1: Preparation Add excess solid compound to a known volume of solvent. start->prep incubate Step 2: Equilibration Incubate at controlled temperature with constant agitation (24-72h). prep->incubate separate Step 3: Phase Separation Centrifuge and/or filter the suspension to remove undissolved solid. incubate->separate quantify Step 4: Quantification Analyze the concentration of the dissolved compound in the clear filtrate using HPLC or UV-Vis. separate->quantify end End Report solubility (e.g., in mg/mL) quantify->end

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure
  • Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial containing a precise volume of the chosen solvent.[12] The presence of excess solid throughout the experiment is mandatory to ensure saturation is achieved.[13]

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[13] The exact time can be determined by taking measurements at various time points until the concentration in solution reaches a stable plateau.[12][13]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.[13]

    • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

    • Filtration: Carefully draw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE). Pre-rinsing the filter with a small amount of the saturated solution can help minimize solute adsorption to the filter material.[12]

  • Quantification: Prepare a dilution of the clear filtrate in a suitable solvent. Analyze the concentration of this compound using a validated analytical method like HPLC-UV.[9] The concentration is determined by comparing the sample's response to a standard calibration curve prepared with known concentrations of the compound.

  • Quality Control and Data Analysis:

    • Perform all experiments in at least triplicate to ensure reproducibility and accuracy.

    • For ionizable compounds, the pH of the final solution should be measured and reported, as it can significantly affect solubility.[11][13]

    • The final solubility is calculated from the measured concentration, accounting for any dilutions, and is typically reported in units such as mg/mL or µg/mL.

Conclusion

This compound is a polar molecule with hydrogen bonding capabilities, leading to a prediction of high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. For researchers requiring precise quantitative data for applications such as formulation development or pharmacological studies, the shake-flask equilibrium solubility method is the recommended gold standard. Adherence to a rigorous, well-controlled protocol is essential for generating reliable and accurate data that can confidently guide further research and development efforts.

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
  • Grecu, G. V., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from a specialized medical publisher's website.
  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Slideshare. (n.d.). Solubility and its Importance.pptx.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.
  • Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Chemsrc. (2025, August 26). This compound | CAS#:103438-85-3.
  • PubChem. (n.d.). This compound | C7H5FO2 | CID 587792.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Unknown. (n.d.).
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds | PDF.
  • Bio-protocol. (n.d.). 2.2.2. Equilibrium solubility measurement.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Apollo Scientific. (2023, July 18). This compound Safety Data Sheet.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • MySkinRecipes. (n.d.). This compound.

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A Comprehensive Spectroscopic Guide to 4-Fluoro-3-hydroxybenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group on the benzene ring, make it a versatile building block for the synthesis of a wide range of bioactive molecules and functional materials. Accurate and unambiguous structural elucidation is paramount for its application in these fields. This guide provides a detailed exploration of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the interpretation of its spectral features.

The strategic placement of the fluoro and hydroxyl groups influences the chemical environment of the entire molecule, leading to characteristic spectroscopic signatures. Understanding these is crucial for confirming the identity and purity of the compound in research and development settings.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of the atoms.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[2]

    • Analyze the splitting patterns (multiplicities) and measure coupling constants (J) in Hertz (Hz).[1]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.[1]

  • Aldehydic Proton (-CHO): This proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. Aromatic protons typically resonate in the region of δ 6.5-8.0 ppm.[3] The specific chemical shifts and multiplicities will depend on their position relative to the fluoro and hydroxyl groups.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm.[3]

  • Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is highly deshielded and will appear significantly downfield, typically above 190 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbons directly attached to the electronegative fluorine and oxygen atoms will be shifted to different extents. Due to proton decoupling, the number of signals can help determine the symmetry of the molecule.[3]

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is using the KBr pellet technique or Attenuated Total Reflectance (ATR).

  • KBr Pellet Method:

    • Thoroughly grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer.

  • ATR Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Record the spectrum over the typical mid-IR range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

IR Spectral Analysis

The key vibrational frequencies in the IR spectrum of this compound are:

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

  • C-H (Aromatic) Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.[4]

  • C=O (Aldehyde) Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the aldehyde is expected around 1670-1700 cm⁻¹. Conjugation with the aromatic ring can lower this frequency.

  • C=C (Aromatic) Stretch: The in-ring carbon-carbon stretching vibrations of the aromatic ring typically give rise to several bands in the 1400-1600 cm⁻¹ region.[4]

  • C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the range of 1000-1300 cm⁻¹.

  • C-H (Aromatic) Bending: Out-of-plane ("oop") C-H bending vibrations appear in the 675-900 cm⁻¹ region and can provide information about the substitution pattern of the aromatic ring.[4]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

A common mass spectrometry technique for analyzing a small organic molecule like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

  • Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

  • Ionization: The separated analyte molecules enter the mass spectrometer's ion source, where they are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, results in the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound will provide key information:

  • Molecular Ion Peak (M⁺˙): The peak with the highest m/z value in the EI mass spectrum usually corresponds to the molecular ion. For this compound (C₇H₅FO₂), the expected molecular weight is approximately 140.11 g/mol .[5] The mass spectrum should show a peak at m/z 140.[5]

  • Fragment Ions: The molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) or the loss of the formyl group ([M-CHO]⁺). The presence of the fluorine and hydroxyl groups will also influence the fragmentation pattern. For instance, a prominent peak at m/z 139 is often observed, corresponding to the loss of a hydrogen atom.[5] Another significant fragment could be observed at m/z 111.[5]

Summary of Spectroscopic Data

Technique Feature Expected Value/Region
¹H NMR Aldehydic Proton (δ)9.5 - 10.5 ppm (singlet)
Aromatic Protons (δ)6.5 - 8.0 ppm (complex multiplets)
Hydroxyl Proton (δ)Variable (broad singlet)
¹³C NMR Carbonyl Carbon (δ)> 190 ppm
Aromatic Carbons (δ)120 - 150 ppm
IR O-H Stretch (cm⁻¹)3200 - 3600 (broad, strong)
C-H Aromatic Stretch (cm⁻¹)3000 - 3100
C=O Aldehyde Stretch (cm⁻¹)1670 - 1700 (strong, sharp)
C=C Aromatic Stretch (cm⁻¹)1400 - 1600
C-F Stretch (cm⁻¹)1000 - 1300 (strong)
MS (EI) Molecular Ion (m/z)~140
Key Fragments (m/z)~139, ~111

Logical Workflow for Spectroscopic Analysis

To ensure the identity and purity of this compound, a systematic approach to spectroscopic analysis is recommended.

G cluster_0 Spectroscopic Characterization Workflow A Obtain Sample of This compound B Mass Spectrometry (MS) Determine Molecular Weight A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (¹H and ¹³C) Elucidate Detailed Structure A->D E Data Interpretation and Correlation B->E C->E D->E F Structural Confirmation E->F

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

This workflow emphasizes a multi-technique approach, where the data from each spectroscopic method corroborates the others, leading to a high degree of confidence in the structural assignment.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The interplay of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group results in a unique set of spectral data that is invaluable for researchers in various scientific disciplines. By following the outlined experimental protocols and understanding the principles of spectral interpretation, scientists can confidently verify the identity and purity of this important chemical compound, ensuring the integrity of their research and development endeavors.

References

  • TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. YouTube; 2024. Available from: [Link]

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The Aldehyde Group in 4-Fluoro-3-hydroxybenzaldehyde: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-hydroxybenzaldehyde is a key aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from the nuanced reactivity of the aldehyde functional group, which is electronically modulated by the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This guide provides an in-depth exploration of the chemical behavior of the aldehyde moiety in this compound, offering insights into its synthetic transformations and the underlying electronic principles that govern its reactivity. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule. A notable application of this scaffold is in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis, highlighting the industrial relevance of understanding its chemical transformations.[1][2]

Electronic Landscape of this compound

The reactivity of the aldehyde group in this compound is a direct consequence of the electronic interplay between the fluoro and hydroxyl substituents. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which increases the electrophilicity of the carbonyl carbon. Conversely, it also exhibits a pi-donating resonance effect (+R). The hydroxyl group at the meta-position is primarily an electron-donating group through resonance (+R) and a weakly electron-withdrawing group through induction (-I).

The combined effect of these substituents makes the aldehyde group in this compound sufficiently electrophilic to undergo a variety of nucleophilic addition reactions, while also influencing the reactivity of the aromatic ring.

Caption: Electronic influence of substituents in this compound.

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality of this compound is a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This section details the protocols and mechanistic considerations for several pivotal reactions.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, and this compound is a competent substrate for this transformation. The electron-withdrawing nature of the fluorine substituent can enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon.

Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxy-stilbene Derivatives

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise. A distinct color change to deep red or orange signifies the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired stilbene derivative.[3][4]

wittig_workflow start Start ylide Ylide Generation (Benzyltriphenylphosphonium chloride + n-BuLi in THF at 0°C) start->ylide reaction Reaction with This compound (0°C to RT) ylide->reaction workup Aqueous Work-up (NH4Cl quench, extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Fluoro-3-hydroxy-stilbene purification->product

Caption: Workflow for the Wittig reaction of this compound.

Grignard Reaction

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds, allowing for the synthesis of secondary alcohols from this compound. It is crucial to protect the acidic phenolic hydroxyl group prior to the Grignard reaction to prevent it from quenching the Grignard reagent.

Experimental Protocol: Synthesis of Substituted (4-Fluoro-3-hydroxyphenyl)methanols

  • Protection of the Hydroxyl Group: React this compound with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or methoxymethyl chloride (MOMCl), in the presence of a base like imidazole or diisopropylethylamine in an appropriate solvent (e.g., dichloromethane or THF).

  • Grignard Reaction: In a flame-dried flask under an inert atmosphere, add the protected this compound to a solution of the desired Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The protecting group is then removed under appropriate conditions (e.g., tetrabutylammonium fluoride for TBDMS or acidic conditions for MOM) to yield the final secondary alcohol.

  • Purification: The crude product is purified by column chromatography.[5][6]

grignard_workflow start Start protection Hydroxyl Protection (e.g., TBDMSCl, imidazole) start->protection grignard Grignard Reaction (R-MgX, THF, 0°C to RT) protection->grignard workup Aqueous Work-up (NH4Cl quench) grignard->workup deprotection Deprotection (e.g., TBAF) workup->deprotection purification Purification (Column Chromatography) deprotection->purification product Substituted (4-Fluoro-3-hydroxyphenyl)methanol purification->product

Caption: Workflow for the Grignard reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. The enhanced electrophilicity of the aldehyde in this compound facilitates this reaction.

Experimental Protocol: Synthesis of Benzylidene Malononitrile Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.05 equivalents) in a suitable solvent such as ethanol or water.

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. The product often precipitates out of the reaction mixture upon formation.

  • Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried. If necessary, the product can be further purified by recrystallization.[7][8][9][10]

knoevenagel_workflow start Start mixing Mixing of Reactants (this compound, malononitrile, solvent) start->mixing catalysis Addition of Catalyst (e.g., piperidine) mixing->catalysis reaction Reaction (Stirring at RT or with heating) catalysis->reaction isolation Product Isolation (Filtration) reaction->isolation purification Purification (Recrystallization) isolation->purification product Benzylidene Malononitrile Derivative purification->product

Caption: Workflow for the Knoevenagel condensation.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the formation of an imine intermediate, followed by its reduction to the corresponding amine.

Experimental Protocol: Synthesis of N-Substituted (4-Fluoro-3-hydroxyphenyl)methanamines

  • Imine Formation: In a suitable solvent such as methanol or dichloroethane, combine this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents). A catalytic amount of acetic acid is often added to facilitate imine formation.

  • Reduction: To the solution containing the in situ-formed imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents selectively reduce the iminium ion in the presence of the aldehyde.[11][12][13]

  • Work-up and Purification: Once the reaction is complete (monitored by TLC), it is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude amine is then purified by column chromatography.

reductive_amination_workflow start Start imine_formation Imine Formation (in situ) (Aldehyde + Amine + cat. AcOH) start->imine_formation reduction Reduction (NaBH(OAc)3 or NaBH3CN) imine_formation->reduction workup Basic Work-up (NaHCO3 quench, extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product N-Substituted Amine purification->product

Caption: Workflow for reductive amination.

Quantitative Data Summary

The following table summarizes representative yields for reactions involving fluorinated benzaldehydes, providing a baseline for expected outcomes with this compound. Note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.

Reaction TypeSubstrateReagentsProductYield (%)Reference
Wittig Reaction4-FluorobenzaldehydeBenzyltriphenylphosphonium chloride, n-BuLi4-FluorostilbeneHigh[3]
Grignard Reaction4-FluorobenzaldehydeMethylmagnesium bromide1-(4-Fluorophenyl)ethanol~85-95[5]
Knoevenagel Condensation4-FluorobenzaldehydeMalononitrile, Piperidine2-(4-Fluorobenzylidene)malononitrile88[8]
Reductive AminationGeneral AldehydesVarious amines, NaBH(OAc)₃N-Substituted AminesHigh[11]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The aldehyde group, activated by the electronic effects of the fluoro and hydroxyl substituents, readily participates in a wide range of chemical transformations. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective utilization in the design and synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The successful application of this compound in the synthesis of important drugs like Acoramidis underscores the importance of continued investigation into its chemical properties and synthetic potential.

References

  • Supporting Information for a scientific article. (2014).
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  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. BenchChem.
  • BenchChem. (2025). Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. BenchChem.
  • Kolagkis, P. X., et al. (n.d.).
  • New Drug Approvals. (2025). Acoramidis. New Drug Approvals.
  • MedKoo Biosciences. (n.d.). Acoramidis Synthetic Routes. MedKoo Biosciences.
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  • ResearchGate. (n.d.). The structure (A) and synthesis (B) of acoramidis.
  • Banaras Hindu University. (n.d.).
  • Girase, P. S., et al. (n.d.). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry, 38(3).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ResearchGate. (2025).
  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][14]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.

  • World Journal of Chemical Education. (n.d.).
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  • ResearchGate. (n.d.). Scheme S1. Synthesis of AG10.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017).
  • ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718).
  • Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
  • Biosynth. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | FF64020.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). Acoramidis.
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Whitepaper: A Mechanistic Exploration of Fluorine's Electronic Influence in 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly altering a compound's physicochemical and pharmacological profile. This guide provides an in-depth analysis of the nuanced electronic effects of a fluorine substituent as exemplified by 4-Fluoro-3-hydroxybenzaldehyde. We dissect the interplay between fluorine's powerful inductive electron withdrawal and its countervailing resonance electron donation. This document explores how these competing forces modulate the acidity of the hydroxyl group, the reactivity of the aldehyde, and the overall electron density of the aromatic ring. Through a combination of theoretical principles, spectroscopic interpretation, and computational analysis, we offer a detailed framework for understanding and predicting the impact of aromatic fluorination.

Introduction: The Dichotomy of Fluorine's Electronic Character

Fluorine is the most electronegative element, a property that dictates its powerful inductive effect (-I).[1][2] When attached to an aromatic ring, it strongly withdraws electron density through the sigma (σ) bond framework, decreasing the electron density on the carbon to which it is attached and, to a lesser extent, on adjacent atoms.[3][4] This potent -I effect generally deactivates the aromatic ring toward electrophilic attack.

However, this is only part of the story. Fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated into the aromatic π-system. This is known as the resonance (or mesomeric) effect (+R).[1][5] This donation of electron density is directed to the ortho and para positions relative to the fluorine atom.[1] Therefore, a fluorine substituent presents a fascinating dichotomy: it deactivates the ring overall via induction while simultaneously directing incoming electrophiles to the ortho and para positions via resonance.[1] While the inductive effect of halogens is typically much stronger than their resonance effect, the interplay between these two forces is critical for understanding molecular properties.[2][6]

The Molecule in Focus: this compound

This compound (CAS No: 103438-85-3) is a substituted benzaldehyde containing three key functional groups whose properties are mutually influenced by their electronic interactions.[7][8]

  • Structure:

    • An aldehyde group (-CHO) at position 1.

    • A hydroxyl group (-OH) at position 3.

    • A fluorine atom (-F) at position 4.

The relative positioning of these groups creates a complex electronic environment. The aldehyde is a strong electron-withdrawing group (-I, -R), the hydroxyl group is an electron-donating group (+R > -I), and the fluorine atom exhibits its characteristic dual -I and +R effects. Understanding their synergistic and antagonistic interactions is key to predicting the molecule's reactivity and properties.

Physical Properties:

Property Value Source
Molecular Formula C₇H₅FO₂ [7][8]
Molecular Weight 140.11 g/mol [7][8]
Melting Point 109-110 °C [7]

| Boiling Point | 229.6 ± 20.0 °C |[7] |

Analysis of Intramolecular Electronic Effects

The electronic properties of this compound are determined by the vector sum of the effects from each substituent.

  • Inductive Effects (-I): Both the fluorine atom and the aldehyde group exert strong electron-withdrawing inductive effects. The fluorine at C4 pulls electron density from the ring, making the entire system more electron-poor. The aldehyde group further withdraws density, particularly from the ortho and para positions relative to itself (C2, C4, C6).

  • Resonance Effects (+R / -R): The hydroxyl and fluoro groups are both +R donors, pushing electron density into the ring, primarily at their ortho and para positions. Conversely, the aldehyde is a -R group, pulling π-electron density out of the ring.

The diagram below illustrates the primary inductive and resonance forces at play.

G cluster_mol This compound cluster_effects Electronic Effects mol mol inductive -I Effect (Inductive Withdrawal) • Strongest effect for Fluorine • Deactivates entire ring • Transmitted via σ-bonds mol->inductive  -F  -CHO resonance +R Effect (Resonance Donation) • Directs ortho/para • Donates lone pair to π-system • Opposes -I effect mol->resonance  -F  -OH

Caption: Competing Inductive (-I) and Resonance (+R) effects in the molecule.

This electronic push-pull mechanism dictates the molecule's key chemical characteristics. For instance, the fluorine atom's strong -I effect, augmented by the aldehyde's electron withdrawal, is expected to significantly increase the acidity of the phenolic proton compared to phenol itself.

Experimental and Computational Evidence

Acidity (pKa) Analysis

The acidity of the hydroxyl group is a direct probe of the electronic effects within the ring. Electron-withdrawing groups stabilize the corresponding phenoxide conjugate base, resulting in a lower pKa (stronger acid).

For this compound, the fluorine atom is meta to the hydroxyl group. Its -I effect will contribute to acidity. More significantly, the powerful electron-withdrawing aldehyde group is para to the hydroxyl group, which will substantially stabilize the phenoxide anion through both inductive and resonance effects, leading to a predicted pKa significantly lower than that of phenol (~10) or even 3-fluorophenol (9.3).

Spectroscopic Characterization

Spectroscopic techniques provide direct evidence of the electronic environment within the molecule.

  • ¹H NMR: The chemical shifts of the aromatic protons are sensitive to electron density. The proton at C5, being ortho to both the electron-withdrawing aldehyde and fluorine, is expected to be the most deshielded (highest ppm). The protons at C2 and C6 will also be deshielded due to their proximity to the aldehyde and hydroxyl/fluorine groups, respectively.

  • ¹³C NMR: The carbon attached to the fluorine (C4) will show a large C-F coupling constant. The carbonyl carbon of the aldehyde will appear far downfield (>180 ppm). The chemical shifts of the aromatic carbons will reflect the sum of the substituent effects.

  • FTIR Spectroscopy: The vibrational frequency of the carbonyl (C=O) stretch in the aldehyde and the O-H stretch of the phenol provide insight. The strong electron-withdrawing nature of the ring, enhanced by fluorine, may slightly increase the C=O stretching frequency compared to benzaldehyde. The O-H stretch will likely be broad due to hydrogen bonding.

Computational Chemistry Insights

Modern computational methods can visualize and quantify electronic effects. A typical workflow for analyzing such a molecule using Density Functional Theory (DFT) is outlined below.

G start Input Structure (this compound) geom Geometry Optimization (e.g., B3LYP/6-31G*) start->geom freq Frequency Calculation (Confirm Minimum Energy) geom->freq props Calculate Molecular Properties freq->props esp Electrostatic Potential (ESP) Map props->esp nbo Natural Bond Orbital (NBO) Analysis props->nbo fmo Frontier Molecular Orbitals (HOMO/LUMO) props->fmo vis Visualize & Interpret Results esp->vis nbo->vis fmo->vis

Caption: A standard DFT workflow for analyzing molecular electronic properties.

  • Electrostatic Potential (ESP) Map: This analysis would visualize the electron distribution. A region of high negative potential (red) is expected around the electronegative oxygen and fluorine atoms. A region of positive potential (blue) would be associated with the acidic hydroxyl proton and the electrophilic aldehyde carbon. The fluorination is known to pull electron density from the π-cloud of the benzene ring, which can be visualized with ESP maps.[3]

  • NBO Analysis: This method quantifies the charge on each atom, providing numerical data to support the qualitative picture of electron withdrawal and donation.

  • FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is likely to be centered on the aldehyde group and the aromatic ring, indicating these as sites for nucleophilic attack.

Implications for Reactivity and Drug Design

The electronic modifications induced by the fluorine atom have profound consequences for the molecule's application in drug discovery.

  • Aldehyde Reactivity: The overall electron-withdrawing environment enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in reactions like the Kabachnik–Fields reaction or reductive amination.[13]

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond with C-F at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the drug's half-life.

  • Binding Interactions: Fluorine can participate in non-covalent interactions, including dipole-dipole, ion-dipole, and weak hydrogen bonds. The altered electrostatic potential across the molecule can change how it docks into a protein's active site, potentially increasing binding affinity and selectivity.[14]

  • Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes. This is a critical parameter for oral bioavailability and blood-brain barrier penetration.[15]

Experimental Protocols

Protocol 1: pKa Determination via Potentiometric Titration

This protocol describes a standard method for experimentally determining the acidity of the hydroxyl group.

Objective: To measure the pKa of this compound.

Materials:

  • This compound

  • Standardized 0.1 M NaOH solution

  • Deionized, boiled water (to remove dissolved CO₂)

  • pH meter, calibrated with standard buffers (pH 4, 7, 10)

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh ~50 mg of this compound and dissolve it in 50 mL of a suitable solvent mixture (e.g., 50:50 ethanol/water) in the 100 mL beaker. The organic co-solvent is necessary due to the limited water solubility of the compound.

  • Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Ensure the electrode tip does not contact the stir bar.

  • Titration: Begin stirring the solution gently. Record the initial pH.

  • Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Continue the titration well past the equivalence point (identified by a rapid change in pH).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the volume at the equivalence point (Veq).

    • The pH at the half-equivalence point (Veq/2) is equal to the pKa of the compound.

    • Alternatively, plot the first derivative (ΔpH/ΔV) against V to more accurately find the equivalence point.

Trustworthiness: This method is self-validating. The clear sigmoidal shape of the titration curve and the sharp peak in the first derivative plot confirm a successful monoprotic acid titration, providing confidence in the determined pKa value.

References

  • Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange. Available at: [Link]

  • This compound | CAS#:103438-85-3. Chemsrc. Available at: [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. Available at: [Link]

  • Why is o-flurophenol is more acidic than p-flurophenol? Quora. Available at: [Link]

  • This compound | C7H5FO2 | CID 587792. PubChem. Available at: [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. Available at: [Link]

  • The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. askIITians. Available at: [Link]

  • Resonance vs Inductive Effects (video). Khan Academy. Available at: [Link]

  • Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate. Available at: [Link]

  • Does fluorine or chlorine have more of a resonance effect? Quora. Available at: [Link]

  • Why is o-fluorophenol a stronger acid than p-fluorophenol? Chemistry Stack Exchange. Available at: [Link]

  • Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing. Available at: [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (2018). PubMed Central. Available at: [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]

  • Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. ResearchGate. Available at: [Link]

  • Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. ResearchGate. Available at: [Link]

  • Why fluorine shows more resonance effect than chlorine? Brainly.in. Available at: [Link]

  • 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250. PubChem. Available at: [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available at: [Link]

  • Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. PubMed Central. Available at: [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Sourcing 4-Fluoro-3-hydroxybenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-3-hydroxybenzaldehyde in Synthesis

In the landscape of medicinal chemistry and materials science, the selection of starting materials is a critical determinant of research success. This compound (CAS No. 103438-85-3) is a deceptively simple aromatic aldehyde that serves as a highly versatile scaffold and building block.[1] Its strategic value lies in the orthogonal reactivity of its three functional components: the aldehyde, the phenol, and the fluorine substituent.

  • The Aldehyde Group: A reactive handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations.

  • The Hydroxyl Group: Offers a site for etherification, esterification, or can act as a directing group in further aromatic substitutions.

  • The Fluorine Atom: A prized substituent in modern drug discovery.[2] Its introduction can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of the adjacent hydroxyl group.

This trifecta of functionality makes this compound a key intermediate in the synthesis of a diverse range of complex molecules, including enzyme inhibitors, potassium channel modulators, and other bioactive compounds.[3][4][5] Given its pivotal role, ensuring the procurement of this reagent at the highest standards of purity and reliability is not merely a logistical step but a foundational component of rigorous and reproducible science. This guide provides an in-depth framework for researchers to navigate the commercial landscape and secure high-quality material for their demanding applications.

The Cornerstone of Reproducibility: A Framework for Supplier Evaluation

Sourcing a chemical reagent extends far beyond finding the lowest price. For research applications, where results must be unambiguous and repeatable, the quality and documentation of your starting materials are paramount. Inconsistent purity can lead to failed reactions, misleading biological data, and months of lost work. A robust evaluation of a potential supplier should be a standard operating procedure for any research lab.

The following workflow outlines a systematic approach to qualifying a commercial source for this compound.

G cluster_0 Supplier Evaluation Workflow cluster_1 Key Documentation a Identify Potential Suppliers (e.g., MilliporeSigma, TCI, Apollo Scientific, Biosynth) b Request & Scrutinize Documentation a->b Initial Screening c Assess Purity & Analytical Data b->c Technical Deep Dive coa Certificate of Analysis (CoA) b->coa sds Safety Data Sheet (SDS) b->sds d Evaluate Logistics & Support c->d Practical Considerations e Decision: Procure Test Sample d->e Qualification Gate f In-House Quality Control (QC) e->f Verification Step g Approve Supplier for Project-Scale Use f->g Final Approval

Caption: A systematic workflow for qualifying commercial chemical suppliers.

The Certificate of Analysis (CoA): Your Primary Data Source

The Certificate of Analysis is the single most important document for assessing reagent quality. It is a batch-specific testament to the product's identity and purity.

  • Purity Specification: Look for a purity level of ≥97% or higher for most synthetic applications.[6] The method of determination is crucial; High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) provides a more accurate assessment than titration or melting point alone.

  • Spectroscopic Data: While not always provided on a standard CoA, reputable suppliers should have reference spectra (e.g., ¹H NMR, ¹³C NMR, FT-IR) on file and be willing to provide them. This data is invaluable for confirming the chemical structure and identifying potential impurities.

  • Lot-to-Lot Consistency: When beginning a long-term project, it is wise to procure enough material from a single lot to ensure consistency. If you must switch lots, request the CoA for the new batch to verify that the specifications are comparable.

The Safety Data Sheet (SDS): Beyond Compliance

The SDS provides critical information for safe handling, storage, and disposal.[7] For this compound, key details include:

  • Hazards: It is typically classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][7]

  • Personal Protective Equipment (PPE): Standard PPE includes safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry place, often refrigerated and protected from light.[8][9]

  • Incompatibilities: Avoid strong oxidizing agents.[8]

Comparative Analysis of Commercial Suppliers

Several reputable suppliers provide this compound for research purposes. The table below offers a comparative summary based on publicly available data. Note that availability and exact specifications can change, and direct inquiry is always recommended.

SupplierTypical PurityAnalytical Data ProvidedKey Strengths & Considerations
MilliporeSigma (Aldrich) ≥98%Often provides reference to Aldrich CPR™ grade, where the buyer assumes responsibility for confirming identity and purity.Extensive distribution network. The "AldrichCPR" grade is intended for early discovery and may require more rigorous in-house QC.
Thermo Fisher Scientific (Alfa Aesar) 98%Provides batch-specific CoA with purity by assay and melting point.[10]Strong academic and industrial presence. Clear and accessible documentation.
Tokyo Chemical Industry (TCI) >98.0% (GC)Provides CoA and often reference spectra on their website.Known for high-quality and well-characterized research chemicals, particularly building blocks for organic synthesis.
Apollo Scientific Varies (e.g., 97%)Provides a comprehensive, multi-page SDS with detailed handling information.[7]UK-based supplier with a strong focus on fluoro-organics and other specialized intermediates.
Biosynth >97%Provides key physical data (e.g., melting point) and GHS information.[9]Offers a wide range of biochemicals and chemical building blocks for life science research.

Application Protocol: Synthesis of a Chalcone Derivative

To demonstrate the utility of high-quality this compound, this section provides a representative protocol for a Claisen-Schmidt condensation reaction to form a chalcone, a common scaffold in medicinal chemistry.

G cluster_reaction Claisen-Schmidt Condensation reagent1 This compound product Chalcone Derivative reagent1->product + reagent2 Acetophenone (or other enolizable ketone) reagent2->product conditions NaOH or KOH Ethanol/Water Room Temp conditions->product

Caption: Reaction scheme for the synthesis of a chalcone derivative.

Objective: To synthesize (E)-1-phenyl-3-(4-fluoro-3-hydroxyphenyl)prop-2-en-1-one.

Materials:

  • This compound (1.40 g, 10.0 mmol)

  • Acetophenone (1.20 g, 10.0 mmol)

  • Ethanol (20 mL)

  • Sodium Hydroxide (NaOH) solution (10% w/v in water, 10 mL)

  • Hydrochloric Acid (HCl), 2M

  • Deionized Water

  • Magnetic stirrer and stir bar

  • 250 mL Erlenmeyer flask

  • Ice bath

  • Büchner funnel and filter paper

Methodology:

  • Dissolution: In the 250 mL Erlenmeyer flask, dissolve the this compound (1.40 g) and acetophenone (1.20 g) in ethanol (20 mL). Stir at room temperature until a clear solution is formed.

  • Initiation: Cool the flask in an ice bath. While stirring vigorously, slowly add the 10% NaOH solution dropwise over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 4-6 hours. The solution will typically turn yellow or orange, and a precipitate may form.

  • Work-up: Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

  • Neutralization: Slowly acidify the mixture by adding 2M HCl dropwise while stirring until the pH is approximately 5-6 (test with pH paper). This step protonates the phenoxide and precipitates the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with three portions of cold deionized water (3 x 20 mL) to remove residual salts and impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its structure and assess its purity.

In-House Quality Control: A Prudent Final Check

Even with a CoA from a trusted supplier, performing a quick in-house QC check is a vital part of good laboratory practice (GLP).[11] It provides final confirmation that the material is what it claims to be and has not degraded during shipping or storage.

  • Melting Point: This is a fast and effective indicator of purity. A sharp melting point close to the literature value (approx. 121-124 °C for the related 3-fluoro-4-hydroxybenzaldehyde isomer) suggests high purity.[12] A broad or depressed melting range indicates the presence of impurities.

  • ¹H NMR Spectroscopy: A simple proton NMR spectrum in a deuterated solvent (like DMSO-d₆ or CDCl₃) is the gold standard for identity confirmation. The spectrum should show characteristic peaks for the aldehyde proton (~9.8 ppm), the aromatic protons, and the hydroxyl proton. The absence of significant unidentifiable peaks confirms purity.

Conclusion

This compound is a powerful building block for innovation in the chemical and pharmaceutical sciences. The success of research programs that rely on this intermediate is directly linked to the quality and consistency of the commercial supply. By adopting a rigorous, documentation-centric approach to supplier evaluation, complemented by prudent in-house verification, researchers can mitigate risks associated with reagent quality. This diligence ensures the integrity of experimental data, enhances the reproducibility of synthetic procedures, and ultimately accelerates the pace of discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. This compound Material Safety Data Sheet. [Link]

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  • Chemistry LibreTexts. 6.2: Quality Control. [Link]

  • Lab Manager. Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. [Link]

  • ReAgent. Quality Control In Chemical Manufacturing For Life Sciences. [Link]

  • ChiuVention. Quality Control Methods in Laboratory. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • PubMed. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. [Link]

  • Thermo Fisher Scientific. Certificate of Analysis: 4-Hydroxybenzaldehyde, 98%. [Link]

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literature review of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzaldehyde for Advanced Research and Development

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating hydroxyl group on a benzaldehyde scaffold, imparts distinct chemical reactivity and makes it a versatile precursor for a wide array of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role as a key building block in the development of novel therapeutic agents. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable protocols, grounded in established chemical principles.

Introduction and Strategic Importance

This compound (CAS No: 103438-85-3) is a disubstituted benzaldehyde derivative. The strategic placement of its functional groups—an aldehyde at position 1, a hydroxyl group at position 3, and a fluorine atom at position 4—creates a molecule with multiple reactive sites. The fluorine atom, a bioisostere for a hydrogen atom, can enhance metabolic stability, improve binding affinity, and modulate the acidity of the adjacent phenolic proton, making this molecule a highly sought-after intermediate in drug discovery programs.[1] Its structural motifs are found in a range of pharmaceutical agents, including transthyretin (TTR) stabilizers for treating amyloidosis, enzyme modulators, and potassium channel inhibitors.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₅FO₂[3][4]
Molecular Weight 140.11 g/mol [3][4]
Appearance White to beige crystalline solid/powder[5][6]
Melting Point 109-110 °C[3]
Boiling Point 229.6 ± 20.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Flash Point 92.6 ± 21.8 °C[3]
LogP 1.30[3]
CAS Number 103438-85-3[4]
Spectroscopic Data Interpretation
  • Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 140, corresponding to the exact mass of the compound.[4] A significant peak at m/z 139 (M-1) is also observed, resulting from the loss of the aldehydic proton.[4]

  • Nuclear Magnetic Resonance (NMR): While specific spectra from the search results are limited, a typical ¹H NMR spectrum in a solvent like CDCl₃ would show a characteristic aldehyde proton signal (CHO) downfield around 9.8-10.0 ppm. Aromatic protons would appear as multiplets in the 7.0-7.8 ppm region, and the phenolic hydroxyl proton (OH) would be a broad singlet, the position of which is concentration and solvent-dependent.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band from the aldehyde group around 1650-1700 cm⁻¹. A broad O-H stretching band from the phenolic group would be visible in the range of 3200-3600 cm⁻¹. C-F stretching vibrations typically appear in the 1000-1300 cm⁻¹ region.

Synthesis of this compound: A Comparative Analysis of Formylation Strategies

The primary synthetic route to this compound involves the electrophilic formylation of 3-fluorophenol. The choice of formylation method is critical and depends on factors such as desired regioselectivity, substrate tolerance, and scalability. The hydroxyl group of 3-fluorophenol is a strong ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing substituent. This interplay dictates the regiochemical outcome of the reaction.

The Reimer-Tiemann Reaction

This classical method utilizes chloroform (CHCl₃) and a strong base (e.g., NaOH) to formylate phenols, primarily at the ortho position.[9][10] The key reactive intermediate is dichlorocarbene (:CCl₂), generated in situ.[9][11]

Mechanism Rationale:

  • Carbene Formation: The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield the highly electrophilic dichlorocarbene.[9]

  • Electrophilic Attack: The phenoxide, formed by the deprotonation of 3-fluorophenol, is highly nucleophilic. Its delocalized negative charge attacks the dichlorocarbene. The ortho position relative to the hydroxyl group is sterically and electronically favored.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed under the basic reaction conditions to yield the final aldehyde product.[9]

Despite its historical significance, the Reimer-Tiemann reaction often suffers from moderate to poor yields and can generate isomeric byproducts.[12][13]

G cluster_carbene Carbene Formation cluster_formylation Formylation & Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3->CCl3- + OH⁻ OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl⁻ Phenoxide 3-Fluorophenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde This compound Intermediate->Aldehyde Hydrolysis

Caption: Reimer-Tiemann Reaction Workflow.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a more versatile and widely used method for formylating electron-rich aromatic compounds.[14][15] It employs a "Vilsmeier reagent," an electrophilic iminium salt, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[16][17]

Mechanism Rationale:

  • Reagent Formation: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination generates the chloroiminium ion (Vilsmeier reagent), which is the active formylating agent.[15]

  • Electrophilic Substitution: The electron-rich aromatic ring of 3-fluorophenol attacks the electrophilic carbon of the Vilsmeier reagent.[18] This substitution is generally regioselective, favoring the para-position to the strong hydroxyl directing group.

  • Hydrolysis: The resulting iminium salt intermediate is readily hydrolyzed during aqueous workup to liberate the aldehyde.[14][16]

This method is often preferred due to its milder conditions and generally higher yields compared to the Reimer-Tiemann reaction.[12][17]

G cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 3-Fluorophenol 3-Fluorophenol Iminium_Intermediate Iminium Salt Intermediate 3-Fluorophenol->Iminium_Intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_Intermediate->Aldehyde Hydrolysis (H₂O) G Start 3-Fluorophenol + HMTA Iminium Electrophilic Iminium Ion (from protonated HMTA) Start->Iminium Acid (e.g., TFA) Aminomethylation Aminomethylated Intermediate Iminium->Aminomethylation Electrophilic Attack Hydrolysis Hydrolysis Aminomethylation->Hydrolysis Intramolecular Redox Product This compound (primarily ortho-isomer) Hydrolysis->Product

Caption: Conceptual Flow of the Duff Reaction.

Representative Experimental Protocol: Formylation of 3-Fluorophenol

The following protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction, adapted for the synthesis of this compound.

Materials:

  • 3-Fluorophenol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (3 equivalents) in an ice bath to 0°C. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the internal temperature remains below 10°C. [16]After the addition, stir the mixture at 0°C for an additional 30 minutes. The formation of a viscous liquid or solid indicates the generation of the Vilsmeier reagent. [16]2. Formylation Reaction: Dissolve 3-fluorophenol (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate. [15]Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Purification: Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization or silica gel column chromatography to yield pure this compound. [8]

Reactivity and Strategic Applications in Drug Discovery

This compound serves as a versatile scaffold for building molecular complexity due to its distinct reactive handles.

G Core This compound Aldehyde Aldehyde Group (-CHO) Core->Aldehyde Hydroxyl Hydroxyl Group (-OH) Core->Hydroxyl Ring Aromatic Ring Core->Ring Condensation Condensation Reactions (e.g., Wittig, Aldol) Aldehyde->Condensation Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation Reduction Reduction to Alcohol Aldehyde->Reduction Alkylation O-Alkylation / Etherification Hydroxyl->Alkylation EAS Further Electrophilic Aromatic Substitution Ring->EAS

Caption: Reactivity Map of this compound.

Key Applications:
  • Synthesis of Acoramidis Intermediate: this compound is a precursor to 4-fluoro-3-hydroxybenzoic acid, a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis. [2]The aldehyde is oxidized to a carboxylic acid in a subsequent step.

  • Curcuminoid Analogs for Anticancer Activity: The aldehyde functionality readily undergoes aldol condensation with ketones. This reaction has been used to synthesize curcuminoid analogs that exhibit significant inhibitory concentrations against human ovarian cancer cell lines. [19]* Hydrazone Derivatives with Anti-inflammatory Activity: Through condensation with phenylhydrazine derivatives, this compound can be converted into hydrazones. [19]These compounds have shown potent inhibitory activity against macrophage migration, indicating potential anti-inflammatory applications. [19]* Caffeic Acid Phenylethyl Amide (CAPA) Derivatives: The Wittig reaction, utilizing the aldehyde group, has been employed to synthesize fluorinated derivatives of CAPA, which possess cytoprotective activity against peroxide-induced damage. [19]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage. [3][4]It may also cause respiratory irritation. [4][5]* Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. [3]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [3][20]* Handling: Avoid creating dust. [5][20]Avoid all personal contact, including inhalation and ingestion. [5][20]Wash hands thoroughly after handling. [3]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [5][20]Refrigerated storage is often recommended. [3]* Incompatibilities: Avoid contact with strong oxidizing agents. [3]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations through an approved waste disposal plant. [3][5]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its facile synthesis via established formylation reactions, combined with the versatile reactivity of its functional groups, provides a robust platform for the generation of diverse and complex molecules. Its demonstrated utility in the synthesis of precursors for anticancer, anti-inflammatory, and anti-amyloidosis agents underscores its strategic importance in modern drug discovery and development. This guide serves as a comprehensive resource for scientists aiming to leverage the unique chemical attributes of this powerful building block in their research endeavors.

References

  • This compound | CAS#:103438-85-3 | Chemsrc.

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The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-3-hydroxybenzaldehyde is a deceptively simple aromatic aldehyde that has become an increasingly vital scaffold in modern medicinal and materials chemistry. Its strategic placement of a fluorine atom and a hydroxyl group ortho to a reactive aldehyde function provides a unique combination of steric and electronic properties, making it a sought-after intermediate in the synthesis of high-value compounds. This guide provides an in-depth exploration of the historical context of its synthesis, the evolution of its preparative methods, and a detailed protocol for its contemporary production. We will delve into the chemical rationale behind various synthetic strategies, from classical phenolic formylation reactions to more modern, scalable approaches, offering researchers and drug development professionals a comprehensive understanding of this critical molecule.

Introduction: The Strategic Value of Fluorinated Aromatics

The introduction of fluorine into organic molecules has been a transformative strategy in drug discovery. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a fluorinated building block that has gained prominence. It serves as a crucial intermediate in the synthesis of a variety of bioactive compounds, including anti-inflammatory agents, analgesics, and agrochemicals.[1] Its structure is a key component in the synthesis of Acoramidis, a stabilizer of transthyretin currently under investigation for the treatment of transthyretin amyloidosis (ATTR).[2]

Historical Perspective: The Dawn of Phenolic Formylation

The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The electron-rich phenoxide, formed by the deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted phenol yields the aldehyde. The Reimer-Tiemann reaction, while historically significant, often suffers from modest yields and a lack of regioselectivity, particularly with substituted phenols.

Evolution of Synthetic Strategies

Over the decades, the demand for this compound and its derivatives in pharmaceutical and agrochemical research has driven the development of more efficient and selective synthetic routes. These methods can be broadly categorized by their starting materials and key transformations.

Formylation of 2-Fluorophenol

A logical and direct approach to this compound is the formylation of 2-fluorophenol. While the classical Reimer-Tiemann reaction is a viable, albeit often low-yielding, method, other formylation techniques have been employed to improve efficiency and regioselectivity.

A notable example involves the reaction of 2-fluorophenol with a solution of sodium hydroxide and chloroform, followed by acidification.[3] This method, a direct application of the Reimer-Tiemann conditions, provides a straightforward, one-pot synthesis, though purification from isomeric byproducts can be challenging.

Demethylation of 3-Fluoro-4-methoxybenzaldehyde

A more contemporary and often higher-yielding strategy involves the demethylation of the readily available precursor, 3-fluoro-4-methoxybenzaldehyde. This approach benefits from the ability to introduce the aldehyde functionality under milder conditions prior to the sensitive deprotection of the phenolic hydroxyl group.

Several reagents can effect this demethylation, with boron tribromide (BBr₃) in dichloromethane being a particularly effective choice. This reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron center, followed by nucleophilic attack of the bromide ion on the methyl group. Another powerful method utilizes hydrobromic acid (HBr) at elevated temperatures.

The choice of demethylation agent often depends on the scale of the reaction and the presence of other functional groups in the molecule. BBr₃ is highly effective but can be expensive and requires careful handling, while HBr is a more economical but harsher alternative.

Multi-step Syntheses from Halogenated Precursors

For industrial-scale production, multi-step syntheses that prioritize cost-effective starting materials and robust, scalable reactions are often favored. One such approach begins with 4-bromo-1-fluoro-2-methoxybenzene.[2] This route offers flexibility and can be adapted to produce not only this compound but also the corresponding benzoic acid, another valuable intermediate.

Two distinct pathways from this starting material have been developed:[2]

  • Route A: Cyanation-Hydrolysis-Demethylation: This route involves a copper(I) cyanide-mediated cyanation of the aryl bromide to yield 4-fluoro-3-methoxybenzonitrile. This intermediate can then undergo a one-pot hydrolysis and demethylation to afford 4-fluoro-3-hydroxybenzoic acid, which can be subsequently reduced to the target aldehyde.

  • Route B: Amination-Sandmeyer-Hydrolysis-Demethylation: An alternative pathway begins with a copper-catalyzed amination of the starting bromide to form 4-fluoro-3-methoxyaniline. A subsequent Sandmeyer reaction converts the aniline to the nitrile, which then follows a similar hydrolysis and demethylation sequence.

These multi-step routes, while longer, often provide higher overall yields and purity, making them well-suited for large-scale manufacturing.[2]

In-depth Experimental Protocol: Demethylation of 3-Fluoro-4-methoxybenzaldehyde with HBr

This protocol details a robust and high-yielding method for the synthesis of this compound via the demethylation of 3-fluoro-4-methoxybenzaldehyde using hydrobromic acid.

Materials and Equipment:

  • 3-Fluoro-4-methoxybenzaldehyde

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-fluoro-4-methoxybenzaldehyde (5.00 g, 32.5 mmol) and 48% hydrobromic acid (30 mL).

  • Heating: Heat the mixture to 140°C with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Maintain the reaction at 140°C for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with water (150 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The resulting solid is often of high purity. If further purification is required, recrystallization or silica gel column chromatography can be employed.

Expected Yield: This method typically provides a high yield of this compound (e.g., 97%).

Data Summary

PropertyValueReference
Molecular Formula C₇H₅FO₂[4]
Molecular Weight 140.11 g/mol [4]
CAS Number 405-05-0[4]
Melting Point 121-124 °C[4]
Appearance Beige powder[4]

Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams outline the key reaction workflows.

G cluster_0 Synthetic Routes to this compound A 2-Fluorophenol B This compound A->B  Reimer-Tiemann  (CHCl3, NaOH) C 3-Fluoro-4-methoxybenzaldehyde C->B  Demethylation  (HBr or BBr3) D 4-Bromo-1-fluoro-2-methoxybenzene E 4-Fluoro-3-methoxybenzonitrile D->E  Cyanation  (CuCN) F 4-Fluoro-3-methoxyaniline D->F  Amination  (NH3, Cu salt) G 4-Fluoro-3-hydroxybenzoic acid E->G  Hydrolysis &  Demethylation F->E  Sandmeyer  Reaction H This compound G->H  Reduction

Caption: Key synthetic routes to this compound.

Conclusion and Future Outlook

This compound has transitioned from a chemical curiosity to a cornerstone intermediate in the development of complex, high-value molecules. The evolution of its synthesis from classical, low-yielding methods to modern, robust, and scalable industrial processes reflects the broader advancements in synthetic organic chemistry. As the demand for sophisticated fluorinated compounds continues to grow, particularly in the pharmaceutical sector, the importance of reliable and efficient access to key building blocks like this compound will only increase. Future research in this area will likely focus on catalytic and green chemistry approaches to further enhance the sustainability and cost-effectiveness of its production.

References

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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-hydroxybenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its thermal stability is a critical parameter that dictates its handling, storage, and reaction conditions. This in-depth technical guide provides a comprehensive overview of the thermal properties of this compound, including its physicochemical characteristics, predicted thermal stability, and likely decomposition pathways. Detailed, field-proven protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to enable researchers to perform their own validated assessments. This guide synthesizes available data on analogous compounds to provide an expert perspective on the anticipated thermal behavior of this compound, ensuring scientific integrity and empowering researchers with the knowledge to handle this compound safely and effectively.

Introduction: The Significance of this compound in Modern Chemistry

This compound, a disubstituted aromatic aldehyde, serves as a vital intermediate in the landscape of medicinal chemistry and materials science. The presence of the fluorine atom and the hydroxyl group on the benzaldehyde scaffold imparts unique electronic properties and hydrogen bonding capabilities, making it a desirable precursor for synthesizing compounds with specific biological activities and material characteristics.

A thorough understanding of the thermal stability of this compound is paramount for its safe handling and for the optimization of synthetic routes. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the purity and yield of the desired products. This guide is designed to provide a deep dive into the thermal characteristics of this compound, offering both theoretical insights and practical experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and for interpreting its thermal behavior. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [1]
CAS Number 103438-85-3[1]
Melting Point 120-127 °C[2]
Boiling Point No specific data available
Appearance White to cream to pale brown crystals or powder[2]

Thermal Stability and Predicted Decomposition Profile

While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, a robust predictive analysis can be formulated based on the known behavior of structurally related compounds, namely 3-hydroxybenzaldehyde and various fluorobenzaldehyde isomers.

Under recommended storage conditions, refrigerated and protected from light and air, this compound is a stable compound.[1] However, at elevated temperatures, it is expected to undergo decomposition. The primary hazardous decomposition products anticipated upon combustion are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[1]

The thermal decomposition of substituted benzaldehydes is known to be influenced by the nature and position of the substituents on the aromatic ring.[3] For hydroxy-substituted benzaldehydes, studies have shown that the hydroxyl group can enhance the cleavage of the formyl group.[4][5] The decomposition of benzaldehyde itself has been shown to proceed through the fragmentation of the phenyl radical, along with the release of hydrogen atoms and carbon monoxide.[6]

Based on this, it is postulated that the thermal decomposition of this compound will initiate with the cleavage of the C-CHO bond, a process likely influenced by the electronic effects of both the hydroxyl and fluoro substituents.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for this compound under thermal stress, based on established mechanisms for similar aromatic aldehydes.

Decomposition_Pathway cluster_main Thermal Decomposition of this compound 4F3HBA This compound Intermediate Fluorinated Phenoxy Radical + CHO Radical 4F3HBA->Intermediate High Temperature (Initial C-CHO bond cleavage) Products CO + H• + Fluorinated Phenol Intermediate->Products Decarbonylation Further_Decomposition Further Fragmentation (e.g., HF, CO₂) Products->Further_Decomposition Secondary Decomposition

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).[7] Ensure the sample is representative of the bulk material.[7]

  • Instrument Setup:

    • Place the crucible into the TGA instrument.[8]

    • Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

  • Experimental Conditions:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Apply a linear heating ramp of 10 °C/min.[9]

    • Heat the sample from the initial temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[9]

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • The onset of decomposition can be determined as the temperature at which a significant weight loss is first observed (e.g., 5% weight loss).[9]

    • The derivative of the TGA curve (DTG) should be plotted to identify the temperatures at which the rate of mass loss is maximal.[10]

TGA_Workflow cluster_tga TGA Experimental Workflow Start Start Prep Prepare Sample (5-10 mg in crucible) Start->Prep Load Load Sample into TGA Prep->Load Purge Purge with Inert Gas (e.g., N₂ at 20-50 mL/min) Load->Purge Heat Heat at 10 °C/min (e.g., 30 °C to 600 °C) Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze Data (TGA and DTG curves) Record->Analyze End End Analyze->End

Caption: A streamlined workflow for performing Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as melting and decomposition, and to determine their onset temperatures and enthalpies.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (2-5 mg) of this compound into a DSC pan.[11] To minimize sublimation or volatilization before decomposition, use a hermetically sealed pan.[11]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[11]

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Experimental Conditions:

    • Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

    • Apply a linear heating ramp of 10 °C/min.[12]

    • Heat the sample to a temperature beyond its decomposition point, as determined by TGA (e.g., 400 °C).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting and exothermic peaks which may indicate decomposition.

    • Determine the onset temperature and the enthalpy (area under the peak) for each thermal event.

DSC_Workflow cluster_dsc DSC Experimental Workflow Start_DSC Start Prep_DSC Prepare Sample (2-5 mg in sealed pan) Start_DSC->Prep_DSC Load_DSC Load Sample & Reference into DSC Prep_DSC->Load_DSC Purge_DSC Purge with Inert Gas Load_DSC->Purge_DSC Heat_DSC Heat at 10 °C/min (e.g., 25 °C to 400 °C) Purge_DSC->Heat_DSC Record_DSC Record Heat Flow vs. Temperature Heat_DSC->Record_DSC Analyze_DSC Analyze Thermogram (Identify peaks, determine ΔH) Record_DSC->Analyze_DSC End_DSC End Analyze_DSC->End_DSC

Caption: A standard workflow for Differential Scanning Calorimetry analysis.

Identification of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To definitively identify the volatile and semi-volatile products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical method of choice. This powerful technique involves the rapid heating of the sample in an inert atmosphere, followed by the separation and identification of the resulting fragments.

Expected Pyrolysis Products: Based on the decomposition of similar compounds, the expected pyrolysis products of this compound include:

  • Carbon Monoxide (CO): From the decarbonylation of the aldehyde group.[6]

  • Fluorinated Phenols: Resulting from the loss of the formyl group.

  • Benzene and Substituted Benzenes: From further fragmentation of the aromatic ring.

  • Hydrogen Fluoride (HF): A common decomposition product of fluorinated organic compounds.[13]

Conclusion and Recommendations

This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound, grounded in the established behavior of analogous compounds. While direct experimental data for this specific molecule is limited, the provided protocols for TGA and DSC analysis offer a robust framework for its empirical determination. It is predicted that this compound exhibits moderate thermal stability, with decomposition likely initiating via cleavage of the formyl group, influenced by the electronic effects of the hydroxyl and fluoro substituents. For critical applications, it is strongly recommended that researchers perform the thermal analyses detailed herein to obtain precise data for their specific batches of this compound. This will ensure safe handling, process optimization, and the integrity of the final products.

References

  • Smith, R. E., & Hinshelwood, C. N. (1940). The effect of substitution on the thermal decomposition of gaseous benzaldehyde. Transactions of the Faraday Society, 36, 969-974. Retrieved from [Link]

  • Ligsay, D. T., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5309–5318. Retrieved from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved from [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022). ACS Publications. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2024). Torontech. Retrieved from [Link]

  • Differential Scanning Calorimetry Analysis. (n.d.). Intertek. Retrieved from [Link]

  • Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. (1986). OSTI.GOV. Retrieved from [Link]

  • Fluorobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]

  • TGA Sample Preparation: A Complete Guide. (2024). Torontech. Retrieved from [Link]

  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. (2013). National Library of Medicine. Retrieved from [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). The Madison Group. [Video]. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a key building block in the synthesis of a variety of chemical entities, particularly in the fields of medicinal chemistry and materials science. The presence of a fluorine atom, a hydroxyl group, and an aldehyde moiety on the benzene ring imparts unique reactivity and potential for diverse chemical transformations. The fluorine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, often enhancing metabolic stability and binding affinity. This guide provides a detailed overview of the critical physicochemical properties of this compound, with a primary focus on its melting and boiling points, and outlines the standardized methodologies for their experimental determination.

Physicochemical Properties of this compound

The precise determination of the melting and boiling points of a compound is fundamental to its characterization, providing insights into its purity, crystal lattice energy, and intermolecular forces. For this compound (CAS Number: 103438-85-3), these properties are crucial for its application in synthetic chemistry, guiding purification techniques such as recrystallization and distillation, and for its handling and storage.

Summary of Physical Constants

The melting and boiling points of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

Physical PropertyValueSource(s)
Melting Point 108-111 °C[1]
109-110 °C[2][3]
Boiling Point 229.6 °C at 760 mmHg[2][4][5]

Note: The slight variation in the reported melting point range is typical and can be attributed to differences in the purity of the sample and the methodology used for determination.

Experimental Determination of Melting and Boiling Points

Accurate and reproducible determination of melting and boiling points is a cornerstone of good laboratory practice. The following sections detail the standard, field-proven protocols for these measurements.

Melting Point Determination: Capillary Method

The principle behind melting point determination is that a pure, crystalline solid will have a sharp, well-defined melting point range (typically 0.5-1.0°C). The presence of impurities generally leads to a depression and broadening of the melting point range.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heat transfer.[6][7]

    • Place a small amount of the powdered sample onto a watch glass.[6]

    • Press the open end of a capillary tube into the powder to collect a small amount of the sample.[6]

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-4 mm.[6]

  • Measurement:

    • Place the packed capillary tube into a melting point apparatus.[7]

    • If the approximate melting point is known, heat the apparatus rapidly to about 20°C below the expected melting point.[8]

    • Then, reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Fine Powder: Using a fine powder ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point range.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, preventing an overestimation of the melting point.

Boiling Point Determination: Capillary Method (Micro Scale)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For small quantities of a substance, the micro-capillary method is a highly accurate and material-sparing technique.[4]

  • Apparatus Setup:

    • Attach a small test tube containing 0.5-1 mL of this compound (in its liquid state) to a thermometer using a rubber band.

    • Place a short, sealed-end capillary tube, open end down, into the liquid in the test tube.[9]

    • Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.[2][9]

  • Measurement:

    • Heat the apparatus gently. As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.[2]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance and its vapor pressure exceeds the atmospheric pressure.[1][2]

    • Turn off the heat and allow the apparatus to cool slowly.[2]

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[1][2] This is the point where the external pressure equals the vapor pressure of the substance.

This method is inherently self-validating. The observation of a continuous stream of bubbles confirms that the liquid's vapor pressure has overcome the atmospheric pressure. The subsequent entry of the liquid into the capillary upon cooling provides a precise and reproducible endpoint for the boiling point measurement.

Synthesis and Purification Considerations

While a detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached through established organic reactions. The Vilsmeier-Haack reaction, for instance, is a common method for the formylation of electron-rich aromatic compounds like phenols.[3][10][11] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the aromatic ring.[3][11]

Given the directing effects of the hydroxyl and fluoro groups on the aromatic ring, regioselectivity would be a key consideration in the synthesis.

Purification of the final product would likely involve techniques such as recrystallization from an appropriate solvent system or column chromatography to achieve the high purity necessary for accurate physicochemical measurements and subsequent applications.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available Safety Data Sheets (SDS), it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] It is also harmful if swallowed.[9]

Recommended Handling Precautions:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Wash hands thoroughly after handling.[2]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

Melting Point Determination Workflow

MeltingPointWorkflow Melting Point Determination Workflow A Sample Preparation: - Dry and powder the sample. - Pack 2-4 mm into a capillary tube. B Place capillary in melting point apparatus. A->B C Heat rapidly to ~20°C below expected melting point. B->C D Reduce heating rate to 1-2°C per minute. C->D E Observe and Record: - Temperature at first liquid droplet. - Temperature at complete melting. D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination Workflow

BoilingPointWorkflow Boiling Point Determination Workflow A Apparatus Setup: - Add liquid sample to a small test tube. - Insert an inverted sealed capillary. - Attach to a thermometer. B Immerse in a heating bath (e.g., Thiele tube). A->B C Heat gently until a rapid, continuous stream of bubbles emerges. B->C D Turn off heat and allow the apparatus to cool slowly. C->D E Observe and Record: - Temperature at which liquid is drawn into the capillary. D->E

Caption: Workflow for Boiling Point Determination.

References

  • This compound | 103438-85-3 - Sigma-Aldrich.

  • AB288171 | CAS 103438-85-3 – abcr Gute Chemie.

  • This compound | CAS#:103438-85-3 | Chemsrc.

  • This compound | C7H5FO2 | CID 587792 - PubChem.

  • Safety Data Sheet - Angene Chemical.

  • This compound - MySkinRecipes.

  • This compound - Apollo Scientific.

  • Vilsmeier-Haack Reaction - Chemistry Steps.

  • Synthesis of 3-fluoro-4-hydroxybenzaldehyde - PrepChem.com.

  • Boiling Point Determination - chemconnections.

  • Video: Boiling Points - Procedure - JoVE.

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts.

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR.

  • Video: Boiling Points - Concept - JoVE.

  • Melting point determination.

  • How do I prepare samples for melting point analysis? - Camlab.

  • Measuring the Melting Point - Westlab Canada.

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts.

  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac - ResearchGate.

  • Melting Point Determination / General Tests.

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An In-depth Technical Guide to the Hazards and Handling of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures for 4-Fluoro-3-hydroxybenzaldehyde (CAS No: 103438-85-3). The information herein is intended to equip laboratory personnel with the necessary knowledge to work with this compound in a safe and responsible manner, ensuring personal safety and maintaining the integrity of research activities.

Section 1: Chemical Identity and Physical Properties

This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a fluorine atom and a hydroxyl group on the benzene ring, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.

PropertyValueReference(s)
Molecular Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [2]
CAS Number 103438-85-3[1]
Appearance Not specified, but related compounds are powders[3]
Melting Point 109-110 °C[1]
Boiling Point 229.6 ± 20.0 °C at 760 mmHg[1]
Flash Point 92.6 ± 21.8 °C[1]
Density 1.4 ± 0.1 g/cm³[1]
Solubility No data available[3]

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[2]

GHS Pictograms:




Signal Word: Danger[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

A comprehensive set of precautionary statements should be observed when handling this chemical.[4]

  • Prevention:

    • P261: Avoid breathing dust/fumes.[4]

    • P264: Wash all exposed external body areas thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P271: Use only outdoors or in a well-ventilated area.[4]

    • P280: Wear protective gloves, protective clothing, eye protection and face protection.[4]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P330: Rinse mouth.[4]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[4]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[4]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[4]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

    • P405: Store locked up.[4]

  • Disposal:

    • P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[4]

Section 3: Toxicological and Ecological Information

Toxicological Information:

Ecological Information:

Specific data on the ecotoxicity of this compound is not available.[1][5] It is crucial to prevent the release of this chemical into the environment, as its effects on aquatic and terrestrial organisms are unknown.[1] Proper disposal according to local regulations is mandatory.[1]

Section 4: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] This is critical to minimize the inhalation of dust or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1]

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe_check Before Handling handling Handle this compound in a Chemical Fume Hood ppe_check->handling decontamination Properly Decontaminate and Remove PPE handling->decontamination After Handling exit_lab Exit Laboratory decontamination->exit_lab Spill_Cleanup_Workflow cluster_spill Spill Cleanup Protocol spill_detected Spill Detected evacuate Evacuate Immediate Area and Alert Others spill_detected->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation (Use Fume Hood) ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area with Soap and Water collect->decontaminate dispose Label and Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident to EH&S and Supervisor dispose->report

Caption: Spill Cleanup Workflow.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and inform the appropriate safety personnel. [6]2. Don Personal Protective Equipment (PPE): Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection. [7]3. Ventilate the Area: If it is safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operational. [6]4. Contain the Spill: For solid spills, carefully sweep the material, avoiding the generation of dust. For liquid spills, cover with an inert absorbent material such as sand or vermiculite. [1][7]5. Collect the Spilled Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [7]6. Decontaminate the Area: Clean the spill area thoroughly with soap and water. [7]7. Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [4]8. Report the Incident: Report the spill to your supervisor and the institution's Environmental Health and Safety (EH&S) department. [7]

Section 6: Stability and Reactivity

  • Chemical Stability: The compound is stable under normal laboratory conditions. [3]* Conditions to Avoid: Avoid exposure to heat, flames, and sparks. [1]* Incompatible Materials: It is incompatible with strong oxidizing agents. [1]* Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide and hydrogen fluoride. [1]

Section 7: Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Waste Disposal: Dispose of the chemical and any contaminated materials in a licensed hazardous waste disposal facility. [4]Do not allow the material to enter drains or watercourses. [1]Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • BENZALDEHYDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. [URL not available]
  • Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. [URL not available]
  • This compound | C7H5FO2 | CID 587792 - PubChem. [Link]

  • BENZALDEHYDE EXTRA PURE - Loba Chemie. [URL not available]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL not available]
  • Benzaldehyde - Safety Data Sheet - ChemicalBook. [URL not available]
  • This compound | CAS#:103438-85-3 | Chemsrc. [Link]

  • 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL not available]
  • Safety Data Sheet: Benzaldehyde - Carl ROTH. [URL not available]
  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. [Link]

  • 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [URL not available]
  • Chemical Spill Response Procedures. [Link]

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Methodological & Application

Topic: A High-Yield, Two-Step Synthesis of 3-Fluoro-2,4-dihydroxybenzaldehyde from 2-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hydroxybenzaldehydes are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their multifunctional nature allows for diverse chemical modifications, making them critical building blocks in drug discovery and materials science. This application note provides a detailed, field-proven protocol for the synthesis of a fluorinated dihydroxybenzaldehyde derivative starting from 2-fluoro-5-methoxyphenol.

A Note on the Synthetic Target: The specified transformation aims to produce 4-Fluoro-3-hydroxybenzaldehyde from 2-fluoro-5-methoxyphenol. However, a direct synthesis via standard electrophilic formylation and demethylation is not chemically straightforward due to the directing effects of the substituents on the aromatic ring. The hydroxyl and methoxy groups are strong ortho, para-directors, which will guide the incoming formyl group to positions C4 or C6 of the starting phenol. Following a logical synthetic sequence, this guide details the robust and selective synthesis of 3-fluoro-2,4-dihydroxybenzaldehyde , an isomer of the initially requested product. This route represents the most scientifically sound outcome based on the provided starting material and modern synthetic methods.

The described strategy employs two powerful and selective reactions:

  • Magnesium-Mediated ortho-Formylation: A highly regioselective method to install an aldehyde group specifically at the position ortho to the phenolic hydroxyl group.[1]

  • Boron Tribromide (BBr₃)-Mediated Demethylation: The definitive method for the clean and efficient cleavage of aryl methyl ethers to their corresponding phenols.[2][3][4]

This two-step approach provides a reliable pathway to the target compound in high yield and purity, with protocols designed for safety, reproducibility, and scalability.

Overall Synthetic Strategy

The synthesis is a sequential two-step process beginning with the regioselective formylation of 2-fluoro-5-methoxyphenol, followed by the cleavage of the methyl ether to yield the final product.

G cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Demethylation A 2-Fluoro-5-methoxyphenol B Intermediate: 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde A->B  MgCl₂, Et₃N, Paraformaldehyde  THF, Reflux C Final Product: 3-Fluoro-2,4-dihydroxybenzaldehyde B->C  BBr₃  DCM, 0°C to RT

Caption: Overall two-step synthetic workflow.

Part 1: Magnesium-Mediated ortho-Formylation

Principle and Mechanistic Insights

Standard formylation methods like the Reimer-Tiemann or Vilsmeier-Haack reactions can suffer from moderate yields and lack of regioselectivity.[5][6] The magnesium-mediated method, developed by Hofsløkken and Skattebøl, offers a superior alternative for the exclusive ortho-formylation of phenols.[1][7] The reaction's high selectivity is attributed to the formation of a magnesium phenoxide intermediate. The magnesium ion chelates with the phenolic oxygen and the oxygen of paraformaldehyde, creating a six-membered transition state that directs the formylation specifically to the ortho position.[8] This approach avoids harsh conditions and the use of highly toxic reagents.

G start Phenol + MgCl₂/Et₃N intermediate Magnesium Phenoxide (Chelating Agent) start->intermediate Base transition_state Six-Membered Transition State intermediate->transition_state reagent Paraformaldehyde (Formaldehyde Source) reagent->transition_state Coordination product Ortho-formylated Intermediate transition_state->product Electrophilic Attack & Rearrangement

Caption: Simplified mechanism of Mg-mediated ortho-formylation.

Detailed Experimental Protocol: Synthesis of 3-Fluoro-2-hydroxy-4-methoxybenzaldehyde

Safety First: This procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. All glassware must be oven-dried before use to ensure anhydrous conditions.

  • Reactor Setup: Assemble a dry 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and rubber septa on the remaining inlets. Purge the entire system with argon or nitrogen gas for 10-15 minutes to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous magnesium chloride (MgCl₂) and solid paraformaldehyde to the flask.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) via syringe. Begin stirring to create a suspension. Slowly add triethylamine (Et₃N) dropwise via syringe over 5 minutes. Stir the resulting mixture for an additional 10 minutes at room temperature.

  • Substrate Addition: Prepare a solution of 2-fluoro-5-methoxyphenol in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and heat the mixture to a gentle reflux (approx. 66-70 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Cool the mixture further in an ice bath to 0-5 °C. Slowly and carefully quench the reaction by adding 1 M hydrochloric acid (HCl) solution dropwise. Caution: Initial quenching may be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by saturated sodium chloride (brine) solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel to yield pure 3-fluoro-2-hydroxy-4-methoxybenzaldehyde.

Data Summary: Reagents for Step 1
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Fluoro-5-methoxyphenol142.13201.02.84 g
Anhydrous MgCl₂95.21402.03.81 g
Paraformaldehyde(30.03)n603.01.80 g
Triethylamine (Et₃N)101.19402.05.6 mL
Anhydrous THF---100 mL
Safety Precautions for Part 1
  • Paraformaldehyde: A strong irritant and sensitizer. Handle solid paraformaldehyde exclusively in a chemical fume hood to avoid inhalation of dust.[9][10]

  • Triethylamine: A corrosive and flammable liquid with a strong odor. Handle in a fume hood and avoid contact with skin and eyes.

  • Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides. Use only peroxide-free THF and store away from ignition sources.

Part 2: Boron Tribromide (BBr₃)-Mediated Demethylation

Principle and Mechanistic Insights

Boron tribromide is a powerful Lewis acid and the reagent of choice for the cleavage of aryl methyl ethers, a reaction that is often difficult to achieve with other reagents without affecting other functional groups.[4][11] The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium ion complex. This coordination weakens the carbon-oxygen bond, facilitating a nucleophilic attack by a bromide ion (either from another BBr₃ molecule or from the complex itself) on the methyl group via an Sₙ2-type pathway.[2][3][12] The reaction is typically fast, efficient, and proceeds under mild conditions.

G start Aryl Methyl Ether (R-O-CH₃) complex Oxonium Complex [R-O⁺(BBr₃)-CH₃] start->complex reagent BBr₃ (Lewis Acid) reagent->complex Coordination product Phenol (R-OH) + CH₃Br + BBr₂-O-R complex->product Nucleophilic Cleavage attack Sₙ2 Attack by Bromide hydrolysis Final Phenol (after hydrolysis) product->hydrolysis Aqueous Work-up

Caption: Mechanism of BBr₃-mediated ether cleavage.

Detailed Experimental Protocol: Synthesis of 3-Fluoro-2,4-dihydroxybenzaldehyde

Safety First: EXTREME CAUTION IS REQUIRED. Boron tribromide is highly toxic, corrosive, and reacts violently with water.[13][14][15] This entire procedure must be performed in a dry, inert atmosphere (argon or nitrogen) within a chemical fume hood. A face shield, heavy-duty gloves (e.g., butyl rubber over nitrile), and a lab coat are mandatory. Ensure an appropriate quenching station is prepared beforehand.

  • Reactor Setup: In an oven-dried 250 mL round-bottomed flask equipped with a stir bar and septum, dissolve the intermediate, 3-fluoro-2-hydroxy-4-methoxybenzaldehyde, in anhydrous dichloromethane (DCM).

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • BBr₃ Addition: Slowly add a 1.0 M solution of boron tribromide in DCM dropwise via syringe over 20-30 minutes. A color change is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Critical Step): Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. Caution: Vigorous gas evolution (HBr) will occur. Ensure the fume hood sash is lowered. After the initial reaction subsides, slowly add water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude solid can be purified by recrystallization or flash column chromatography to afford pure 3-fluoro-2,4-dihydroxybenzaldehyde.

Data Summary: Reagents for Step 2
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Fluoro-2-hydroxy-4-methoxybenzaldehyde170.14151.02.55 g
BBr₃ (1.0 M in DCM)250.52181.218 mL
Anhydrous DCM---75 mL
Safety Precautions for Part 2
  • Boron Tribromide (BBr₃): May be fatal if inhaled or swallowed and causes severe skin burns and eye damage.[14][15] Reacts violently with water and moisture to produce corrosive hydrogen bromide gas.[13]

    • Handling: Always handle BBr₃ solutions in an inert atmosphere using dry syringes and glassware.

    • Spills: Neutralize small spills with a dry material like sand or sodium carbonate before carefully quenching.

    • Exposure: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.

Conclusion

This application note details a reliable and highly selective two-step synthesis of 3-fluoro-2,4-dihydroxybenzaldehyde from 2-fluoro-5-methoxyphenol. The protocol leverages a modern magnesium-mediated ortho-formylation and a classic BBr₃-mediated demethylation to achieve the target molecule with high fidelity. By providing in-depth mechanistic insights, step-by-step instructions, and critical safety information, this guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of valuable fluorinated phenolic building blocks.

References

  • Silva, C. S., & Silva, P. J. (2013). BBr₃-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. Chemistry – A European Journal. [Link]

  • Wikipedia contributors. (n.d.). Duff reaction. In Wikipedia. Retrieved from [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Adronov, A. A., et al. (2022). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. Chemistry – A European Journal. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • RSC Publishing. (2011). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • Online Chemistry Teacher. (2023, December 13). Mechanism of Reimer Tiemann Reaction. YouTube. [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Boron tribromide. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Duff reaction. In Wikipedia. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64-69. [Link]

  • Organic Chemistry. (2024, February 21). Duff Reaction Mechanism. YouTube. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Formaldehyde (Formalin) & Paraformaldehyde. Retrieved from [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • Chemistry Stack Exchange. (2015, April 21). Aromatic ether to phenol reagents. Retrieved from [Link]

  • Synthetic Communications. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Taylor & Francis Online. [Link]

  • The Journal of Organic Chemistry. (2001). New Opportunities with the Duff Reaction. ACS Publications. [Link]

  • Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Retrieved from [Link]

  • Hwang, K., & Park, K. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications. [Link]

  • Loba Chemie. (2019, January 7). BORON TRIBROMIDE 99% EXTRA PURE MSDS. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. Retrieved from [Link]

  • University of Alberta. (2019, August 8). WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF). Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • Green Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. RSC Publishing. [Link]

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  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Fluoro-5-methoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 5-Fluoro-2-methoxyphenol. Retrieved from [Link]

Sources

Application Note: High-Yield, Regioselective ortho-Formylation of 2-Fluoro-5-hydroxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the high-yield, regioselective ortho-formylation of 2-fluoro-5-hydroxytoluene (also known as 2-fluoro-5-methylphenol) to produce 2-fluoro-4-hydroxy-5-methylbenzaldehyde. This valuable synthetic intermediate is utilized in the development of various pharmaceutical and agrochemical agents. The described methodology is based on the robust and highly selective magnesium-mediated formylation reaction, which offers significant advantages over classical methods such as the Reimer-Tiemann or Duff reactions by minimizing side products and ensuring high regioselectivity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable procedure for the synthesis of substituted salicylaldehydes.

Introduction

Substituted salicylaldehydes are pivotal building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The target molecule of this protocol, 2-fluoro-4-hydroxy-5-methylbenzaldehyde, incorporates a unique combination of functional groups—a formyl, a hydroxyl, a methyl, and a fluorine—that makes it a highly versatile intermediate for further chemical elaboration.[1][2]

Traditional formylation methods often suffer from drawbacks such as low yields, harsh reaction conditions, and a lack of regioselectivity, leading to the formation of difficult-to-separate isomeric mixtures. The magnesium-mediated ortho-formylation of phenols, a method refined by Hofsløkken and Skattebøl, circumvents these issues by employing a chelation-controlled mechanism that directs the formyl group exclusively to the position adjacent to the hydroxyl group.[3][4][5] This protocol has been adapted and optimized for the specific synthesis of 2-fluoro-4-hydroxy-5-methylbenzaldehyde from 2-fluoro-5-hydroxytoluene.

Regioselectivity Rationale

The starting material, 2-fluoro-5-hydroxytoluene, has three potential sites for electrophilic aromatic substitution. The hydroxyl group is a powerful activating and ortho, para-directing group. The methyl group is also activating and ortho, para-directing, while the fluorine atom is deactivating yet ortho, para-directing. In the magnesium-mediated reaction, the hydroxyl group is deprotonated and forms a magnesium phenoxide. This complex then chelates with formaldehyde, directing the electrophilic attack to the ortho position. Of the two ortho positions relative to the hydroxyl group (C4 and C6), the C4 position is sterically less hindered and electronically favored, leading to the selective formation of 2-fluoro-4-hydroxy-5-methylbenzaldehyde.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all reagents is critical for the safe and successful execution of this protocol.

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
2-Fluoro-5-hydroxytoluene C₇H₇FO126.131731.155Skin/eye irritant[6][7]
Anhydrous MgCl₂ MgCl₂95.2114122.32Hygroscopic
Paraformaldehyde (CH₂O)n--1.42Toxic, potential carcinogen
Triethylamine (Et₃N) C₆H₁₅N101.1989-900.726Flammable, corrosive, toxic
Anhydrous THF C₄H₈O72.11660.889Highly flammable, peroxide former

General Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • All glassware must be oven-dried before use to ensure anhydrous conditions.

  • The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from interfering with the reaction.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis.

Reagents and Materials
  • 2-Fluoro-5-hydroxytoluene (6.31 g, 50 mmol)

  • Anhydrous magnesium chloride (9.52 g, 100 mmol, 2.0 eq)

  • Paraformaldehyde (4.50 g, 150 mmol, 3.0 eq)

  • Triethylamine (13.9 mL, 10.12 g, 100 mmol, 2.0 eq), freshly distilled

  • Anhydrous tetrahydrofuran (THF) (250 mL)

  • Diethyl ether (100 mL)

  • 1 M Hydrochloric acid (300 mL)

  • Saturated sodium chloride solution (brine) (100 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes for recrystallization

Reaction Setup and Procedure

Workflow Diagram

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup and Purification A 1. Add anhydrous MgCl₂ and paraformaldehyde to a dry, three-necked flask. B 2. Add anhydrous THF via syringe. A->B C 3. Add triethylamine dropwise and stir for 10 min. B->C D 4. Add 2-fluoro-5-hydroxytoluene dropwise. C->D E 5. Heat the mixture to reflux (approx. 75°C) for 2-4 hours. D->E F 6. Monitor reaction completion by TLC. E->F G 7. Cool to room temperature and add diethyl ether. F->G H 8. Wash with 1 M HCl (3x), then with water (3x). G->H I 9. Dry the organic layer with MgSO₄ and filter. H->I J 10. Concentrate under reduced pressure. I->J K 11. Recrystallize the solid from hexanes. J->K

Caption: Experimental workflow for the formylation of 2-fluoro-5-hydroxytoluene.

  • Preparation: To a dry 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and rubber septa, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol). Purge the flask with argon or nitrogen gas.

    • Rationale: Anhydrous conditions are critical as moisture will quench the reactive species. The use of an inert atmosphere prevents atmospheric moisture from entering the reaction.[3]

  • Solvent and Base Addition: Add anhydrous THF (250 mL) via syringe. Begin stirring the suspension. Slowly add triethylamine (13.9 mL, 100 mmol) dropwise via syringe over 5 minutes. Stir the resulting mixture for an additional 10 minutes at room temperature.

    • Rationale: Triethylamine acts as a base to deprotonate the phenol. The combination of MgCl₂ and triethylamine forms a more effective basic system for this transformation.[4][5]

  • Substrate Addition: In a separate beaker, dissolve 2-fluoro-5-hydroxytoluene (6.31 g, 50 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture via syringe. The mixture will become an opaque, light-colored suspension.

  • Reaction: Immerse the flask in a preheated oil bath at 75 °C. Heat the mixture to a gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction. Electron-donating groups like the methyl group on the phenol generally lead to faster reaction times.[5]

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add diethyl ether (100 mL) to the reaction mixture. Transfer the entire mixture to a 1-L separatory funnel.

  • Extraction: Wash the organic phase successively with 1 M HCl (3 x 100 mL) and then with water (3 x 100 mL).

    • Caution: Gas evolution (CO₂) may occur during the initial acidic wash due to the neutralization of excess triethylamine. Vent the separatory funnel frequently.

    • Rationale: The acidic wash removes triethylamine and magnesium salts. The water washes remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Further drying under high vacuum will yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot hexanes to afford pure 2-fluoro-4-hydroxy-5-methylbenzaldehyde as a crystalline solid. An expected yield is in the range of 75-85%.

Reaction Mechanism

The magnesium-mediated ortho-formylation proceeds through a chelation-controlled pathway, which is key to its high regioselectivity.

Mechanism Diagram

G cluster_0 Chelation Complex Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Oxidation and Workup Phenol 2-Fluoro-5-hydroxytoluene Phenoxide Magnesium Phenoxide Phenol->Phenoxide + MgCl₂ / Et₃N Base Et₃N Complex Six-membered Chelation Complex Phenoxide->Complex + CH₂O Formaldehyde Paraformaldehyde (depolymerizes) Formaldehyde->Complex Attack Nucleophilic attack from ortho position Complex->Attack Intermediate Hydroxymethyl Intermediate Attack->Intermediate Oxidation Hydride transfer to another CH₂O molecule Intermediate->Oxidation Product_salt Magnesium salt of the aldehyde Oxidation->Product_salt Final_Product 2-Fluoro-4-hydroxy-5-methylbenzaldehyde Product_salt->Final_Product Acidic Workup (HCl)

Caption: Proposed mechanism for the magnesium-mediated ortho-formylation.

  • Formation of Magnesium Phenoxide: The triethylamine deprotonates the phenolic hydroxyl group of 2-fluoro-5-hydroxytoluene. The resulting phenoxide ion then coordinates with the magnesium(II) ion from MgCl₂.

  • Chelation with Formaldehyde: Paraformaldehyde depolymerizes under the reaction conditions to provide monomeric formaldehyde.[8] The magnesium phenoxide then forms a six-membered transition state by chelating with a molecule of formaldehyde. This chelation brings the electrophilic carbon of formaldehyde into close proximity with the ortho position of the aromatic ring.

  • Regioselective Electrophilic Attack: The electron-rich aromatic ring attacks the formaldehyde carbon, leading to the formation of an ortho-hydroxymethylphenoxide intermediate. This step is highly regioselective due to the pre-organization of the reactants in the chelation complex.

  • Oxidation to Aldehyde: The intermediate hydroxymethyl group is then oxidized to the aldehyde. This is believed to occur via a hydride transfer to a second molecule of formaldehyde, which is reduced to methanol.

  • Hydrolysis: The final step involves an acidic workup, which hydrolyzes the magnesium salt of the product to yield the final 2-fluoro-4-hydroxy-5-methylbenzaldehyde.

Characterization of the Product

The identity and purity of the synthesized 2-fluoro-4-hydroxy-5-methylbenzaldehyde should be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic peaks for the aldehydic proton (~10 ppm), the phenolic proton, the aromatic protons, and the methyl group protons.

  • ¹³C NMR: The spectrum will display signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons (with C-F coupling), and the methyl carbon.

  • FT-IR: Key stretches will be observed for the O-H group (broad), the aromatic C-H, the C=O of the aldehyde, and C-F bond.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₈H₇FO₂) should be observed.

  • Melting Point: A sharp melting point range will indicate high purity.

Conclusion

The magnesium-mediated formylation protocol detailed in this application note provides a highly efficient, selective, and scalable method for the synthesis of 2-fluoro-4-hydroxy-5-methylbenzaldehyde. The use of readily available and relatively inexpensive reagents, coupled with the high yield and excellent regioselectivity, makes this procedure a superior alternative to traditional formylation techniques. This robust protocol is well-suited for both academic research and industrial applications in the synthesis of complex, high-value molecules.

References

  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Organic Syntheses. 2005, 82, 64.
  • Klumpp, D. A. ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis. 2011, 2011(1), 1-16.
  • Hofsløkken, N. U.; Skattebøl, L. A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. 1999, 53, 258-262.
  • MilliporeSigma. Understanding Paraformaldehyde's Role in Chemical Synthesis.
  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde.
  • Google Patents. Preparation method of 2-fluoro-4-hydroxybenzaldehyde. CN115124410A.
  • ResearchGate. Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).
  • Sigma-Aldrich. 2-Fluoro-5-methylphenol 98%.
  • PubChem. Phenol, 2-fluoro-5-methyl-.

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Application Notes & Protocols: The Strategic Use of 4-Fluoro-3-hydroxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a paramount technique for optimizing pharmacological profiles. 4-Fluoro-3-hydroxybenzaldehyde has emerged as a highly valuable and versatile building block, offering a unique combination of reactive functional groups and the advantageous physicochemical properties imparted by its fluorine substituent. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore its foundational role in medicinal chemistry, detail its application in the synthesis of diverse bioactive molecules, and provide robust, field-proven protocols for its key chemical transformations.

The Molecule: A Strategic Asset in Drug Design

This compound (CAS No: 103438-85-3) is a deceptively simple aromatic aldehyde whose true value lies in the strategic interplay of its three functional components: the aldehyde, the hydroxyl group, and the fluorine atom.

  • The Aldehyde Group (-CHO): As a highly reactive electrophile, the aldehyde is a linchpin for molecular construction. It readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, reductive aminations, and Wittig reactions, allowing for the facile extension of the molecular framework.[1]

  • The Hydroxyl Group (-OH): Positioned meta to the aldehyde, the phenolic hydroxyl group serves multiple functions. It is a crucial hydrogen bond donor and acceptor, often essential for anchoring a drug molecule within the active site of a biological target. It also provides a reactive handle for derivatization, such as etherification, to modulate solubility and other pharmacokinetic properties.

  • The Fluorine Atom (-F): The strategic placement of fluorine is a cornerstone of modern medicinal chemistry.[2] Its introduction can profoundly influence a molecule's properties:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in-vivo half-life of a drug candidate.[3]

    • Lipophilicity & Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes and improve oral bioavailability.[3][4]

    • Binding Affinity: As the most electronegative element, fluorine can alter the electronic properties of the aromatic ring and modulate the acidity (pKa) of the adjacent hydroxyl group. This fine-tuning of electronic distribution can lead to more potent and selective interactions with target proteins.[3]

Physicochemical Properties Summary
PropertyValueSource
CAS Number 103438-85-3[5]
Molecular Formula C₇H₅FO₂[6]
Molecular Weight 140.11 g/mol [6]
Appearance Light yellow to orange powder/crystal[1]
Melting Point 109-110 °C[5]
Boiling Point 229.6±20.0 °C (Predicted)[5]
Density 1.350±0.06 g/cm³ (Predicted)[5]

Core Applications in Bioactive Molecule Synthesis

The unique trifunctional nature of this compound makes it a key intermediate for synthesizing a range of pharmacologically active compounds. Its structural isomer, 3-fluoro-4-hydroxybenzaldehyde, has been successfully used to create potent agents, and the same synthetic principles are directly applicable.[1][7]

Workflow: From Building Block to Drug Candidate

The following diagram illustrates the central role of this compound in a typical drug discovery workflow.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound (Starting Material) B Key Synthetic Transformations (e.g., Aldol, Wittig, Reductive Amination) A->B Reaction C Diverse Chemical Library (Chalcones, Stilbenes, Amines, etc.) B->C Generates D High-Throughput Screening (HTS) C->D Input for E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->B Feedback for New Analogs H Optimized Lead Compound G->H I In-vivo Testing (ADME/Tox) H->I J Drug Candidate Selection I->J

Caption: Drug discovery workflow utilizing this compound.

Synthesis of Chalcones and Curcuminoid Analogs (Anti-cancer & Anti-inflammatory)

Chalcones are precursors to flavonoids and possess a wide range of biological activities. The Aldol condensation reaction between this compound and a suitable ketone is a primary route to these scaffolds. Curcuminoid derivatives synthesized from the isomeric 3-fluoro-4-hydroxybenzaldehyde have demonstrated potent activity against human ovarian cancer cell lines.[7]

Synthesis of Hydrazone Derivatives (Anti-inflammatory)

Aldehyde-amine condensation with phenylhydrazine derivatives yields hydrazones. These compounds have shown potent inhibitory activity against macrophage migration inhibitory factor (MIF), a key player in inflammatory responses.[7]

Synthesis of Stilbene Analogs (Cytoprotective Agents)

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. This has been used to synthesize fluorinated analogs of caffeic acid phenethyl amide (CAPA), which exhibit cytoprotective activity against peroxide-induced cell damage.[7]

Precursor for CNS Agents and SSRIs

The aldehyde functionality is a perfect starting point for reductive amination, a cornerstone reaction for introducing amine functionalities common in central nervous system (CNS) agents. The compound has been specifically noted for its utility in producing selective serotonin reuptake inhibitors (SSRIs).[5]

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. They include explanations for key steps, emphasizing a self-validating experimental design.

Universal Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of a Fluorinated Chalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with acetophenone to form a chalcone backbone.

Reaction Scheme:

G compoundA This compound reagents NaOH, EtOH/H₂O रूम टेम्परेचर compoundB Acetophenone plus1 + product Fluorinated Chalcone reagents->product

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Materials & Reagents:

  • This compound (1.0 eq)

  • Acetophenone (1.05 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.40 g, 10 mmol) and acetophenone (e.g., 1.26 g, 10.5 mmol) in ethanol (20 mL). Stir at room temperature until a clear solution is formed.

  • Catalyst Introduction: In a separate beaker, prepare a solution of NaOH (e.g., 1.0 g, 25 mmol) in deionized water (10 mL). Cool this solution in an ice bath.

  • Reaction Initiation: Cool the flask containing the aldehyde and ketone solution in an ice bath. Add the cold NaOH solution dropwise over 15-20 minutes with vigorous stirring. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents unwanted side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The formation of a solid precipitate often indicates product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Self-Validation: TLC allows you to track the consumption of starting materials and the appearance of the product spot, ensuring the reaction proceeds as expected.

  • Workup and Isolation: Once the reaction is complete (typically 4-6 hours), cool the mixture in an ice bath and acidify by slowly adding 1M HCl until the pH is ~5-6. This will precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone. Dry under vacuum.

Protocol 2: Synthesis of a Fluorinated Amine via Reductive Amination

This protocol details a two-step, one-pot synthesis of a secondary amine, a common core in CNS-active molecules.

Reaction Scheme:

G A This compound + Primary Amine (R-NH₂) B Step 1: Imine Formation (MeOH, Acetic Acid cat.) A->B C Intermediate Imine (Not Isolated) B->C D Step 2: Reduction (Sodium Borohydride, NaBH₄) C->D E Final Secondary Amine Product D->E

Caption: Two-step, one-pot reductive amination workflow.

Materials & Reagents:

  • This compound (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Glacial Acetic Acid (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Step-by-Step Methodology:

  • Imine Formation: To a solution of this compound (e.g., 1.40 g, 10 mmol) in methanol (30 mL), add the primary amine (e.g., 1.07 g, 10 mmol) followed by 2-3 drops of glacial acetic acid. Causality: The acid catalyzes the dehydration step required for imine formation.

  • Reaction Monitoring (Step 1): Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC. The imine will have a different Rf value than the starting aldehyde.

  • Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (e.g., 0.57 g, 15 mmol) portion-wise over 20 minutes. Causality: Portion-wise addition at low temperature is crucial to control the vigorous reaction (hydrogen gas evolution) between NaBH₄ and the protic solvent (methanol).

  • Reaction Completion: After the addition, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours or until TLC indicates complete consumption of the imine.

  • Workup and Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL). This will decompose any excess NaBH₄. Reduce the volume of methanol on a rotary evaporator.

  • Extraction and Purification: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Self-Validation: Chromatographic purification ensures the isolation of the target amine, free from starting materials and byproducts.

Concluding Remarks

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of reactive handles and the powerful influence of its fluorine substituent allows for the efficient construction of diverse molecular libraries with enhanced drug-like properties. The protocols provided herein offer a reliable foundation for researchers to leverage this valuable building block in the pursuit of novel therapeutic agents. By understanding the causality behind each synthetic step, scientists can confidently adapt and innovate, accelerating the journey from initial concept to a potential life-saving medicine.

References

  • Vertex AI Search. (n.d.). Fluorinated Building Blocks: Enhancing Drug Discovery.
  • Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, September 12). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
  • Biosynth. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | FF64020.
  • Chem-Impex. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.). Fluorinated building blocks in drug design: new pathways and targets - PMC.
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). In-Depth Technical Guide to the Material Safety of 4-Fluoro-3-nitrobenzaldehyde.

Sources

The Strategic Utility of 4-Fluoro-3-hydroxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] This strategic use of fluorine has been instrumental in the development of numerous successful therapeutic agents.[3]

4-Fluoro-3-hydroxybenzaldehyde emerges as a particularly valuable building block in this context. Its trifunctional nature—an activated aromatic ring, a reactive aldehyde, and a nucleophilic hydroxyl group—offers a versatile platform for the construction of complex molecular architectures. The specific substitution pattern, with a fluorine atom positioned para to the aldehyde and a hydroxyl group meta, dictates its reactivity and provides a handle for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key starting material for the synthesis of pharmaceutical intermediates. We will delve into its fundamental reactivity and provide detailed, field-proven protocols for its conversion into valuable downstream products.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with a molecular formula of C₇H₅FO₂ and a molecular weight of 140.11 g/mol .[4] Its reactivity is governed by the interplay of its three functional groups. The aldehyde group readily participates in nucleophilic additions, condensations, and reductive aminations. The phenolic hydroxyl group can be alkylated or acylated, serving as a key point for introducing further diversity. The fluorine atom, through its strong electron-withdrawing inductive effect, activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common than reactions at the other two functional groups.

PropertyValueReference
CAS Number 103438-85-3[4]
Molecular Formula C₇H₅FO₂[4]
Molecular Weight 140.11 g/mol [4]
Appearance Crystalline solidN/A
Melting Point Not widely reportedN/A
Boiling Point Not widely reportedN/A

Key Synthetic Transformations and Experimental Protocols

The strategic value of this compound lies in its capacity to undergo a variety of high-yielding chemical transformations. Below, we provide detailed protocols for three fundamental reactions that serve as gateways to a wide range of pharmaceutical intermediates.

O-Alkylation: Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated under basic conditions, a classic Williamson ether synthesis. This reaction is pivotal for introducing a variety of side chains that can modulate the biological activity of the final compound. Propargyl ethers, for instance, are precursors to triazole-containing compounds via "click chemistry," a powerful tool in drug discovery.

Protocol 1: Synthesis of 4-Fluoro-3-(prop-2-yn-1-yloxy)benzaldehyde

This protocol is adapted from a similar synthesis utilizing 4-hydroxybenzaldehyde.[5][6]

  • Materials:

    • This compound

    • Propargyl bromide (80% solution in toluene)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone, add propargyl bromide (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Fluoro-3-(prop-2-yn-1-yloxy)benzaldehyde.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the aldehyde.

  • Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction and is easily removed after the reaction.

  • Inert Atmosphere: A nitrogen atmosphere prevents the oxidation of the aldehyde.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The aldehyde functionality of this compound can be smoothly converted into a C-N bond in a one-pot reaction with an amine in the presence of a mild reducing agent. Sodium triacetoxyborohydride is an excellent choice for this transformation due to its selectivity for iminium ions over aldehydes and ketones.[7][8]

Protocol 2: Reductive Amination with a Primary Amine

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[4][7]

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dioxane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, prepare a slurry of this compound (1.0 eq) and the primary amine (1.2 eq) in 1,2-dichloroethane or dioxane.

    • Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture.

    • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validating System:

  • The progress of the reaction can be monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of the product amine.

  • The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[9] This transformation allows for the extension of the carbon skeleton and the introduction of a double bond, which can be a key structural motif in many pharmaceutical agents or a handle for further functionalization.

Protocol 3: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol is a generalized procedure for the Wittig reaction with a substituted benzaldehyde.[10]

  • Materials:

    • This compound

    • Benzyltriphenylphosphonium chloride

    • Sodium hydroxide (NaOH) solution (e.g., 10 M) or other strong base like n-butyllithium

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in the chosen solvent (e.g., THF).

    • Add the strong base (e.g., n-butyllithium) dropwise at 0°C until the characteristic orange-red color of the ylide persists.

    • Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic transformations.

O_Alkylation Start This compound Reagents Propargyl Bromide, K₂CO₃, Acetone Start->Reagents Product 4-Fluoro-3-(prop-2-yn-1-yloxy)benzaldehyde Reagents->Product caption O-Alkylation Workflow

Caption: O-Alkylation Workflow (Max Width: 760px)

Reductive_Amination Start This compound Intermediate Imine Intermediate Start->Intermediate + Amine Reagents Primary Amine, NaBH(OAc)₃, DCE Product Secondary Amine Intermediate->Product + NaBH(OAc)₃ caption Reductive Amination Pathway

Caption: Reductive Amination Pathway (Max Width: 760px)

Wittig_Reaction Start This compound Product Alkene Derivative Start->Product Ylide Phosphonium Ylide Ylide->Product caption Wittig Reaction Scheme

Sources

Application Notes and Protocols: Synthesis of N-Substituted (4-Fluoro-3-hydroxybenzyl)amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

4-Fluoro-3-hydroxybenzaldehyde is a valuable building block in contemporary drug discovery and development. Its substituted phenyl ring, featuring both a fluorine atom and a hydroxyl group, offers medicinal chemists a strategic advantage in designing novel therapeutic agents. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The hydroxyl group provides a key point for hydrogen bonding interactions within a receptor's active site and can be a handle for further chemical modification.

The reaction of this compound with primary and secondary amines is a cornerstone of its application. This reaction sequence, typically a one-pot reductive amination, provides a robust and versatile method for synthesizing a diverse library of N-substituted (4-fluoro-3-hydroxybenzyl)amine derivatives. These products serve as crucial intermediates or as final active pharmaceutical ingredients (APIs) in various therapeutic areas, including the development of enzyme inhibitors.[1][2] This document provides a detailed guide to the underlying chemistry and practical laboratory protocols for these essential transformations.

Core Reaction Mechanisms: A Tale of Two Amine Classes

The reaction of this compound with amines proceeds through a two-step sequence: the initial formation of an intermediate followed by its reduction. The nature of this intermediate depends on whether a primary or secondary amine is used.

Reaction with Primary Amines: The Schiff Base Pathway

Primary amines react with the aldehyde to form a hemiaminal intermediate, which then dehydrates to form a stable C=N double bond, known as a Schiff base or imine. This imine is then selectively reduced to the corresponding secondary amine. The entire process can be carried out in a single pot.

G cluster_0 Step 1: Schiff Base (Imine) Formation cluster_1 Step 2: Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 PrimaryAmine Primary Amine (R-NH2) Imine Schiff Base (Imine) Hemiaminal->Imine - H2O FinalProduct N-Substituted Secondary Amine Imine->FinalProduct + [H] Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->FinalProduct

Caption: Reaction pathway with primary amines.

Reaction with Secondary Amines: The Iminium Ion Pathway

Secondary amines also react with the aldehyde to form a hemiaminal. However, upon dehydration, a positively charged species with a C=N double bond, an iminium ion, is formed. This highly reactive intermediate is then readily reduced in situ to the final tertiary amine product.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R2NH SecondaryAmine Secondary Amine (R2NH) Iminium Iminium Ion Hemiaminal->Iminium - H2O FinalProduct N-Substituted Tertiary Amine Iminium->FinalProduct + [H] Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->FinalProduct

Caption: Reaction pathway with secondary amines.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of primary and secondary amines. As a senior application scientist, I stress the importance of understanding the causality behind each step.

Protocol 1: One-Pot Reductive Amination with a Primary Amine

This protocol is based on the highly reliable and selective reductive amination procedure using sodium triacetoxyborohydride.[3] This reagent is particularly advantageous as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde under the reaction conditions.[3][4]

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, aniline derivatives)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, but can catalyze imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Reactants (Aldehyde & Amine in DCE) B 2. Add NaBH(OAc)3 (Portion-wise) A->B C 3. Stir at RT (Monitor by TLC/LC-MS) B->C D 4. Quench Reaction (Add sat. NaHCO3) C->D E 5. Extract Product (DCM or EtOAc) D->E F 6. Dry & Concentrate (MgSO4 & Rotovap) E->F G 7. Purify (Column Chromatography) F->G

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in an appropriate volume of 1,2-dichloroethane (DCE) to make an approximately 0.1-0.2 M solution. DCE is often the preferred solvent for these reactions.[3]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction is typically exothermic; maintain the temperature at or near room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (4-fluoro-3-hydroxybenzyl)amine.

Protocol 2: Two-Step Schiff Base Formation and Reduction

For certain substrates, particularly less reactive amines or when over-alkylation is a concern with primary amines, a two-step approach can be beneficial.[3] This involves the initial formation and isolation of the Schiff base, followed by its reduction.

Step A: Schiff Base Synthesis

  • Reaction: In a round-bottom flask, dissolve equimolar amounts of this compound and the primary amine in ethanol.[1]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[1]

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude Schiff base, which can often be used in the next step without further purification.

Step B: Reduction of the Schiff Base

  • Dissolution: Dissolve the crude Schiff base from Step A in a suitable solvent like methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

  • Stirring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent via rotary evaporation. Extract the product into ethyl acetate or DCM, wash with brine, dry over anhydrous sulfate, and concentrate to yield the final product. Purify by column chromatography as needed.

Data Summary and Comparison

The choice between a one-pot or two-step procedure depends on the specific substrates and desired outcome. The following table summarizes key considerations:

ParameterProtocol 1: One-Pot Reductive AminationProtocol 2: Two-Step Schiff Base & Reduction
Primary Reagents Aldehyde, Amine, NaBH(OAc)₃Aldehyde, Amine; then NaBH₄
Key Advantage High efficiency, operational simplicity.Better control, avoids over-alkylation.
Typical Solvent 1,2-Dichloroethane (DCE), THFEthanol, Methanol
Reducing Agent Sodium TriacetoxyborohydrideSodium Borohydride
Selectivity High (reduces iminium ion faster than aldehyde)Requires isolation of imine intermediate.
Yields Generally high (often >80%)Good to high, but potential for loss in two steps.
Best For A wide range of primary and secondary amines.Less reactive amines, or when dialkylation is a risk.

Trustworthiness and Self-Validation

The protocols described are grounded in well-established, peer-reviewed synthetic methodologies.[3][4] To ensure the success and validity of your experiment, the following checkpoints are critical:

  • Reactant Purity: Ensure the this compound and the amine are of high purity. Impurities can lead to side reactions and complicate purification.

  • Anhydrous Conditions: For the one-pot reductive amination with NaBH(OAc)₃, while not strictly necessary to be run under an inert atmosphere, using dry solvents is recommended as the reagent can react with water.

  • Reaction Monitoring: Do not rely solely on reaction time. The reactivity of amines can vary significantly. Always monitor the reaction's progress by TLC or LC-MS to determine the point of completion.

  • Product Characterization: The identity and purity of the final product should always be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

By adhering to these principles and understanding the chemical rationale behind each step, researchers can confidently and successfully synthesize a wide array of valuable (4-fluoro-3-hydroxybenzyl)amine derivatives for applications in drug discovery and beyond.

References

  • Jothi, L., Anuradha, G., Vasuki, G., Ramesh Babu, R., & Ramamurthi, K. (2014). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o530. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Zhang, L., et al. (2020). Design, synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115222. [Link]

Sources

Application Notes and Protocols for the Aldol Condensation of 4-Fluoro-3-hydroxybenzaldehyde with Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Fluorinated Hydroxychalcones

The Claisen-Schmidt condensation, a variant of the crossed aldol condensation, stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This base-catalyzed reaction between an aromatic aldehyde and an enolizable ketone is the principal route to synthesizing chalcones, or 1,3-diphenyl-2-propen-1-ones.[3][4] These α,β-unsaturated ketone scaffolds are not mere synthetic intermediates; they are privileged structures in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[3][5][6][7]

This guide focuses on the reaction of a particularly valuable substrate: 4-Fluoro-3-hydroxybenzaldehyde. The strategic incorporation of a fluorine atom and a hydroxyl group onto the benzaldehyde ring is a deliberate design choice for modern drug discovery. The fluorine atom can significantly enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[6][8] Simultaneously, the phenolic hydroxyl group provides a crucial site for hydrogen bonding interactions with biological targets and serves as a versatile handle for further chemical modification.

The efficiency of the Claisen-Schmidt reaction with this compound is notably high. Because the aldehyde lacks α-hydrogens, it cannot undergo self-condensation, which minimizes the formation of side products and drives the reaction toward the desired chalcone product.[9][10][11] This document provides a detailed exploration of the underlying mechanism, robust experimental protocols, and characterization data to empower researchers in the synthesis and application of these high-value fluorinated hydroxychalcones.

Part 1: Reaction Mechanism and Guiding Principles

The base-catalyzed aldol condensation proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

The Core Mechanism:

  • Enolate Formation: The reaction is initiated by a base (typically hydroxide, OH⁻) abstracting an acidic α-hydrogen from the ketone. This deprotonation forms a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[12]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of this compound. This step creates a new carbon-carbon bond and forms a tetrahedral alkoxide intermediate.[12]

  • Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone, the initial "aldol" addition product.[12]

  • Dehydration to Chalcone: This β-hydroxy ketone intermediate is prone to dehydration. The base removes a second α-hydrogen, forming an enolate which then eliminates the β-hydroxyl group as a hydroxide ion (E1cB mechanism). This elimination step is highly favorable as it results in the formation of a thermodynamically stable, extended conjugated π-system, yielding the final α,β-unsaturated chalcone product.[9][11]

Aldol Condensation Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Ketone Ketone (R-CO-CH3) Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Alkoxide Tetrahedral Alkoxide Intermediate Enolate_port Aldehyde 4-Fluoro-3-hydroxy- benzaldehyde (Electrophile) Aldehyde_port Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol + H₂O - OH⁻ Alkoxide->Aldol Enolate_port->Alkoxide C-C bond formation Aldehyde_port->Alkoxide Chalcone α,β-Unsaturated Ketone (Final Chalcone) Aldol->Chalcone - H₂O (via E1cB) Aldol->Chalcone

Figure 1: Mechanism of the Claisen-Schmidt Condensation A step-by-step illustration of the base-catalyzed reaction pathway.

Part 2: Experimental Protocols

Two primary methods are presented: a traditional solution-phase synthesis and an environmentally friendly solvent-free approach.

Protocol 1: Conventional Synthesis in Ethanolic Solution

This protocol describes a standard and reliable Claisen-Schmidt condensation using ethanol as a solvent.

Materials:

  • This compound (1.0 eq)

  • Substituted or unsubstituted ketone (e.g., Acetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.5 - 2.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl, ~2M)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Ice bath, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected ketone (1.0 eq) in a minimal amount of 95% ethanol with magnetic stirring.[10]

  • Catalyst Preparation: Separately, prepare a solution of NaOH or KOH (1.5-2.0 eq) in a small amount of water or ethanol.

  • Catalyst Addition: Cool the flask containing the aldehyde and ketone in an ice bath. Slowly add the basic catalyst solution dropwise to the stirring mixture. A color change and/or the formation of a precipitate is often observed.[6]

  • Reaction Progression: Remove the flask from the ice bath and allow it to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).[8]

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker of crushed ice.[13] While stirring, slowly acidify the mixture with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will precipitate the crude chalcone product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[8] Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, most commonly hot ethanol.[10][13] Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by melting point, FT-IR, and NMR spectroscopy.[6]

Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)

This protocol outlines an efficient and environmentally benign method that proceeds by grinding the solid reactants.[6][13]

Materials:

  • This compound (1.0 eq)

  • Substituted or unsubstituted ketone (1.0 eq)

  • Solid NaOH or KOH pellets, finely ground (1.0-1.2 eq)

  • Porcelain mortar and pestle

  • Deionized Water

Procedure:

  • Grinding: In a clean, dry porcelain mortar, combine this compound (1.0 eq), the ketone (1.0 eq), and finely ground solid NaOH or KOH (1.0-1.2 eq).[13]

  • Reaction: Grind the mixture vigorously with the pestle. The solid mixture will typically become a paste, change color, and may solidify as the product forms. The reaction is often exothermic and can be complete in as little as 5-15 minutes.[6]

  • Work-up: Add cold water to the mortar and continue to grind gently to break up the solid mass.

  • Isolation and Purification: Transfer the contents to a beaker, collect the crude product by vacuum filtration, and wash thoroughly with water. If necessary, the product can be further purified by recrystallization from ethanol as described in Protocol 1.[13]

Experimental Workflow Figure 2: General Experimental Workflow A 1. Mix Reactants (Aldehyde + Ketone) + Solvent (optional) B 2. Add Base Catalyst (e.g., NaOH, KOH) A->B C 3. Stir / Grind (Room Temperature) B->C D 4. Monitor by TLC C->D E 5. Quench & Precipitate (Ice Water + Acidification) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify (Recrystallization) F->G H 8. Characterize (MP, IR, NMR) G->H

Figure 2: General Experimental Workflow A summary of the key steps from reaction setup to final product characterization.

Part 3: Data Presentation & Product Characterization

The reaction of this compound with various ketones is expected to produce good to excellent yields of the corresponding chalcones.

Table 1: Representative Aldol Condensation Reactions and Expected Yields

EntryKetone SubstrateCatalystSolventApprox. Time (h)Typical Yield (%)
1AcetophenoneNaOHEthanol2-485-95
24'-ChloroacetophenoneKOHEthanol3-580-90
34'-MethylacetophenoneNaOHEthanol2-488-96
4CyclohexanoneKOHEthanol4-675-85
5AcetophenoneSolid NaOHSolvent-Free0.2590-97

Note: Yields are estimates based on similar reactions in the literature and can vary with precise conditions and purification efficiency.[6][8][14]

Expected Spectroscopic Data for a Representative Product: (E)-1-(phenyl)-3-(4-fluoro-3-hydroxyphenyl)prop-2-en-1-one

  • FT-IR (KBr, cm⁻¹): A strong absorption band for the conjugated C=O (ketone) stretch is expected around 1650-1670 cm⁻¹.[14] A broad peak for the phenolic -OH group will appear around 3200-3500 cm⁻¹. The C=C (alkene) stretch will be visible near 1580-1600 cm⁻¹, and a C-F stretch will be observed around 1230-1250 cm⁻¹.[14]

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): The most diagnostic signals are two doublets for the vinylic protons (Hα and Hβ). These typically appear between 7.0 and 8.0 ppm with a large coupling constant (J) of approximately 15-16 Hz, confirming the trans stereochemistry of the double bond.[14][15] The aromatic protons will appear as multiplets in the range of 6.8-8.2 ppm. A singlet for the phenolic -OH proton will also be present, though its chemical shift can vary.

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm): The carbonyl carbon (C=O) signal is expected around δ 190 ppm. The vinylic carbons (α and β) will appear in the δ 120-145 ppm range. Aromatic carbons will also be present in this region, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized chalcone.

Part 4: Applications in Drug Discovery & Medicinal Chemistry

Chalcones derived from this compound are highly sought-after scaffolds in drug development programs. Their planar structure, combined with the electron-rich α,β-unsaturated system, allows them to interact with a multitude of biological targets.

Key Biological Activities:

  • Anti-inflammatory: Many fluorinated chalcones exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways like cyclooxygenase (COX-2).[5]

  • Anticancer: These compounds can induce apoptosis (programmed cell death) in various cancer cell lines, making them promising leads for oncology research.[6]

  • Antimicrobial & Antifungal: The chalcone backbone is associated with significant activity against a range of pathogenic bacteria and fungi.[5][7]

  • Antioxidant: The phenolic hydroxyl group contributes to the ability of these molecules to scavenge harmful free radicals.[3]

The synthesis of a library of chalcone analogues, by varying the ketone component in the aldol condensation, is a powerful strategy in lead optimization. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify candidates with enhanced potency and selectivity.

Applications Figure 3: Chalcones in Drug Discovery cluster_apps Therapeutic Potential Core 4-Fluoro-3-hydroxychalcone Scaffold App1 Anti-inflammatory Core->App1 modulates App2 Anticancer Core->App2 modulates App3 Antimicrobial Core->App3 modulates App4 Antioxidant Core->App4 modulates App5 Other Activities Core->App5 modulates

Figure 3: Chalcones in Drug Discovery The central chalcone scaffold serves as a template for developing agents with diverse biological activities.

References

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (Details on Chalcone synthesis protocols).
  • Al-Ghorbani, M., et al. (2022). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Journal of Chemistry, 2022, 1-13. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-Fluorobenzaldehyde in Aldol Condensation Reactions. BenchChem Scientific Resources.
  • Gomes, M. N., et al. (2017). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 8, 384. [Link]

  • BenchChem. (2025). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers. BenchChem Scientific Resources.
  • BenchChem. (2025). Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions. BenchChem Scientific Resources.
  • Al-Azawi, R. F. S., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27852–27889. [Link]

  • Guthrie, J. P., & Wang, X.-P. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 69(3), 339-349.
  • Claisen-Schmidt Condensation Preparation of Dibenzalacetone. (n.d.). University of Missouri–St. Louis.
  • PraxiLabs. (n.d.).
  • Scribd. (2016).
  • Patel, N. B., & Patel, H. R. (2012). Synthesis And Antimicrobial Screening of Novel Chalcone and Pyrazoline Molecules Bearing 4-(difluoromethoxy)-3-hydroxybenzaldehyde Nucleus. Der Pharma Chemica, 4(2), 751-758.
  • Guthrie, J. P., & Wang, X.-P. (1991). The aldol condensation of acetophenone with acetone.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis, characterization and biological evaluation of some new chalcones. Innovare Academic Sciences.
  • Wikipedia. (n.d.).
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
  • ResearchGate. (2021).
  • Deepti, A. C., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW CHALCONES OF 4-FLUORO-3-METHYL ACETOPHENONE. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152.
  • Deepti, A. C., et al. (2017). Synthesis and characterization of new chalcones of 4 flouro 3 methyl acetophenone. Indo American Journal of Pharmaceutical Sciences.
  • da Silva, A. B. F., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. ChemistrySelect, 9(20), e202400618.
  • Shri R.L.T. College of Science, Akola. (n.d.).
  • Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14, 297-302.
  • SATHEE. (n.d.).
  • Chemistry LibreTexts. (2020). 23.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282361, 4-Hydroxychalcone.
  • Master Organic Chemistry. (2022).
  • Bouziane, A., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4, 212.

Sources

Synthesis of Novel Chalcone Derivatives from 4-Fluoro-3-hydroxybenzaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the synthesis of novel chalcone derivatives utilizing 4-Fluoro-3-hydroxybenzaldehyde as a key precursor. Chalcones, a class of organic compounds belonging to the flavonoid family, are renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The strategic incorporation of fluorine and hydroxyl moieties into the chalcone scaffold is a promising avenue for the development of new therapeutic agents with enhanced potency and pharmacokinetic profiles.

This guide details the scientific rationale, experimental protocols, and characterization of chalcone derivatives synthesized via the Claisen-Schmidt condensation. It offers insights into both conventional and modern synthetic methodologies, ensuring adaptability for various laboratory settings.

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones (1,3-diphenyl-2-propen-1-ones) are characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. This enone moiety is a key pharmacophore responsible for their diverse biological activities. The reactivity of the α,β-unsaturated ketone allows for Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular signaling pathways.

The starting material, this compound, offers unique advantages for the synthesis of novel chalcones. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. The hydroxyl group provides a site for further derivatization and can participate in hydrogen bonding interactions with biological targets.

Synthetic Strategies for Chalcone Derivatives

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[1][2] This reaction is widely employed due to its simplicity, reliability, and generally high yields.

The general mechanism involves the deprotonation of the α-carbon of the acetophenone by a base to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

This guide will focus on three primary methodologies for conducting the Claisen-Schmidt condensation with this compound:

  • Conventional Synthesis: A robust and widely used method involving heating the reactants in a suitable solvent with a base catalyst.

  • Microwave-Assisted Synthesis: A modern, green chemistry approach that significantly reduces reaction times and often improves yields.[3][4][5]

  • Solvent-Free Synthesis (Grinding Method): An environmentally friendly alternative that minimizes the use of organic solvents.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} graphdot Figure 1: Overview of synthetic routes to chalcone derivatives.

Experimental Protocols

Materials and Reagents
  • This compound

  • Substituted/unsubstituted acetophenones

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Methanol

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Deionized water

Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Conventional Synthesis

This protocol describes a standard method for the synthesis of (E)-1-(Aryl)-3-(4-fluoro-3-hydroxyphenyl)prop-2-en-1-one.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the desired acetophenone derivative (1.0 eq) in ethanol (10-15 mL).

  • Catalyst Addition: To the stirred solution, add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 eq) dropwise at room temperature. The addition of a strong base to the phenolic aldehyde proceeds without the need for a protecting group for the hydroxyl function.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify to pH 2-4 with dilute HCl. The precipitated crude chalcone is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. The solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
This compoundAcetophenoneNaOHEthanol2475-85
This compound4'-MethylacetophenoneKOHMethanol1880-90
This compound4'-ChloroacetophenoneNaOHEthanol2470-80

Table 1: Representative yields for conventionally synthesized chalcones.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to improved yields.[3][5]

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the acetophenone derivative (1.0 eq), and a catalytic amount of solid NaOH or KOH in a minimal amount of ethanol or methanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (typically 5-15 minutes).

  • Work-up and Purification: After cooling, the work-up and purification steps are similar to the conventional protocol.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} graphdot Figure 2: Workflow for microwave-assisted chalcone synthesis.

Protocol 3: Solvent-Free Synthesis (Grinding Method)

This eco-friendly approach is performed at room temperature without the use of a solvent.

  • Reactant Grinding: In a mortar, place this compound (1.0 eq), the acetophenone derivative (1.0 eq), and solid NaOH or KOH (1.0-1.5 eq).

  • Reaction: Grind the mixture with a pestle for 10-20 minutes. The mixture will typically become a paste and may solidify.

  • Isolation and Purification: Add cold water to the mortar and continue to grind to break up the solid. Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the product from a suitable solvent like ethanol to obtain the pure chalcone.

Characterization of Synthesized Chalcones

The structure and purity of the synthesized chalcone derivatives should be confirmed by a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of a chalcone will show characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O stretch) typically in the range of 1630-1660 cm⁻¹. The C=C stretching vibration of the enone system appears around 1580-1620 cm⁻¹. A broad O-H stretching band for the phenolic hydroxyl group will be observed in the region of 3200-3600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The two olefinic protons (H-α and H-β) of the enone moiety are characteristic and appear as doublets in the downfield region (δ 6.5-8.0 ppm).[6] The large coupling constant (J ≈ 15-16 Hz) between these protons confirms the trans (E) configuration of the double bond.[6] Aromatic protons will resonate in the region of δ 6.8-8.2 ppm. The phenolic hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbonyl carbon (C=O) signal is typically observed in the range of δ 185-195 ppm. The olefinic carbons (C-α and C-β) resonate at approximately δ 120-145 ppm. Aromatic carbon signals will appear in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized chalcones and to study their fragmentation patterns, which further confirms their structure. The molecular ion peak (M⁺) should be observed, corresponding to the calculated molecular weight of the target compound.

Spectroscopic TechniqueKey Characteristic Features
IR C=O stretch (1630-1660 cm⁻¹), C=C stretch (1580-1620 cm⁻¹), O-H stretch (3200-3600 cm⁻¹, broad)
¹H NMR Doublets for H-α and H-β (δ 6.5-8.0 ppm) with J ≈ 15-16 Hz, Aromatic protons (δ 6.8-8.2 ppm)
¹³C NMR C=O signal (δ 185-195 ppm), C-α and C-β signals (δ 120-145 ppm)
MS Molecular ion peak (M⁺) corresponding to the molecular formula

Table 2: Summary of key spectroscopic data for chalcone characterization.

Conclusion

This application note provides a detailed and practical guide for the synthesis of novel chalcone derivatives from this compound. The presented protocols for conventional, microwave-assisted, and solvent-free Claisen-Schmidt condensation offer flexibility and cater to different laboratory capabilities and green chemistry considerations. The successful synthesis and characterization of these fluorinated and hydroxylated chalcones will enable further investigation into their biological activities and potential as therapeutic agents.

References

  • Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers in Chemistry, 2018.
  • Synthesis of chalcone. The Royal Society of Chemistry, 2022.
  • Green Synthesis of Chalcones under microwave Irradiation. International Journal of ChemTech Research, 2014.
  • (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E, 2018.
  • Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers. BenchChem, 2023.
  • ¹H and ¹³C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 1989.
  • ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Rasayan Journal of Chemistry, 2008.
  • (a) ¹H-NMR; (b) ¹³C-NMR spectra of chalcone 1 (CDCl₃).
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 2022.
  • MICROWAVE ASSISTED SYNTHESIS OF CHALCONES DERIVATIVES. Lovely Professional University, 2017.
  • MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES. Pharmacophore, 2013.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 2021.
  • Claisen-Schmidt Condens
  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 2021.
  • Scheme 1. Claisen-Schmidt condensation of acetophenone with benzaldehyde.
  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 2021.
  • Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions.
  • Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies. Acta Chimica Slovenica, 2022.
  • ClaisenSchmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts.
  • (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies.

Sources

The Strategic Application of 4-Fluoro-3-hydroxybenzaldehyde in the Synthesis of Key Intermediates for Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Fluorinated Benzene Derivatives in Modern Drug Synthesis

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the therapeutic management of clinical depression and various anxiety disorders.[1][2] The chemical architecture of many prominent SSRIs, such as Paroxetine, incorporates a fluorophenyl moiety, which is critical for their pharmacological activity. The strategic introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity of drug candidates. 4-Fluoro-3-hydroxybenzaldehyde, a readily available difunctionalized aromatic compound, presents itself as a valuable starting material for the synthesis of key intermediates in the production of these pharmaceuticals. This application note will provide a detailed, proposed synthetic protocol for the preparation of a crucial Paroxetine intermediate, starting from this compound, and will delve into the mechanistic rationale behind each synthetic transformation.

Proposed Synthetic Pathway: From this compound to a Paroxetine Precursor

The target of this proposed synthesis is the key intermediate, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine. While direct synthesis from this compound is not extensively documented, a logical and scientifically sound pathway can be constructed by drawing parallels with established syntheses that utilize similar starting materials, such as p-fluorobenzaldehyde.[3]

The proposed multi-step synthesis is outlined below. It involves an initial protection of the hydroxyl group, followed by a series of reactions to construct the piperidine ring with the desired stereochemistry, and finally, deprotection and reduction to yield the target intermediate.

Diagram: Proposed Synthetic Route

G A This compound B 4-Fluoro-3-(methoxymethoxy)benzaldehyde A->B  MOM-Cl, DIPEA, DCM   C Ethyl 2-cyano-3-(4-fluoro-3-(methoxymethoxy)phenyl)acrylate B->C  Ethyl cyanoacetate, Piperidine, Ethanol   D Piperidine-2,6-dione intermediate C->D  1. N-methyl-2-chloroacetamide, K2CO3, DMF  2. H2, Raney Ni  3. H+, H2O (Cyclization)   E (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine D->E  1. LiAlH4, THF  2. H+, H2O (Deprotection)  

Caption: Proposed synthesis of a key Paroxetine intermediate.

Detailed Protocols and Mechanistic Insights

Part 1: Protection of the Phenolic Hydroxyl Group

Objective: To protect the reactive hydroxyl group of this compound to prevent its interference in subsequent reactions. The methoxymethyl (MOM) ether is chosen as the protecting group due to its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-Fluoro-3-(methoxymethoxy)benzaldehyde.

Mechanistic Rationale: The basic DIPEA deprotonates the phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of MOM-Cl in an SN2 reaction to form the MOM-protected ether.

Part 2: Knoevenagel Condensation for Carbon Chain Extension

Objective: To extend the carbon chain of the aldehyde and introduce a cyano group, which will be crucial for the subsequent cyclization to form the piperidine ring.

Protocol:

  • In a round-bottom flask, dissolve the MOM-protected benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product, Ethyl 2-cyano-3-(4-fluoro-3-(methoxymethoxy)phenyl)acrylate, will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Mechanistic Rationale: The piperidine acts as a base to deprotonate the α-carbon of ethyl cyanoacetate, generating a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde in a nucleophilic addition. The resulting alkoxide undergoes elimination of water to yield the α,β-unsaturated product.

Part 3: Construction of the Piperidine Ring

Objective: To form the core piperidine structure through a series of reactions including N-alkylation, reduction of the nitrile and double bond, and subsequent cyclization.

Protocol:

  • To a solution of the acrylate derivative (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and N-methyl-2-chloroacetamide (1.2 eq). Stir the mixture at 60 °C for 8-10 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

  • The crude product is then dissolved in ethanol and subjected to hydrogenation using Raney Nickel as a catalyst under a hydrogen atmosphere (50 psi) at 50 °C for 12 hours.

  • After filtration of the catalyst, the solvent is evaporated. The residue is then treated with an aqueous solution of hydrochloric acid and heated to 80 °C for 2 hours to facilitate cyclization.

  • The reaction mixture is then neutralized with a base and the product is extracted, dried, and purified to yield the piperidine-2,6-dione intermediate.

Mechanistic Rationale: The first step is an N-alkylation. The hydrogenation reduces both the carbon-carbon double bond and the cyano group to a primary amine. The subsequent treatment with acid catalyzes the intramolecular cyclization between the newly formed amine and the ester group to form the lactam (piperidine-2,6-dione) ring.

Part 4: Reduction and Deprotection to Yield the Final Intermediate

Objective: To reduce the lactam and ester functionalities to the corresponding amine and alcohol, and to remove the MOM protecting group to yield the target intermediate.

Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in dry tetrahydrofuran (THF) at 0 °C, slowly add a solution of the piperidine-2,6-dione intermediate (1.0 eq) in THF.

  • After the addition is complete, allow the reaction to stir at room temperature for 8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate, and then treat the residue with 3M aqueous HCl at 50 °C for 2 hours to cleave the MOM ether.

  • Basify the reaction mixture with NaOH and extract the product with ethyl acetate.

  • The combined organic layers are dried and concentrated to give the crude product, which can be purified by crystallization or chromatography to yield (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.[4][5]

Mechanistic Rationale: LiAlH4 is a powerful reducing agent that reduces both the amide and any remaining ester functionalities in the piperidine ring to the corresponding amine and alcohol. The acidic workup serves to both hydrolyze the aluminum complexes and cleave the acid-labile MOM protecting group, revealing the free hydroxyl group.

Data Summary

StepProductExpected Yield (%)Key Analytical Data
14-Fluoro-3-(methoxymethoxy)benzaldehyde90-951H NMR, 13C NMR, MS
2Ethyl 2-cyano-3-(4-fluoro-3-(methoxymethoxy)phenyl)acrylate85-901H NMR, 13C NMR, IR, MS
3Piperidine-2,6-dione intermediate60-701H NMR, 13C NMR, MS
4(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine70-801H NMR, 13C NMR, MS, Chiral HPLC

Conclusion and Future Perspectives

This application note has outlined a detailed and plausible synthetic route for the preparation of a key intermediate for the SSRI Paroxetine, starting from the readily available this compound. Each step has been presented with a clear protocol and a discussion of the underlying chemical principles. The proposed pathway offers a strategic approach for the utilization of this fluorinated building block in the synthesis of complex pharmaceutical agents. Further optimization of reaction conditions and chiral resolution steps would be necessary to adapt this protocol for large-scale, enantioselective synthesis. The principles and transformations discussed herein provide a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry and process development.

References

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available at: [Link]

  • Google Patents. (2006). Process and intermediates for preparing escitalopram.
  • Google Patents. (2003). Process and intermediates for preparing escitalopram.
  • ResearchGate. (2000). An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. Available at: [Link]

  • Google Patents. (2015). Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Google Patents. (2010). Preparation of escitalopram, its salts and intermediates.
  • Google Patents. (2011). Process for the preparation of Escitalopram.
  • European Patent Office. (2009). Process for the preparation of escitalopram. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. (1998). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate. Available at: [Link]

  • PMC. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Available at: [Link]

  • LGC Standards. Paroxetine impurities: An overview. Available at: [Link]

  • Taylor & Francis. (2019). Serotonin reuptake inhibitor – Knowledge and References. Available at: [Link]

Sources

The Strategic Role of 4-Fluoro-3-hydroxybenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Agrochemical Design

In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of innovative agrochemical design.[1] Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological efficacy, metabolic stability, and overall performance of pesticides.[1] Among the versatile fluorinated building blocks, 4-Fluoro-3-hydroxybenzaldehyde emerges as a pivotal intermediate, offering a synthetically accessible scaffold for the creation of a new generation of herbicides, insecticides, and fungicides. Its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, allows for diverse chemical transformations, making it a valuable precursor in the synthesis of complex agrochemical molecules.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into its role as a precursor to key insecticidal intermediates, as well as its potential for derivatization into other classes of crop protection agents. Detailed, field-proven protocols and the underlying chemical principles will be discussed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.

Application Note I: Synthesis of Pyrethroid Insecticide Intermediates

A primary application of this compound lies in its potential conversion to 4-Fluoro-3-phenoxybenzaldehyde, a crucial intermediate in the manufacture of numerous synthetic pyrethroid insecticides.[2] Pyrethroids are a major class of insecticides valued for their high efficacy, broad spectrum of activity, and relatively low mammalian toxicity.

The synthetic strategy hinges on the etherification of the hydroxyl group of this compound. A robust and scalable approach involves a multi-step sequence that ensures high yields and purity of the final intermediate.

Synthetic Workflow Overview

The overall transformation of this compound to 4-Fluoro-3-phenoxybenzaldehyde can be visualized as a three-stage process: protection of the aldehyde, conversion of the hydroxyl group to a suitable leaving group for subsequent etherification, and finally, deprotection to unveil the target molecule.

workflow A This compound B Aldehyde Protection (Acetal Formation) A->B C Protected Intermediate B->C D Hydroxyl Activation (e.g., Bromination) C->D E Activated Intermediate (e.g., 3-Bromo-4-fluorobenzaldehyde acetal) D->E F Ullmann Condensation with Phenol E->F G Protected 4-Fluoro-3-phenoxybenzaldehyde F->G H Deprotection (Acidic Hydrolysis) G->H I 4-Fluoro-3-phenoxybenzaldehyde H->I

Caption: Synthetic workflow from this compound to a key pyrethroid intermediate.

Experimental Protocols

Protocol 1: Protection of the Aldehyde Group (Acetal Formation)

  • Causality: The aldehyde group is sensitive to the basic and high-temperature conditions often employed in Ullmann-type etherification reactions.[3] Protecting it as an acetal prevents unwanted side reactions such as oxidation or Cannizzaro reactions.[3]

  • Procedure:

    • To a stirred mixture of this compound (1.0 eq) and ethane-1,2-diol (1.1 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture in a suitable solvent (e.g., toluene) under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Protocol 2: Conversion of the Hydroxyl to a Bromo Group

  • Causality: The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution. Converting it to a bromide provides an activated intermediate suitable for copper-catalyzed cross-coupling reactions.

  • Procedure:

    • The protected this compound derivative can be converted to the corresponding bromide using a suitable brominating agent. A common method for such transformations on aromatic rings is the Sandmeyer reaction, starting from the corresponding amine. Alternatively, direct bromination can be explored, though regioselectivity might be a challenge. For the purpose of this protocol, we will assume the availability of 3-bromo-4-fluorobenzaldehyde, which is a known commodity chemical and can be synthesized from 4-fluorobenzaldehyde. The protection of its aldehyde group would follow Protocol 1.

Protocol 3: Ullmann Condensation for Ether Formation

  • Causality: The Ullmann condensation is a classic and effective method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol.[4]

  • Procedure: [3][5]

    • To a suspension of sodium phenolate (1.1 eq) in a high-boiling polar solvent (e.g., diglyme), add a catalytic amount of copper(I) oxide (e.g., 0.01-0.05 eq) and an activating agent such as potassium chloride.

    • Heat the mixture to approximately 155 °C under an inert atmosphere (e.g., Argon).

    • Add the protected 3-bromo-4-fluorobenzaldehyde acetal (1.0 eq) to the heated mixture.

    • Stir the reaction at this temperature for several hours, monitoring the progress by TLC or Gas Chromatography (GC).

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., toluene) and filter to remove inorganic salts.

    • The filtrate is then concentrated under reduced pressure to yield the crude protected 4-fluoro-3-phenoxybenzaldehyde.

Protocol 4: Deprotection of the Aldehyde Group

  • Causality: The final step involves the removal of the acetal protecting group to regenerate the aldehyde functionality, yielding the desired intermediate.

  • Procedure: [6][7]

    • Dissolve the crude protected 4-fluoro-3-phenoxybenzaldehyde in a mixture of ethanol, water, and a catalytic amount of concentrated hydrochloric acid.

    • Stir the solution at room temperature for a few hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., toluene).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration, the solvent is removed in vacuo, and the final product, 4-Fluoro-3-phenoxybenzaldehyde, can be purified by vacuum distillation.[6]

Reaction Step Typical Reagents Typical Yield Reference
Aldehyde ProtectionEthane-1,2-diol, p-TSA>90%[3]
Ullmann CondensationSodium phenolate, Cu₂O60-80%[3][5]
Aldehyde DeprotectionHCl, Ethanol/Water>90%[6][7]

Application Note II: Synthesis of Fluorinated Benzoic Acid-Based Agrochemicals

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, yielding 4-Fluoro-3-hydroxybenzoic acid. This derivative is a valuable intermediate in its own right, with applications in the synthesis of various agrochemicals and pharmaceuticals.[8][9]

Synthetic Workflow for Oxidation and Derivatization

workflow2 A This compound B Oxidation A->B C 4-Fluoro-3-hydroxybenzoic Acid B->C D Esterification C->D F Amidation C->F E Herbicide/Fungicide Precursors D->E G Insecticide/Fungicide Precursors F->G

Sources

Application Notes & Protocols: Strategic Protection of the Hydroxyl Group in 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-hydroxybenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development, serving as a key building block for a range of biologically active molecules, including chalcones, curcumin analogs, and transthyretin stabilizers.[1][2] The molecule's utility is derived from its distinct functional groups: a reactive aldehyde, a phenolic hydroxyl, and a fluorine atom that can modulate physicochemical properties. However, the nucleophilicity and acidity of the phenolic hydroxyl group often interfere with synthetic transformations targeting the aldehyde or other parts of the molecule.[3]

To achieve desired chemical outcomes and prevent unwanted side reactions, a robust protecting group strategy for the hydroxyl function is paramount. An ideal protecting group must be introduced efficiently, remain stable under a variety of subsequent reaction conditions, and be cleaved selectively in high yield without affecting other functional groups.[4][5] This guide provides a detailed overview of suitable protecting group strategies for this compound, complete with experimental protocols and a comparative analysis to aid researchers in selecting the optimal approach for their synthetic goals.

Strategic Considerations for Protecting Group Selection

The chemical environment of this compound dictates the choice of protecting group. The presence of two electron-withdrawing groups (fluoro and aldehyde) increases the acidity of the phenolic proton, facilitating its removal with milder bases. The aldehyde group is sensitive to strong nucleophiles, strong acids, and certain oxidizing and reducing agents. Therefore, the chosen protection and deprotection conditions must be compatible with the aldehyde functionality.

The primary strategies involve the conversion of the phenol into an ether or a silyl ether, which masks its acidic and nucleophilic character.[6] The selection is guided by the planned downstream synthetic route.

G cluster_0 Protecting Group Selection Logic Molecule This compound Conditions Planned Reaction Conditions (Acidic, Basic, Reductive, Oxidative) Molecule->Conditions is subjected to Choice Select Optimal Protecting Group Conditions->Choice informs Strategy Chosen Strategy (e.g., Benzyl Ether, Silyl Ether) Choice->Strategy

Caption: Logical workflow for selecting a protecting group.

I. Ether-Based Protecting Groups: Robust and Versatile

Ether protecting groups are among the most common for phenols due to their general stability across a wide range of conditions.[7]

A. Benzyl (Bn) Ether

The benzyl group is a workhorse protecting group for alcohols and phenols. It is stable to most acidic and basic conditions, as well as many oxidizing and reducing agents, making it highly versatile.[8][9] Its removal via catalytic hydrogenolysis is exceptionally mild and chemoselective.

1. Protection Protocol: Benzylation

This protocol is adapted from a regioselective benzylation of a similar catechol derivative, which demonstrates high efficacy for the more acidic hydroxyl group.[10][11]

  • Reagents & Materials:

    • This compound

    • Benzyl bromide (BnBr)

    • Sodium bicarbonate (NaHCO₃)

    • Sodium iodide (NaI) (catalytic)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 10% Aqueous HCl

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 mmol) in DMF (5 mL), add sodium bicarbonate (1.5 mmol), benzyl bromide (1.2 mmol), and a catalytic amount of sodium iodide (0.1 mmol).

    • Stir the resulting mixture at 40°C for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add 10% aqueous HCl (10 mL).

    • Extract the aqueous solution with ethyl acetate (3 x 15 mL).

    • Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent in vacuo.

    • Purify the crude product by flash chromatography on silica gel to afford 3-(benzyloxy)-4-fluorobenzaldehyde.

Caption: Benzyl protection of this compound.

2. Deprotection Protocol: Hydrogenolysis

  • Reagents & Materials:

    • 3-(Benzyloxy)-4-fluorobenzaldehyde

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Step-by-Step Procedure:

    • Dissolve the benzyl-protected aldehyde (1.0 mmol) in MeOH or EtOAc (10 mL).

    • Carefully add 10% Pd/C (10 mol% Pd).

    • Purge the flask with H₂ gas and maintain a positive pressure with a hydrogen balloon.

    • Stir the suspension vigorously at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the pure this compound.

B. p-Methoxybenzyl (PMB) Ether

The PMB group is structurally similar to the benzyl group but offers an alternative, non-reductive cleavage pathway. It can be removed under oxidative conditions, providing orthogonality with benzyl ethers and other hydrogenolysis-sensitive groups.[8]

  • Protection: The protocol is identical to benzylation, substituting p-methoxybenzyl chloride (PMB-Cl) for benzyl bromide.

  • Deprotection (Oxidative):

    • Dissolve the PMB-protected aldehyde (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v, 10 mL).

    • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol).

    • Stir the reaction at room temperature for 1-3 hours. The solution will typically change color.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous phase with CH₂Cl₂.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the final product.

II. Silyl Ether-Based Protecting Groups

Silyl ethers are widely used due to their ease of formation and, most notably, their unique cleavage conditions using fluoride ion sources.[6][12] This makes them orthogonal to many other protecting groups.

A. tert-Butyldimethylsilyl (TBDMS or TBS) Ether

The TBDMS group is popular due to its moderate steric bulk, which confers stability to a wide range of non-acidic and non-fluoride conditions, including organometallic reagents and many redox reactions.[13]

1. Protection Protocol: Silylation

  • Reagents & Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Hexanes

    • Saturated aqueous NH₄Cl

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).

    • Add TBDMSCl (1.2 mmol) portion-wise at room temperature.

    • Stir the mixture for 4-12 hours until the reaction is complete by TLC.

    • Pour the reaction mixture into water and extract with a mixture of EtOAc and hexanes.

    • Wash the combined organic layers with saturated aqueous NH₄Cl and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash chromatography to obtain 3-((tert-butyldimethylsilyl)oxy)-4-fluorobenzaldehyde.

2. Deprotection Protocol: Desilylation

  • Reagents & Materials:

    • TBDMS-protected aldehyde

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Tetrahydrofuran (THF)

  • Step-by-Step Procedure:

    • Dissolve the TBDMS-protected aldehyde (1.0 mmol) in THF (10 mL).

    • Add the 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise at room temperature.

    • Stir for 1-2 hours, monitoring by TLC.

    • Once complete, quench the reaction with saturated aqueous NH₄Cl.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify if necessary to yield this compound.

Caption: TBDMS protection and deprotection cycle.

Comparative Summary of Protecting Groups

The choice of protecting group is dictated by the overall synthetic plan. This table summarizes the key features of the discussed strategies.

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Advantages
Benzyl (Bn) BnBr, NaHCO₃, DMF, 40°CH₂, Pd/C, MeOHStable to most acids, bases, and many redox reagents. Labile to hydrogenolysis.[9]Very robust; mild, chemoselective removal.
p-Methoxybenzyl (PMB) PMB-Cl, NaHCO₃, DMF, 40°CDDQ, CH₂Cl₂/H₂O or H₂, Pd/CSimilar to Bn, but also labile to strong oxidizing agents (DDQ, CAN).Orthogonal removal possible in the presence of Bn groups.
Methyl (Me) MeI or Me₂SO₄, K₂CO₃, AcetoneBBr₃, CH₂Cl₂, 0°C to RT or HBr, 140°CHighly stable to most conditions except very strong Lewis/protic acids.[7]High stability for multi-step synthesis; economical.
TBDMS TBDMSCl, Imidazole, DMF, RTTBAF, THF, RTStable to bases, organometallics, and non-acidic redox conditions. Labile to acid and fluoride.[13]Mild, non-acidic/non-basic removal; orthogonal to many other groups.
MOM MOMCl, DIPEA, CH₂Cl₂Mild acid (e.g., HCl in THF/H₂O)Stable to bases and nucleophiles. Labile to acid.[14]Stable to basic and organometallic reagents.

Conclusion

The strategic protection of the hydroxyl group in this compound is a critical step for its successful application in complex organic synthesis. For general robustness, the benzyl ether is an excellent choice, offering broad stability and mild removal conditions. For syntheses requiring orthogonality or avoidance of hydrogenation, the TBDMS ether is superior, with its unique and gentle fluoride-mediated deprotection. The PMB ether provides a valuable alternative when oxidative cleavage is desired. By carefully considering the planned synthetic route and the stability profiles outlined in this guide, researchers can confidently select and implement a protection strategy that ensures high yields and synthetic efficiency.

References

  • Holton, R. A., & Nelson, R. V. (1980). A New Protecting Group for Phenols: Phenylthiomethyl (PTM) Ethers. Synthetic Communications, 10(12), 911-914. Available at: [Link]

  • (No specific author). Protecting Groups Alcohols and Aldehydes. Scribd. Available at: [Link]

  • Wikipedia contributors. (2023). Methylthiomethyl ether. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • (No specific author). Alcohol Protecting Groups. University of Windsor Chemistry and Biochemistry. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • (No specific author). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

  • Li, Y., et al. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Advances. Available at: [Link]

  • Baran, P. S. (No specific date). Protective Groups. Scripps Research. Available at: [Link]

  • (No specific author). ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

  • (No specific author). Protecting Groups List. SynArchive. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules. Available at: [Link]

  • (No specific author). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

  • Crich, D., & Lim, L. B. L. (2004). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Crich, D., & Lim, L. B. L. (2004). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. PubMed. Available at: [Link]

  • (No specific author). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]

  • (No specific author). 16: Silylethers. Chemistry LibreTexts. Available at: [Link]

  • (No specific author). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.
  • Kaliappan, K. P. (No specific date). Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]

  • (No specific author). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Power of a Single Atom

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design. This small yet fiercely electronegative atom can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often unlocking therapeutic profiles that were previously unattainable. The deliberate substitution of a hydrogen atom or a hydroxyl group with fluorine can dramatically influence metabolic stability, target binding affinity, lipophilicity, and acidity (pKa). These modifications can culminate in enhanced potency, improved selectivity, greater bioavailability, and an extended duration of action.[1][2][3][4] Approximately 20% of all pharmaceuticals currently on the market are fluorinated compounds, a figure that attests to the transformative power of this unique element in the drug discovery process.

This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of fluorination in their therapeutic programs.

Pillar I: The "Why" - Causality Behind Fluorine Incorporation

The utility of fluorine in drug design is rooted in its fundamental atomic properties: its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), its extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond.[5] These attributes allow fluorine to serve as a "bioisostere" of a hydrogen atom while exerting potent electronic effects that can be strategically exploited.

Enhancing Metabolic Stability: Blocking the Reactive Site

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The C-F bond is remarkably robust and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which is responsible for the majority of drug metabolism.[6][7] By replacing a metabolically labile C-H bond at a known "soft spot" in a molecule, chemists can effectively block oxidative metabolism at that position.[6] This can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[8] For instance, the introduction of a fluorine atom can prevent undesirable metabolic transformations, leading to a lead compound with significantly greater in vivo potency.[6]

The deactivating effect of a trifluoromethyl (CF3) group on an aromatic ring can also steer metabolism away from that ring, directing it towards unsubstituted, more electron-rich regions of the molecule.[6]

Logical Relationship: Fluorine's Impact on Metabolism

cluster_0 Lead Compound cluster_1 Metabolic Pathway cluster_2 Outcome cluster_3 Fluorinated Analog cluster_4 Outcome a Metabolically Labile C-H Bond b Cytochrome P450 (CYP) Oxidation a->b Vulnerable to c Rapid Metabolism & Short Half-Life b->c Leads to e Blocked Metabolism & Increased Half-Life b->e Results in d Strong C-F Bond at Metabolic Site d->b Resistant to start Identify Metabolic 'Soft Spot' or Key Interaction Site in Lead Compound synthesis Synthesis of Fluorinated Analog start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization purification->characterization nmr 19F NMR, 1H NMR, 13C NMR characterization->nmr ms Mass Spectrometry (HRMS) characterization->ms testing In Vitro & In Vivo Testing characterization->testing pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) testing->pk_pd end Optimized Drug Candidate pk_pd->end

Caption: A typical workflow for the development of fluorinated drug analogs.

Protocol 1: Electrophilic Fluorination of an Activated Methylene Group using Selectfluor®

This protocol describes the fluorination of a 1,3-dicarbonyl compound, a common structural motif in medicinal chemistry.

Materials:

  • 1,3-dicarbonyl substrate (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (MeCN), anhydrous (10 mL)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a round-bottom flask containing the 1,3-dicarbonyl substrate (1.0 mmol), add anhydrous acetonitrile (10 mL) under a nitrogen atmosphere.

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add Selectfluor® (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired monofluorinated product. [9] Safety Note: While Selectfluor® is a relatively stable and easy-to-handle electrophilic fluorinating agent, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 2: Deoxyfluorination of a Secondary Alcohol using Deoxo-Fluor®

This protocol details the conversion of a secondary alcohol to its corresponding fluoride, a key transformation for enhancing metabolic stability.

Materials:

  • Secondary alcohol substrate (1.0 mmol)

  • Deoxo-Fluor® (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Dissolve the secondary alcohol substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor® (1.5 mmol) to the cooled solution dropwise via a syringe or dropping funnel over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [10][11] Safety Note: Deoxo-Fluor®, like DAST, reacts violently with water and releases corrosive hydrogen fluoride (HF). [10][11]All operations must be conducted in a fume hood using anhydrous solvents and under an inert atmosphere. Calcium gluconate gel should be readily available as a first-aid measure for HF exposure.

Protocol 3: Characterization of Fluorinated Analogs

Thorough characterization is essential to confirm the structure and purity of the synthesized fluorinated compounds.

1. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most definitive technique for characterizing organofluorine compounds. [12]Its high sensitivity, 100% natural abundance, and wide chemical shift range make it an invaluable tool. [13]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹⁹F NMR spectrum. The chemical shift will confirm the electronic environment of the fluorine atom, and coupling to adjacent protons (¹H-¹⁹F coupling) will provide structural information. For quantitative analysis, ensure a sufficient relaxation delay (5x T₁) is used. [13] 2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the fluorinated analog.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile. [14]Ensure the sample is free of non-volatile salts or buffers, which can interfere with electrospray ionization. [15]* Analysis: Analyze the sample by ESI-HRMS to obtain the accurate mass, which should match the calculated mass of the expected fluorinated product.

Pillar III: Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through a combination of in-process monitoring and final product characterization. The progress of each reaction should be carefully monitored by appropriate analytical techniques (TLC, LC-MS). The final, purified product must be rigorously characterized by ¹⁹F NMR, ¹H NMR, and HRMS to confirm its identity and purity. Discrepancies in the analytical data would indicate incomplete reaction, the formation of side products, or an incorrect structural assignment, necessitating further investigation and optimization.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and proven strategy in medicinal chemistry for optimizing the properties of drug candidates. By understanding the fundamental principles behind fluorine's effects and employing robust synthetic and analytical protocols, researchers can effectively leverage this unique element to develop safer and more effective therapeutics. As synthetic methodologies for fluorination continue to advance, particularly in the area of late-stage functionalization, the application of fluorinated analogs in drug discovery is poised to expand even further.

References

  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2010). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 50, 345-369. [Link]

  • Scott, E. E., & Halpert, J. R. (2012). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Biochemistry, 51(49), 9967–9975. [Link]

  • Mishra, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 123-131. [Link]

  • Thompson, J. L., & Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 1-13. [Link]

  • Rock, D. A., et al. (2011). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 54(12), 4099-4108. [Link]

  • McCord, J. P., et al. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 56(15), 10696–10706. [Link]

  • Chang, Y., Lee, H., & Bae, C. (2012). Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor®: Preparation of Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 89, 286. [Link]

  • Li, Z., et al. (2020). Efficient Nucleophilic Radiofluorination of Aryl Chlorides, Aryl Triflates and Nitroarenes with In-Situ NMe418F Under Ambient Air. Journal of Nuclear Medicine, 61(supplement 1), 1622. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2004(1), 1-28. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

  • Fallacara, A. L., et al. (2018). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Bioorganic & Medicinal Chemistry, 26(19), 5328-5339. [Link]

  • Chem-Space. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Lee, E., & Doyle, A. G. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society, 137(38), 12217–12220. [Link]

  • Lee, E., & Doyle, A. G. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society, 137(38), 12217–12220. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Mishra, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 123-131. [Link]

  • Fier, P. S., & Hartwig, J. F. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. The Journal of Organic Chemistry, 86(5), 4125–4132. [Link]

  • Berrino, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Buchwald, S. L., et al. (2008). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 319(5864), 794-797. [Link]

  • Fujiwara, Y., et al. (2015). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 137(45), 14317–14320. [Link]

  • Stuart, M., & Gouverneur, V. (2020). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 16, 1785–1791. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Analytical Instrumentation Center. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]

  • Berrino, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • Vincent, S. P., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5015–5022. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Thomas, E. M. (2002). Electrophilic fluorination methodology (Doctoral thesis, Durham University). Retrieved from [Link]

  • ResearchGate. (2014). Sample Preparation Protocols for MALDI-MS of Peptides and Oligonucleotides Using Prestructured Sample Supports. [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Berrino, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Berrino, E., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3701. [Link]

  • Berrino, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

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Application Notes & Protocols: The Role of 4-Fluoro-3-hydroxybenzaldehyde in the Development of Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The pursuit of advanced materials with tailored properties is a cornerstone of modern polymer science. High-performance polymers, known for their exceptional thermal, mechanical, and chemical stability, are indispensable in aerospace, electronics, and biomedical fields.[1] The strategic incorporation of fluorine atoms into polymer backbones is a well-established method for enhancing these properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to increased thermal stability, chemical inertness, lower dielectric constants, and reduced moisture absorption.[1][2]

This guide focuses on the utility of a unique and versatile monomer: 4-Fluoro-3-hydroxybenzaldehyde . This molecule offers a compelling combination of reactive sites: a nucleophilic hydroxyl group, a reactive aldehyde functionality, and a fluorine-activated aromatic ring. This trifecta of features opens pathways to several classes of specialty polymers, enabling precise control over the final material's architecture and properties.

This document provides a detailed exploration of two primary polymerization routes utilizing this compound:

  • Poly(azomethine) Synthesis via polycondensation.

  • Poly(aryl ether) Synthesis via nucleophilic aromatic substitution.

We will provide the scientific rationale behind these synthetic choices, detailed experimental protocols, and the expected properties of the resulting polymers, thereby equipping researchers with the foundational knowledge to innovate in the field of specialty fluorinated polymers.

Monomer Profile: this compound
PropertyValue
Chemical Structure this compound Structure
CAS Number 103438-85-3
Molecular Formula C₇H₅FO₂
Molecular Weight 140.11 g/mol
Appearance Solid
Key Functional Groups Aldehyde (-CHO), Phenolic Hydroxyl (-OH), Fluorine (-F)

Part 1: Synthesis of Fluorinated Poly(azomethine)s

Scientific Rationale & Expertise

Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers characterized by the -C=N- linkage in their backbone.[3] These materials are of significant interest for their thermal stability, mechanical strength, and potential in optoelectronic applications.[2][3]

The synthesis involves a polycondensation reaction between a dialdehyde and a diamine. The aldehyde groups of this compound react readily with the amino groups of a diamine to form the characteristic imine bond and water as a byproduct. The choice of an aromatic diamine, such as 4,4'-oxydianiline (ODA), is deliberate; it imparts rigidity and thermal stability to the polymer chain. The fluorine and hydroxyl substituents on the benzaldehyde monomer are expected to enhance solubility and provide sites for post-polymerization modification or cross-linking, respectively.

Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and 4,4'-Oxydianiline

This protocol details the solution polycondensation method, which is chosen to maintain solubility of the growing polymer chains and achieve a high molecular weight.

Materials:

  • This compound (≥98%)

  • 4,4'-Oxydianiline (ODA) (≥98%)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Lithium Chloride (LiCl, anhydrous)

  • Methanol

  • High-purity Nitrogen (N₂) gas

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, N₂ inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with temperature controller.

  • Vacuum oven.

Procedure:

  • Reactor Setup: In a 250 mL three-neck flask, add 4,4'-oxydianiline (e.g., 10 mmol, 2.002 g) and anhydrous DMAc (50 mL). Stir the mixture under a gentle flow of nitrogen until the diamine is fully dissolved.

  • Monomer Addition: Add an equimolar amount of this compound (10 mmol, 1.401 g) to the solution.

  • Catalysis (Optional but Recommended): A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to accelerate the imine formation.[2]

  • Polycondensation: Heat the reaction mixture to 160-170 °C. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by the increase in solution viscosity. Continue heating for 8-12 hours until a significant increase in viscosity is observed, indicating polymer formation.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (500 mL). The fibrous polymer will precipitate.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with fresh methanol and then with hot water to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final product.

Experimental Workflow Diagram

G cluster_setup Reactor Setup cluster_reaction Polycondensation cluster_workup Purification A Dissolve ODA in DMAc under N₂ B Add 4-Fluoro-3- hydroxybenzaldehyde A->B C Heat to 160-170 °C B->C D Remove H₂O via Dean-Stark Trap C->D E Monitor Viscosity (8-12 hours) D->E F Cool to RT E->F G Precipitate in Methanol F->G H Filter and Wash (Methanol, H₂O) G->H I Dry in Vacuum Oven (80 °C, 24h) H->I

Caption: Workflow for Poly(azomethine) Synthesis.

Part 2: Synthesis of Fluorinated Poly(aryl ether)s

Scientific Rationale & Expertise

Poly(aryl ether)s, including families like poly(ether sulfone)s (PES) and poly(ether ether ketone)s (PEEK), represent a premier class of high-performance thermoplastics.[1] Their synthesis typically relies on a nucleophilic aromatic substitution (SₙAr) polycondensation.[1] This reaction requires an activated aryl dihalide and a bisphenoxide.

In this context, this compound can play a crucial role. Its phenolic hydroxyl group can be deprotonated by a weak base (like K₂CO₃) to form a highly nucleophilic phenoxide. This phenoxide can then attack an activated aryl dihalide, displacing the halide and forming a stable ether linkage. The fluorine atom on the benzaldehyde ring, while not the primary leaving group in this proposed scheme, contributes to the overall electron-deficient nature of the monomer, enhancing the reactivity of other components and imparting the classic benefits of fluorination to the final polymer.

This protocol describes the synthesis of a co-polymer where this compound is reacted with a standard bisphenol (like Bisphenol A) and an activated dihalide (Bis(4-fluorophenyl) sulfone), demonstrating its utility in modifying and enhancing existing polymer systems.

Experimental Protocol: Synthesis of a Poly(aryl ether sulfone) Co-polymer

Materials:

  • This compound (≥98%)

  • Bisphenol A (≥98%)

  • Bis(4-fluorophenyl) sulfone (≥98%)

  • Potassium Carbonate (K₂CO₃, anhydrous, finely ground)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Acetic Acid

  • High-purity Nitrogen (N₂) gas

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, N₂ inlet, and a Dean-Stark trap with condenser.

  • Heating mantle with a precise temperature controller.

  • Vacuum oven.

Procedure:

  • Reactor Charging: Charge the flask with Bis(4-fluorophenyl) sulfone (e.g., 10 mmol, 2.542 g), Bisphenol A (e.g., 9 mmol, 2.055 g), this compound (2 mmol, 0.280 g, acting as both a comonomer and end-capper), and an excess of anhydrous K₂CO₃ (e.g., 13 mmol, 1.797 g).

  • Solvent Addition: Add DMAc (60 mL) and toluene (30 mL) to the flask. Toluene serves as an azeotropic agent to remove water.

  • Dehydration: Heat the mixture to 140-150 °C under a nitrogen blanket for 2-4 hours to ensure the system is anhydrous by azeotropically removing water with toluene. The water will collect in the Dean-Stark trap.

  • Polymerization: After dehydration, drain the toluene from the trap and slowly raise the temperature to 160-180 °C to initiate polymerization. Maintain this temperature for 6-10 hours.

  • Monitoring: The reaction is complete when the solution becomes highly viscous, making stirring difficult.

  • Termination and Precipitation: Cool the reaction mixture to below 100 °C and dilute with additional DMAc if necessary. Terminate the reaction by adding a small amount of methyl chloride to cap the phenoxide end groups. Slowly pour the polymer solution into a mixture of methanol and water (80:20 v/v) to precipitate the polymer.

  • Purification: Filter the polymer and wash it extensively with hot water to remove salts. A final wash with methanol is recommended. A small amount of acetic acid can be added during the water wash to neutralize any remaining base.

  • Drying: Dry the final polymer product in a vacuum oven at 120 °C for 24 hours.

Reaction Scheme Diagram

G cluster_products Products M1 This compound (Phenoxide) Plus1 + M2 Bisphenol A (Bisphenoxide) Plus2 + M3 Bis(4-fluorophenyl) sulfone Arrow DMAc, K₂CO₃ 160-180 °C (SₙAr Mechanism) M3->Arrow Polymer Fluorinated Poly(aryl ether sulfone) Co-polymer Salts KF + K₂CO₃ + H₂O Arrow->Polymer

Caption: SₙAr Polycondensation for Poly(aryl ether) Synthesis.

Expected Polymer Properties & Data Summary

The incorporation of this compound is expected to yield polymers with a combination of desirable traits.

PropertyPoly(azomethine)Poly(aryl ether sulfone) Co-polymerRationale & References
Thermal Stability (TGA) High (T₅ > 400 °C)Excellent (T₅ > 450 °C)Aromatic backbones and strong C-F bonds contribute to high thermal stability.[1][2][3]
Glass Transition (Tg) 180-250 °C200-280 °CRigid aromatic structures increase Tg. The specific value depends on the co-monomer.[1]
Solubility Soluble in polar aprotic solvents (DMAc, NMP)Good solubility in common organic solvents (THF, Chloroform, DMAc)Fluorine atoms and ether linkages disrupt chain packing, improving solubility.[1]
Dielectric Constant LowLow (expected < 3.0)The low polarizability of the C-F bond reduces the dielectric constant.[1][2]
Optical Properties Potentially colored, fluorescentHigh optical transparencyFluorination can lead to improved optical transparency.[1]

T₅ = Temperature of 5% weight loss

Conclusion

This compound is a highly promising, yet underutilized, monomer for the development of advanced specialty polymers. Its unique combination of functional groups allows for access to diverse polymer architectures, including conjugated poly(azomethine)s and high-performance poly(aryl ether)s. The protocols and scientific rationale presented in this guide provide a robust starting point for researchers to explore the synthesis of novel fluorinated polymers with enhanced thermal stability, solubility, and desirable dielectric properties for next-generation applications.

References

  • Yavuz, M., & Sarac, A. S. (2015). Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers. Journal of Fluorine Chemistry, 178, 133-141. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Various Authors. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Hsiao, S. H., & Lin, S. W. (2018). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymers, 10(12), 1361. Available at: [Link]

  • Fedorova, O., et al. (2015). Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers. ResearchGate. Available at: [Link]

  • Guchhait, S. K., Priyadarshani, G., & Gulghane, N. M. (2016). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. RSC Advances, 6(61), 56056-56063. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Fluoro-3-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth technical guidance, field-proven insights, and detailed experimental procedures to help you achieve higher yields and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The strategic placement of the fluoro and hydroxyl groups on the benzaldehyde scaffold makes it a key intermediate for synthesizing a variety of biologically active compounds. However, its synthesis can be challenging, often plagued by issues of low yield, poor regioselectivity, and difficult purification.

This guide will focus on the direct formylation of 2-fluorophenol, a common starting material, and explore various methods to introduce the aldehyde group, primarily at the para-position to the hydroxyl group. We will delve into the intricacies of the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, providing a comparative analysis to help you select the most suitable method for your research needs.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Overall Yield 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact yield. 2. Poor Reagent Quality: Moisture or impurities in solvents and reagents can quench reactive intermediates. 3. Inefficient Work-up and Purification: Product loss during extraction, washing, or crystallization steps.1. Optimize Conditions: Systematically vary temperature, time, and reagent ratios. For instance, in the Reimer-Tiemann reaction, maintaining a temperature of 60-70°C is crucial.[1] 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and high-purity reagents. For reactions sensitive to moisture, such as those involving Grignard reagents, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Refine Purification: Minimize the number of transfer steps. During work-up, ensure the pH is carefully controlled to prevent product degradation. For purification, consider column chromatography with a carefully selected eluent system or recrystallization from a suitable solvent mixture.[3]
Formation of Isomeric Byproducts 1. Lack of Regioselectivity: The hydroxyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. This can lead to the formation of the undesired ortho-isomer (2-fluoro-6-hydroxybenzaldehyde). 2. Steric Hindrance: The choice of formylation agent can influence the ortho/para ratio.1. Choice of Reaction: The Reimer-Tiemann reaction often favors ortho-formylation.[4][5] The Vilsmeier-Haack and Duff reactions might offer better para-selectivity under certain conditions.[6][7] 2. Blocking Groups: While more synthetically demanding, a strategy involving a temporary blocking group at the ortho-position of the phenol can ensure para-substitution.
Difficult Purification of the Final Product 1. Similar Polarity of Isomers: The desired this compound and the ortho-isomer often have very similar polarities, making separation by chromatography challenging. 2. Presence of Tar-like Byproducts: Harsh reaction conditions, particularly in the Reimer-Tiemann reaction, can lead to the formation of polymeric residues.[8]1. Recrystallization: Carefully select a solvent system for recrystallization that can selectively precipitate the desired isomer.[1] 2. Derivative Formation: In some cases, converting the aldehyde to a crystalline derivative (e.g., a hydrazone) can facilitate separation, followed by regeneration of the aldehyde. 3. Milder Reaction Conditions: Employing milder formylation methods, such as the Duff reaction under specific conditions, can reduce the formation of tars.[6]
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Deactivation of Catalyst/Reagent: Impurities or moisture can deactivate the active species.1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Extend the reaction time or slightly increase the temperature if necessary. 2. Reagent Quality Control: Ensure all reagents are of high purity and handled under appropriate conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

The most common and direct precursor is 2-fluorophenol. The hydroxyl group is a strong activating group that directs the incoming electrophile (the formylating agent) to the ortho and para positions. The desired product, this compound, is the result of para-formylation.

Q2: Which formylation method offers the best yield and selectivity for this compound?

There is no single "best" method, as the optimal choice depends on available equipment, scale, and safety considerations. Here's a comparison:

  • Reimer-Tiemann Reaction: This is a classical method for ortho-formylation of phenols.[4] While it can be adapted for para-formylation, yields are often modest, and the reaction can produce significant amounts of the ortho-isomer and tarry byproducts.[8][9]

  • Vilsmeier-Haack Reaction: This method uses a pre-formed Vilsmeier reagent (from DMF and POCl₃) and is generally milder than the Reimer-Tiemann reaction.[10][11] It is effective for electron-rich arenes, including phenols, and can offer better regioselectivity.[7]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent and typically gives the ortho-aldehyde.[12] However, modifications using different acid catalysts can alter the regioselectivity. It is considered a milder alternative to the Reimer-Tiemann reaction.[6]

For improved para-selectivity and potentially higher yields, the Vilsmeier-Haack reaction is often a good starting point for optimization.

Q3: What is the mechanism of the formylation reactions, and how does it influence the outcome?

  • Reimer-Tiemann Reaction: This reaction involves the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[4] The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. The preference for ortho-substitution is often attributed to the interaction between the phenoxide oxygen and the carbene.

  • Vilsmeier-Haack Reaction: The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium ion, is the active electrophile.[10][11] This reagent is less reactive than the dichlorocarbene, which can lead to cleaner reactions.

  • Duff Reaction: The reaction involves the formation of an iminium ion from hexamine in an acidic medium.[12] This iminium ion then acts as the electrophile in an electrophilic aromatic substitution.

Understanding these mechanisms helps in troubleshooting. For instance, the harsh basic conditions of the Reimer-Tiemann reaction can be problematic for sensitive substrates.

Q4: How can I effectively purify the final product?

Purification can be challenging due to the presence of isomers. A combination of techniques is often necessary:

  • Acid-Base Extraction: After the reaction, an acid-base workup can help remove unreacted phenol and other impurities.

  • Steam Distillation: This can be effective for removing volatile impurities and, in some cases, the product itself from non-volatile tars.

  • Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvents (e.g., water-methanol mixtures, hexane-ethyl acetate) to find conditions that selectively crystallize the desired isomer.[1]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically employed. Careful monitoring by TLC is essential to achieve good separation.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Fluorophenol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise, keeping the temperature below 10°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The formation of the Vilsmeier reagent should result in a solid or thick slurry.

  • Formylation: Dissolve 2-fluorophenol (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization.

Data Summary and Visualization

Comparison of Formylation Methods for 2-Fluorophenol

Method Formylating Agent Typical Conditions Advantages Disadvantages
Reimer-Tiemann Chloroform, NaOHBiphasic, 60-70°C[1][4]Single-step, readily available reagents.Often low yields, poor regioselectivity, formation of tars, harsh conditions.[8][9]
Vilsmeier-Haack DMF, POCl₃Anhydrous, 0°C to reflux[10]Milder conditions, can be more selective, generally cleaner reaction.[7][11]Requires anhydrous conditions, POCl₃ is corrosive and moisture-sensitive.
Duff Reaction Hexamethylenetetramine (HMTA)Acidic catalyst (e.g., acetic acid, TFA), heating.[6][12]Milder than Reimer-Tiemann, avoids chlorinated solvents.Often favors ortho-formylation, yields can be variable.[6]

Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway Start 2-Fluorophenol Intermediate Phenoxide Ion Start->Intermediate Base Product This compound (Desired Product) Intermediate->Product para-attack SideProduct 2-Fluoro-6-hydroxybenzaldehyde (Ortho Isomer) Intermediate->SideProduct ortho-attack Reagents Formylation Reagents (e.g., Vilsmeier, Reimer-Tiemann, Duff) Reagents->Product Reagents->SideProduct Tars Polymeric Byproducts Reagents->Tars

Sources

Technical Support Center: Recrystallization Purification of Crude 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Fluoro-3-hydroxybenzaldehyde. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address specific challenges encountered during its purification by recrystallization. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Introduction to Recrystallization of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals of the desired compound, leaving impurities dissolved in the remaining solution (mother liquor).[2][4]

Chemical and Physical Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₅FO₂[5]
Molecular Weight 140.11 g/mol [5]
Melting Point 109-110 °C[6]
Appearance Solid[6]
Boiling Point 229.6 ± 20.0 °C at 760 mmHg[6]

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in the hot solvent, even after adding a large volume. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound. This compound is a polar molecule due to the presence of hydroxyl and aldehyde groups, as well as the fluorine atom. According to the "like dissolves like" principle, a polar solvent should be more effective.[1] If you are using a non-polar solvent, switch to a more polar one. If you are already using a polar solvent, the issue might be insufficient heating. Ensure your solvent is at or near its boiling point. If solubility is still an issue, consider using a solvent mixture. Start by dissolving your compound in a small amount of a "good" solvent (one in which it is highly soluble), and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool. Common solvent pairs include ethanol-water or acetone-hexane.[7][8]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A2: This is a common issue often caused by using too much solvent, resulting in a solution that is not supersaturated upon cooling.[9] To induce crystallization, you can try the following techniques in order:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for further crystallization.[9]

  • Reducing Solvent Volume: If the above methods fail, it is likely you have too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[9]

  • Cooling further: If not already done, cool the solution in an ice-salt bath for a lower temperature.

Q3: The recrystallized product appears as an oil instead of solid crystals. How can I fix this?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point.[9] This can be due to a high concentration of impurities lowering the melting point of the mixture or too rapid cooling. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[9]

  • Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.

  • Consider using a different solvent with a lower boiling point.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low yield can result from several factors:[9]

  • Using too much solvent: This is the most common reason, as a significant portion of your product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove adhering mother liquor, using an excessive amount of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Colored Impurities in Crystals The impurities were not fully removed during the process.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.[1]
Crystals "Crash Out" of Solution Too Quickly The solution is too concentrated, or the cooling is too rapid.Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly by insulating the flask or using a water bath.[9]
Insoluble Material Remains in the Hot Solution These are likely insoluble impurities.Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.[2]
Product is Contaminated with Insoluble Impurities After Recrystallization The hot filtration step was not performed or was inefficient.Redissolve the crystals in a minimal amount of hot solvent and perform a hot gravity filtration before proceeding with the recrystallization.

Experimental Protocol: Recrystallization of this compound

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Completely dissolve the crude this compound at its boiling point.

  • Have low solubility for the compound at low temperatures.

  • Either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the polar nature of this compound, suitable solvents are likely to be polar. A study on the solubility of the structurally similar 4-hydroxybenzaldehyde provides valuable insights. The solubility was found to be high in solvents like N,N-dimethylformamide, 2-butanone, and acetone, and lower in alcohols and toluene.[10] A mixed solvent system, such as ethanol/water or toluene, could be effective.

Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water).

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

  • If the compound dissolves upon heating, allow the test tube to cool to room temperature and then place it in an ice bath. Observe if crystals form.

  • The best solvent will dissolve the compound when hot but will result in the formation of a good quantity of crystals upon cooling.

Step-by-Step Recrystallization Procedure

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask. B 2. Add minimal hot solvent to dissolve. A->B C 3. (Optional) Add activated charcoal for colored impurities. B->C D 4. Perform hot gravity filtration to remove insoluble impurities/charcoal. C->D E 5. Allow filtrate to cool slowly to room temperature. D->E F 6. Cool further in an ice bath to maximize crystal yield. E->F G 7. Collect crystals by vacuum filtration. F->G H 8. Wash crystals with a small amount of ice-cold solvent. G->H I 9. Dry the purified crystals. H->I

Caption: Recrystallization Workflow Diagram.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the crude solid in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently heat it again for a few minutes.

  • Hot Gravity Filtration (Optional but Recommended): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.[2]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[2]

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Visualization of Key Concepts

Solvent_Selection_Logic cluster_hot Hot Solvent cluster_cold Cold Solvent Start Start: Crude Solid Test_Solvent Test solubility in a potential solvent. Start->Test_Solvent Soluble_Hot Soluble when hot? Test_Solvent->Soluble_Hot Insoluble_Cold Insoluble when cold? Soluble_Hot->Insoluble_Cold Yes Bad_Solvent Unsuitable Solvent Soluble_Hot->Bad_Solvent No Good_Solvent Good Recrystallization Solvent Insoluble_Cold->Good_Solvent Yes Insoluble_Cold->Bad_Solvent No

Caption: Logic Diagram for Solvent Selection.

References

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • (n.d.). Recrystallization1. Retrieved from [Link]

  • (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2026, January 7). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation | 16–18 years | Resource. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • ResearchGate. (2025, August 10). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]

  • Chemsrc. (2025, August 26). This compound | CAS#:103438-85-3. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

troubleshooting side reactions in the synthesis of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Fluoro-3-hydroxybenzaldehyde

Introduction: Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis presents significant challenges, primarily centered on achieving the correct regiochemistry and avoiding the formation of stubborn isomeric impurities and degradation products. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will dissect common experimental failures, explain the underlying chemical principles, and provide robust, field-proven strategies to achieve your target compound with high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My direct formylation of 2-fluorophenol resulted in a low yield and a complex mixture of isomers. Why is this route so problematic?

A1: This is the most common pitfall. A direct single-step formylation of 2-fluorophenol to produce this compound is fundamentally challenging due to the powerful and conflicting directing effects of the hydroxyl (-OH) and fluoro (-F) substituents on the aromatic ring.

  • Electronic Directing Effects: In electrophilic aromatic substitution reactions like formylation (e.g., Reimer-Tiemann, Vilsmeier-Haack), the substituent groups on the benzene ring dictate where the new group (the formyl group, -CHO) will be added.

    • The hydroxyl group is a very strong activating ortho, para-director. Under the basic conditions of a reaction like the Reimer-Tiemann, it deprotonates to a phenoxide, which is even more powerfully activating. It strongly directs incoming electrophiles to the positions ortho and para to itself.

    • The fluoro group is a deactivating ortho, para-director.

  • The Regiochemical Mismatch: On a 2-fluorophenol ring, the hydroxyl group (at C1) directs incoming groups to C2 (blocked by fluorine), C4, and C6. The desired product requires the formyl group to be added at the C5 position. This position is meta to the powerful hydroxyl director, making this substitution electronically disfavored. The expected major isomeric byproducts from a direct formylation of 2-fluorophenol are 2-fluoro-4-hydroxybenzaldehyde and 2-fluoro-6-hydroxybenzaldehyde . Attempting to force the reaction often leads to low conversion, multiple isomers, and significant tar formation from decomposition.[1][2]

Caption: Directing effects on 2-fluorophenol favor undesired isomers.

Q2: Given the issues with direct formylation, what is a reliable synthetic strategy to obtain this compound?

A2: A successful synthesis requires a multi-step approach that exerts precise control over regiochemistry, bypassing the challenges of direct electrophilic substitution. The most robust strategy involves the selective oxidation of a precursor alcohol.

Recommended Strategy: Oxidation of 4-Fluoro-3-hydroxybenzyl alcohol

This method breaks the problem into two more manageable steps:

  • Synthesis of the Precursor Alcohol: Synthesize 4-fluoro-3-hydroxybenzyl alcohol. This can often be achieved via the reduction of a corresponding benzoic acid or ester derivative, where the substitution pattern is already correctly established.

  • Selective Oxidation: Carefully oxidize the benzyl alcohol to the desired aldehyde. This step is critical, as over-oxidation is a major potential side reaction.

This strategy is superior because the bond-forming reactions that establish the substitution pattern are more controllable than a direct formylation on a complex, multifunctional ring.

G Recommended Multi-Step Synthetic Workflow A 4-Fluoro-3-hydroxybenzoic Acid (or Ester derivative) B Reduction (e.g., LiAlH₄, BH₃) A->B C 4-Fluoro-3-hydroxybenzyl Alcohol B->C D Selective Oxidation (e.g., PCC, Swern) C->D E This compound (Target Product) D->E

Caption: A reliable multi-step workflow for the target aldehyde.

Q3: I am attempting the oxidation of 4-fluoro-3-hydroxybenzyl alcohol, but my main product is the carboxylic acid. How do I prevent this over-oxidation?

A3: This is a classic selectivity problem in alcohol oxidation. Strong oxidizing agents, particularly those used in aqueous media like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), will rapidly oxidize the initially formed aldehyde to a carboxylic acid.[3][4] The aldehyde intermediate exists in equilibrium with its hydrate form in the presence of water, and this hydrate is easily oxidized further.

Solutions to Prevent Over-oxidation:

  • Use a Mild, Anhydrous Oxidizing Agent: The key is to use a reagent that is not strong enough to oxidize the aldehyde and to perform the reaction under anhydrous (water-free) conditions to prevent hydrate formation.

    • Pyridinium Chlorochromate (PCC): This is a common and effective choice. It's a milder chromium(VI) reagent that is used in anhydrous solvents like dichloromethane (DCM), and the reaction reliably stops at the aldehyde.[3]

    • Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes at room temperature.

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (e.g., -78 °C). It is highly effective but requires careful handling of reagents and temperature.[3]

  • Strict Control of Reaction Conditions:

    • Ensure Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Moisture can compromise the selectivity of reagents like PCC.

    • Monitor the Reaction: Follow the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times, which can sometimes lead to side products.

Reagent ClassExample(s)Typical OutcomeKey Consideration
Strong Oxidants H₂CrO₄, KMnO₄, CrO₃/H₂SO₄Carboxylic AcidAvoid for aldehyde synthesis from primary alcohols.[5]
Mild/Selective Oxidants PCC, DMP, Swern reagentsAldehyde Must be performed under anhydrous conditions.[6]
Q4: What are the primary challenges and side reactions associated with formylation methods like the Reimer-Tiemann or Vilsmeier-Haack if I were to attempt them on a different, more suitable fluorophenol substrate?

A4: Even with a substrate where the directing groups are cooperative (e.g., 3-fluorophenol), these classical formylation reactions have their own inherent challenges.

  • Reimer-Tiemann Reaction:

    • Mechanism & Reactive Species: This reaction uses chloroform (CHCl₃) and a strong base (like NaOH) to generate highly reactive dichlorocarbene (:CCl₂) as the electrophile.[1][7][8]

    • Common Side Reactions:

      • Low Yields: The reaction is notorious for often providing low to moderate yields.[9]

      • Tar Formation: The harsh basic conditions and high temperatures can cause decomposition and polymerization of the phenol.

      • Isomer Formation: While one isomer may be favored, mixtures are common.

      • Thermal Runaway: The reaction can be highly exothermic once initiated, requiring careful temperature control to prevent accidents and product degradation.[8]

  • Vilsmeier-Haack Reaction:

    • Mechanism & Reactive Species: This reaction uses a milder electrophile, the Vilsmeier reagent (a chloroiminium ion), which is formed in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[10][11]

    • Common Side Reactions:

      • Substrate Reactivity: The Vilsmeier reagent is a weaker electrophile and typically requires an electron-rich aromatic ring to react efficiently.[12][13] Phenols are suitable, but deactivating groups (like fluorine) can significantly slow the reaction or require harsher conditions.

      • Hydrolysis: The reaction produces an iminium ion intermediate which must be hydrolyzed during workup to yield the final aldehyde. Incomplete hydrolysis will result in impurities.[11]

Experimental Protocol: Selective Oxidation using PCC

This protocol provides a reliable method for the synthesis of this compound from its corresponding benzyl alcohol, minimizing the risk of over-oxidation.

Objective: To oxidize 4-fluoro-3-hydroxybenzyl alcohol to this compound.

Reagents & Materials:

  • 4-Fluoro-3-hydroxybenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celatom® or Celite® (optional, for filtration)

  • Diethyl ether

  • Standard glassware (dried in an oven)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask (oven-dried) with a magnetic stir bar. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: To the flask, add anhydrous DCM (approx. 10 mL per 1 g of alcohol). Begin stirring and add the 4-fluoro-3-hydroxybenzyl alcohol (1.0 equivalent).

  • Addition of Oxidant: In a single portion, add PCC (approx. 1.5 equivalents) to the stirring solution. The mixture will typically become a brownish-orange slurry.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up & Filtration:

    • Once the reaction is complete, dilute the mixture with diethyl ether (an equal volume to the DCM used).

    • Prepare a short plug of silica gel in a fritted funnel, placing it over a clean collection flask. For easier filtration, a small layer of Celatom® can be added on top of the silica.

    • Pour the reaction slurry through the silica plug. The dark, tarry chromium byproducts will be adsorbed by the silica.

    • Rinse the reaction flask and the silica plug with additional portions of diethyl ether until all the product has been washed through (monitor with TLC).

  • Purification:

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.[14]

G Troubleshooting the Oxidation Step Start Reaction Complete. Analyze crude product. Check_Yield Is the yield of aldehyde low? Start->Check_Yield Check_Acid Is carboxylic acid present? (Check NMR/IR for broad -OH stretch) Check_Yield->Check_Acid Yes Success High Yield of Pure Aldehyde Check_Yield->Success No Check_SM Is starting alcohol present? Check_Acid->Check_SM No Fail_Oxidant Root Cause: Oxidant too strong or reaction conditions not anhydrous. Check_Acid->Fail_Oxidant Yes Check_SM->Success No Fail_Incomplete Root Cause: Incomplete reaction. Check_SM->Fail_Incomplete Yes Solution_Oxidant Solution: Switch to a milder reagent (PCC, DMP) and ensure dry conditions. Fail_Oxidant->Solution_Oxidant Solution_Incomplete Solution: Increase reaction time or check stoichiometry/purity of oxidant. Fail_Incomplete->Solution_Incomplete

Caption: A logical workflow for troubleshooting the oxidation reaction.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from Wikipedia. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from NROChemistry. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:103438-85-3. Retrieved from Chemsrc. [Link]

  • Reddit. (2020). Would a Reimer-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?. Retrieved from Reddit. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific website. [Link]

  • chemeurope.com. (n.d.). Reimer-Tiemann reaction. Retrieved from chemeurope.com. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved from PrepChem.com. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from Quick Company. [Link]

  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • National Institutes of Health. (n.d.). Regioselective Oxidative Arylation of Fluorophenols. Retrieved from NIH website. [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from UNI ScholarWorks. [Link]

  • National Institutes of Health. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Retrieved from NIH website. [Link]

  • Thieme Connect. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Retrieved from Thieme Connect. [Link]

  • National Institutes of Health. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from NIH website. [Link]

  • ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. Retrieved from ChemRxiv. [Link]

  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. Retrieved from Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.
  • YouTube. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from YouTube. [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from I.R.I.S. website. [Link]

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how to remove unreacted starting material from 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Fluoro-3-hydroxybenzaldehyde, focusing on the common challenge of removing unreacted starting materials. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity for your downstream applications.

Troubleshooting & FAQs: Isolating Your Product

This section addresses common issues encountered during the workup and purification of this compound.

Q1: I've just finished my reaction. What is the most likely starting material I need to remove?

A: In most synthetic routes, such as the Duff[1][2] or Reimer-Tiemann reactions[3], this compound is synthesized via the formylation of 2-fluorophenol . Therefore, unreacted 2-fluorophenol is the most common impurity you will need to separate from your final product. Understanding the structural differences between these two compounds is the key to effective purification.

CompoundStructureMolecular Weight ( g/mol )Key Functional GroupsRelative Polarity
2-Fluorophenol (Starting Material)2-Fluorophenol structure112.10Phenolic Hydroxyl (-OH)Lower
This compound (Product)this compound structure140.11Phenolic Hydroxyl (-OH), Aldehyde (-CHO)Higher

The addition of the aldehyde group makes your product, this compound, significantly more polar than the starting material, a crucial property we will exploit in purification.

Q2: My crude reaction mixture looks messy. What is the best general approach to purification?

A: A multi-step approach is almost always necessary. No single technique is a silver bullet. The optimal strategy depends on your reaction scale and required final purity. We recommend a logical workflow that first removes bulk impurities and then refines the product.

Below is a general workflow diagram outlining the decision-making process for purifying your product.

Purification_Workflow A Crude Reaction Mixture (Product, Starting Material, Reagents, Byproducts) B Aqueous Workup (e.g., Acid/Base Wash) A->B Initial Cleanup C Crude Organic Extract B->C Isolate Organics D Method 1: Flash Column Chromatography C->D Choose Primary Purification E Method 2: Recrystallization C->E Choose Primary Purification F Method 3: Bisulfite Adduct Formation C->F Choose Primary Purification G Purity Analysis (TLC, NMR, LC-MS) D->G E->G F->G H Pure this compound G->H Purity Confirmed

Caption: General purification workflow for this compound.

Q3 (Troubleshooting): I ran a silica gel column, but my product and the starting material are eluting together. What can I do?

A: This is a common issue that typically stems from an inappropriate solvent system. Because both compounds have a phenolic hydroxyl group, they can exhibit "streaking" or tailing on silica gel. Here’s how to troubleshoot:

  • Assess Polarity: The product, this compound, is more polar than 2-fluorophenol. Therefore, the starting material should elute from the column before your product.[4] Use Thin Layer Chromatography (TLC) to confirm this and to test different solvent systems before committing to the column.

  • Adjust Solvent System: A standard mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[5]

    • If separation is poor: Decrease the polarity of your mobile phase (i.e., reduce the percentage of ethyl acetate). This will increase the retention time of both compounds on the silica, exaggerating the differences in their polarity and improving separation.

    • If compounds are stuck: If nothing is eluting, slowly increase the mobile phase polarity.

  • Consider Alternative Solvents: For aromatic and phenolic compounds, sometimes standard solvent systems are insufficient. Incorporating a different solvent like dichloromethane or toluene can alter the selectivity of the separation.[6] A small amount of acetic acid (~0.5-1%) in the mobile phase can also suppress the ionization of the phenolic protons, leading to sharper peaks and better separation.

Recommended Starting Solvent Systems for TLC Analysis:

SystemRatio (v/v)Rationale
Hexanes : Ethyl Acetate9:1 → 7:3Standard system for moderate polarity compounds.
Petroleum Ether : Diethyl Ether8:2A reported system for a similar compound.[5]
Dichloromethane : Methanol99:1 → 95:5Good for more polar compounds that require a stronger eluent.[6]
Q4: Can I use a liquid-liquid extraction to separate the two phenols?

A: While both are phenols and will be extracted into a strong aqueous base (like 1M NaOH), separating them from each other with a simple acid-base extraction is not feasible due to their similar acidities (pKa). However, an initial extraction is an excellent way to remove any non-acidic impurities from your crude mixture before proceeding to a more refined technique like chromatography.[7][8]

Q5: Is there a chemical method to selectively pull out just the aldehyde product?

A: Yes. This is a classic organic chemistry technique that leverages the unique reactivity of the aldehyde group. You can use sodium bisulfite (NaHSO₃) to form a water-soluble adduct with your desired product.

  • Adduct Formation: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether). Extract this organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde reacts to form a charged bisulfite adduct, which is drawn into the aqueous layer.

  • Separation: The unreacted 2-fluorophenol, lacking an aldehyde group, remains in the organic layer and can be discarded.

  • Regeneration: The aqueous layer containing the adduct is then treated with either a strong acid (e.g., HCl) or base (e.g., NaOH) to regenerate the pure aldehyde, which will often precipitate out of the solution or can be extracted with a fresh organic solvent.

This method is highly selective and can be an excellent alternative if chromatography proves difficult.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes you have already performed a basic aqueous workup to remove inorganic salts.

  • TLC Analysis: First, determine the optimal solvent system using TLC. Dissolve a small sample of your crude material and spot it alongside standards of 2-fluorophenol (if available). Develop the TLC plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the starting material spot and the product spot, with an Rf value for the product between 0.2 and 0.4.[4]

  • Column Preparation: Pack a glass column with silica gel, using your chosen non-polar solvent (hexanes) to create a slurry. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, for better resolution, create a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc). The less polar 2-fluorophenol will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexanes:EtOAc). This will begin to move your more polar product, this compound, down the column.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Combine and Evaporate: Once you have identified the pure fractions containing your product, combine them and remove the solvent under reduced pressure to yield the purified solid.

Protocol 2: Purification by Recrystallization

This method is effective if the unreacted starting material is present in a smaller quantity or has significantly different solubility properties.

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities, conversely, should be either very soluble or insoluble at all temperatures. For this compound, a mixed solvent system like water-methanol[3] or a single solvent like isopropyl ether[9] has been reported.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of precipitated crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal of the pure product.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

References

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Available from: [Link]

  • Synthesis of 3-fluoro-4-hydroxybenzaldehyde. PrepChem.com. Available from: [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. PMC - NIH. Available from: [Link]

  • Column chromatography. Columbia University. Available from: [Link]

  • Liquid-Liquid Extraction and Separation Schemes. Organic Chemistry Lab Techniques. Available from: [Link]

  • Duff reaction. Wikipedia. Available from: [Link]

  • Phenolic compounds analyzed and separated with normal phase HPLC. AppNote. Available from: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available from: [Link]

  • (Liquid + liquid) extraction of phenols from aqueous solutions with cineole. ResearchGate. Available from: [Link]

  • Trouble with Column Chromatography of phenolic compounds. Reddit. Available from: [Link]

  • Duff Reaction. SynArchive. Available from: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available from: [Link]

  • Production of 4-fluorobenzaldehyde. Google Patents.
  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
  • Solvent extraction of phenols from water. Industrial & Engineering Chemistry Process Design and Development - ACS Publications. Available from: [Link]

  • Duff Reaction. Chem-Station Int. Ed. Available from: [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC - NIH. Available from: [Link]

  • This compound. Chemsrc. Available from: [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde. PubChem. Available from: [Link]

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optimizing reaction temperature for the synthesis of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on substituted phenols. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, with a specific focus on the critical role of reaction temperature. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to rationally optimize your synthesis for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am starting my synthesis of this compound from 3-fluorophenol. Which formylation method is most suitable?

A1: Several formylation methods can be employed, but the most common for phenols are the Reimer-Tiemann and Duff reactions.[1][2]

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base (like NaOH) to generate dichlorocarbene (:CCl₂), a highly reactive electrophile.[3] It is often performed in a biphasic solvent system and typically requires heating to 70-80°C to proceed efficiently.[3][4] While effective, it can suffer from moderate yields and the formation of tarry byproducts if not carefully controlled.[5]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid (TFA).[6] It is generally considered milder than the Reimer-Tiemann reaction and often provides better yields of the desired aldehyde with fewer resinous byproducts.[7] Typical temperatures range from 85-120°C, although lower temperatures can be used with stronger acids like TFA.[7][8]

For synthesizing this compound, the choice depends on available reagents and equipment. The Duff reaction often offers a more controlled and higher-yielding route, but the Reimer-Tiemann reaction is a classic method that is also viable with careful temperature management.

Q2: The starting material, 3-fluorophenol, has two directing groups (-OH and -F). Where should I expect the formylation to occur, and why is this compound the target?

A2: This is an excellent question that touches on the core principles of regioselectivity in electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[9] The fluorine (-F) atom is an anomaly; it is an ortho, para-director due to its lone pairs participating in resonance, but it is also a deactivating group because of its strong inductive electron withdrawal.[10][11]

In 3-fluorophenol, the directing effects combine as follows:

  • Position 2: ortho to -OH, ortho to -F.

  • Position 4: para to -OH, ortho to -F.

  • Position 6: ortho to -OH, para to -F.

The target molecule, this compound, results from formylation at Position 6 . The powerful activating effect of the hydroxyl group strongly directs the incoming electrophile to its ortho and para positions (4 and 6). While both are activated, many standard formylation reactions on phenols show a kinetic preference for the ortho position.[1][6] However, achieving high selectivity for one isomer over another can be challenging and is highly dependent on reaction conditions, including temperature.

Q3: My reaction yield is consistently low. Could the temperature be the primary cause?

A3: Yes, incorrect temperature is a very common reason for low yields. The effect of temperature is twofold: it governs the reaction rate and influences the prevalence of side reactions.

  • Temperature Too Low: If the temperature is below the activation energy threshold for the reaction, the rate will be impractically slow, leading to low conversion of your starting material within a reasonable timeframe. For instance, the Reimer-Tiemann reaction often needs to be heated to initiate the process.[12]

  • Temperature Too High: Excessively high temperatures can be even more detrimental. While it may increase the reaction rate, it often dramatically increases the rate of side reactions, such as polymerization or decomposition of the starting material and product. This is particularly true for phenol-formaldehyde type reactions, which can lead to resin formation.[8] High temperatures can also alter the regioselectivity, potentially favoring an undesired isomer.

The key is to find the "sweet spot" where the rate of the desired formylation is maximized relative to competing side reactions.

Q4: I'm observing a significant amount of dark, tarry material in my reaction flask. What is it, and how does temperature control help?

A4: The formation of a dark, insoluble tar or resin is a classic sign of polymerization, a common side reaction in the formylation of phenols.[8] This occurs when the aldehyde product reacts further with the activated phenol ring under the reaction conditions.

Temperature is the primary lever to control this. Polymerization reactions typically have a high activation energy and are significantly accelerated at higher temperatures.[8] To mitigate this:

  • Maintain the Lowest Effective Temperature: Find the minimum temperature at which the formylation proceeds at a reasonable rate. For the Duff reaction in TFA, for example, maintaining the temperature around 70°C can be effective at preventing polymerization.[8]

  • Control Reagent Addition: Adding the formylating agent slowly (dropwise or in portions) at the optimal temperature can help keep its instantaneous concentration low, further disfavoring polymerization pathways.

  • Minimize Reaction Time: Monitor the reaction using TLC or HPLC and stop it as soon as the starting material is consumed. Prolonged heating, even at a moderate temperature, will encourage resin formation.

Troubleshooting and Optimization Guide

This section provides specific troubleshooting advice for common issues encountered during the synthesis.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to follow a logical diagnostic process. The following workflow can help pinpoint the source of a problem.

G start Problem: Low Yield or Impure Product check_temp Is Reaction Temperature Optimized? start->check_temp temp_too_low Too Low: Increase temp incrementally. Monitor for conversion. check_temp->temp_too_low No temp_too_high Too High: Decrease temp. Consider slower reagent addition. check_temp->temp_too_high Suspect Overheating check_reagents Are Reagents Pure and Anhydrous? check_temp->check_reagents Yes success Improved Outcome temp_too_low->success temp_too_high->success reagent_issue Solution: Use fresh, pure reagents. Dry solvents. check_reagents->reagent_issue No check_stoich Is Stoichiometry Correct? check_reagents->check_stoich Yes reagent_issue->success stoich_issue Solution: Verify molar ratios. Consider limiting HMTA to avoid di-formylation. check_stoich->stoich_issue No check_mixing Is Mixing Adequate (for biphasic reactions)? check_stoich->check_mixing Yes stoich_issue->success mixing_issue Solution: Increase stirring speed. Consider a phase-transfer catalyst. check_mixing->mixing_issue No check_mixing->success Yes mixing_issue->success

Caption: General troubleshooting workflow for synthesis optimization.

The Role of Temperature in Reaction Outcomes

The reaction temperature is arguably the most critical parameter to control. Its impact can be visualized as a balance between achieving a practical reaction rate and avoiding unwanted side reactions.

T cluster_0 Reaction Temperature cluster_1 Primary Outcome low_temp Temperature Too Low (< 60°C) outcome_low Incomplete Reaction Low Conversion Poor Yield low_temp->outcome_low opt_temp Optimal Temperature (70-90°C) outcome_opt Efficient Conversion High Yield of Desired Isomer Minimal Byproducts opt_temp->outcome_opt high_temp Temperature Too High (> 100°C) outcome_high Resin/Tar Formation Potential Product Decomposition Shift in Regioselectivity high_temp->outcome_high

Caption: Impact of temperature on reaction rate and side products.

Method-Specific Troubleshooting
Problem Potential Cause (Temperature-Related) Recommended Action
Reimer-Tiemann: Low Conversion Reaction temperature is too low to efficiently generate dichlorocarbene or overcome the activation energy.[12]Gradually increase the reaction temperature to 70-80°C. Ensure vigorous stirring in the biphasic system to facilitate reagent interaction.[3]
Reimer-Tiemann: Excessive Tar The reaction is too hot, causing exothermic runaway and polymerization.[1]Maintain a controlled temperature below 85°C using an oil bath. Consider adding the chloroform dropwise to manage the exotherm.
Reimer-Tiemann: Poor Regioselectivity The ortho:para ratio is sensitive to reaction conditions. Higher temperatures may favor one isomer over another, though this relationship is complex.First, establish a reproducible temperature. If selectivity is still poor, other factors like the choice of base, solvent, or the presence of a phase-transfer catalyst may need to be explored.[3]
Duff Reaction: Sluggish or Incomplete The temperature is insufficient to drive the reaction, especially if using a weaker acid like acetic acid.For reactions in acetic acid or glycerol, ensure the temperature is in the 90-120°C range.[7] If using a stronger acid like TFA, a lower temperature (e.g., 70°C) should be sufficient.[8]
Duff Reaction: Polymer Formation Excessively high temperatures are accelerating the condensation of the product with the starting phenol.[8]Reduce the temperature. If the reaction is too slow at the lower temperature, consider switching to a more reactive acid catalyst (e.g., from acetic to trifluoroacetic acid) rather than increasing heat.
Duff Reaction: Di-formylation Product While primarily a stoichiometry issue, high temperatures and long reaction times can increase the likelihood of a second formylation event.Optimize the temperature to achieve a clean reaction at the shortest possible time. Monitor by TLC/HPLC and stop the reaction upon consumption of the starting material. Adjust the HMTA:phenol ratio to favor mono-formylation.[8]

Experimental Protocol: Duff Formylation of 3-Fluorophenol

This protocol provides a starting point for optimization. The temperature should be carefully monitored and adjusted based on your experimental observations.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 3-fluorophenol (1 eq.) and hexamethylenetetramine (HMTA, 1.5 eq.).

  • Solvent/Catalyst: Add trifluoroacetic acid (TFA) as the solvent (approx. 5-10 mL per gram of phenol). Caution: TFA is highly corrosive.

  • Heating: Immerse the flask in an oil bath and begin stirring. Heat the reaction mixture to 70°C .[8]

  • Monitoring: Maintain the temperature at 70°C. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or HPLC every 30-60 minutes. Look for the disappearance of the 3-fluorophenol spot and the appearance of a new, more polar product spot.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

  • Hydrolysis: The intermediate imine must be hydrolyzed. Acidify the aqueous mixture with 2M HCl and stir for 1-2 hours until the intermediate is fully converted to the aldehyde product (monitor by TLC).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.[13]

This protocol serves as a robust baseline. If the reaction is slow, consider increasing the temperature incrementally to 80°C. If you observe darkening or polymer formation, immediately reduce the temperature to 60-65°C.

References

  • US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents.
  • Duff reaction - Grokipedia.
  • Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde - Benchchem.
  • Duff Reaction - SynArchive.
  • Duff reaction - Wikipedia.
  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses - ResearchGate.
  • Reimer–Tiemann reaction - Wikipedia.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
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  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen.
  • Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? - Reddit.
  • CCXII1.-The Reimer-Tiemann Reaction with rn- Pluorophenol and the. Nitration of 4-Fluoro-2- hydroxy - RSC Publishing.
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem.
  • US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.
  • 3-Fluoro-4-hydroxybenzaldehyde synthesis - ChemicalBook.
  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - NIH.
  • US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents.
  • ortho-Formylation of phenols - Organic Syntheses Procedure.
  • 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0 | FF64020 - Biosynth.
  • US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents.
  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents.
  • 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0 - Ossila.
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts.
  • RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning - Digital Discovery (RSC Publishing).
  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses.
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF - ResearchGate.
  • A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate.

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Technical Support Center: Navigating the Scale-Up of 4-Fluoro-3-hydroxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of 4-Fluoro-3-hydroxybenzaldehyde synthesis. This guide is designed for researchers, chemists, and process development professionals to provide actionable insights and troubleshoot common challenges encountered when transitioning from bench-scale experiments to larger-scale production. Here, we dissect the intricacies of the synthesis, offering a blend of theoretical understanding and practical, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the ortho-formylation of 2-fluorophenol. The key challenge lies in achieving high regioselectivity for the desired para-formylation product relative to the hydroxyl group, which is ortho to the fluorine atom. The primary named reactions employed are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[1][2][3][4][5]

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: Phenols are strongly activating, directing electrophiles to the ortho and para positions.[4] In the case of 2-fluorophenol, the hydroxyl group's directing effect is dominant. The Reimer-Tiemann reaction, for instance, generally favors ortho-formylation due to the coordination of the dichlorocarbene intermediate with the phenoxide.[3][6] Achieving high yields of the desired this compound (para to the hydroxyl) often requires careful optimization of reaction conditions to overcome this inherent ortho-directing tendency.

Q3: What are the primary safety concerns when scaling up this process?

A3: Key safety considerations are tied to the reagents used in the formylation reactions. The Reimer-Tiemann reaction involves chloroform, a suspected carcinogen, and requires careful handling to avoid inhalation and skin contact.[7] The Vilsmeier-Haack reaction utilizes phosphorus oxychloride, which is highly corrosive and reacts violently with water.[8] All formylation reactions of phenols can be exothermic, necessitating robust temperature control in a larger reactor to prevent runaway reactions.[9][10] Additionally, the starting material, 2-fluorophenol, is flammable, harmful if swallowed or in contact with skin, and can cause respiratory irritation.[11][12][13][14]

Q4: What are the typical impurities I should expect?

A4: Common impurities include the isomeric 3-fluoro-2-hydroxybenzaldehyde, unreacted 2-fluorophenol, and potentially di-formylated byproducts.[15] The presence and proportion of these impurities are highly dependent on the chosen synthetic route and reaction conditions. Inadequate temperature control can also lead to the formation of polymeric residues.[16]

Part 2: Troubleshooting Guide for Scale-Up Challenges

This section provides a detailed, question-and-answer-based troubleshooting guide for specific issues that may arise during the scale-up of this compound production.

Issue 1: Low Yield of the Desired this compound Isomer

Q: My scaled-up reaction is producing a low yield of this compound, with a significant amount of the 3-fluoro-2-hydroxybenzaldehyde isomer. How can I improve the regioselectivity?

A: This is a classic challenge in the formylation of substituted phenols. Several factors can be adjusted to favor the desired para-isomer:

  • Choice of Formylation Reaction: The Reimer-Tiemann reaction is known to strongly favor ortho-formylation.[2][3] For a higher yield of the para-isomer, consider exploring the Duff reaction or the Vilsmeier-Haack reaction, which can sometimes offer better para-selectivity depending on the substrate and conditions.[4][5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the formation of the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer. However, this may also decrease the overall reaction rate, so a careful balance must be struck.

  • Solvent System: The choice of solvent can influence regioselectivity. In the Duff reaction, using trifluoroacetic acid as the solvent has been shown to be effective for the formylation of 4-substituted phenols.[15] Experimenting with different solvents may alter the steric and electronic environment of the reaction, favoring para-substitution.

  • Steric Hindrance: While not directly modifiable on the starting material, understanding that the formylating agent is an electrophile can guide your strategy. In some cases, using a bulkier formylating agent or modifying the reaction conditions to increase the effective size of the electrophile could sterically hinder attack at the more crowded ortho-position.

Issue 2: Incomplete Conversion and Starting Material Recovery

Q: After the scaled-up reaction, I am recovering a significant amount of unreacted 2-fluorophenol. What are the likely causes and solutions?

A: Incomplete conversion during scale-up often points to issues with reaction kinetics and mass transfer. Here's how to troubleshoot:

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" and areas of low reagent concentration, effectively slowing down or stalling the reaction.[9] Ensure that the reactor's agitation is sufficient for the volume and viscosity of the reaction mixture. The type of impeller and its speed are critical parameters to evaluate.

  • Reaction Time: Reactions often require longer durations at a larger scale to reach completion.[17] Monitor the reaction progress closely using in-process controls like TLC or HPLC and continue until the starting material is consumed.

  • Reagent Stoichiometry and Addition: Ensure that the stoichiometry of the formylating agent and any catalysts or bases is maintained at scale. In a larger volume, slow, controlled addition of reagents is often necessary to maintain the optimal reaction temperature and concentration profile.[10] For biphasic reactions like the Reimer-Tiemann, ensure efficient phase transfer.[3]

  • Deactivation of Reagents: Ensure all reagents are of high purity and anhydrous where required. Moisture can deactivate the formylating agents in both the Duff and Vilsmeier-Haack reactions.[16]

Issue 3: Formation of Byproducts and Purification Challenges

Q: My scaled-up batch contains a significant amount of dark, tarry byproducts, making purification difficult. What is causing this and how can I prevent it?

A: The formation of tarry byproducts is often a result of side reactions, such as polymerization or degradation, which are exacerbated at higher temperatures and longer reaction times.

  • Temperature Control: This is one of the most critical factors in scaling up exothermic reactions.[9] Ensure your reactor has adequate cooling capacity to dissipate the heat generated. A runaway reaction can lead to a rapid increase in temperature and the formation of undesirable byproducts.

  • Minimize Reaction Time: As soon as the reaction has reached completion (as determined by in-process controls), proceed with the work-up. Prolonged exposure to the reaction conditions, especially at elevated temperatures, can promote byproduct formation.[16]

  • Atmosphere Control: For some sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

  • Purification Strategy: If byproducts are unavoidable, a multi-step purification process may be necessary. This could involve an initial filtration to remove insoluble tars, followed by extraction and then crystallization or column chromatography. For phenolic compounds, an acidic or basic wash during workup can help remove unreacted starting material or acidic/basic impurities.[18]

Part 3: Experimental Protocol and Data

Illustrative Lab-Scale Protocol: Reimer-Tiemann Formylation of 2-Fluorophenol

This protocol is provided as a starting point for optimization. Scale-up should be approached with caution, and all safety measures must be strictly followed.

Materials:

  • 2-Fluorophenol

  • Chloroform

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Water (deionized)

  • Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water to create a concentrated solution.

  • Add 2-fluorophenol to the sodium hydroxide solution and stir until it completely dissolves, forming the sodium 2-fluorophenoxide.

  • Heat the mixture to 60-65°C.

  • Slowly add chloroform to the reaction mixture over a period of 1-2 hours while maintaining the temperature. The reaction is exothermic, so careful control of the addition rate is crucial.[3]

  • After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • Steam distill the mixture to remove unreacted chloroform and some of the ortho-isomer.

  • Cool the remaining solution and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to separate the desired this compound from the ortho-isomer and other impurities.

Table 1: Typical Yields and Isomer Ratios in Formylation Reactions

ReactionTypical YieldOrtho:Para Isomer RatioKey Considerations
Reimer-TiemannModerateHigh (favors ortho)Biphasic reaction, exothermic, uses chloroform.[3]
DuffLow to ModerateVariableAnhydrous conditions, often requires high temperatures.[4][19]
Vilsmeier-HaackModerate to GoodVariableSensitive to moisture, uses corrosive reagents.[5][8]

Part 4: Visualizing Workflows and Decision-Making

Diagram 1: General Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_scaleup Scale-Up cluster_downstream Downstream Processing lab_scale Lab-Scale Synthesis (1-10g) process_dev Process Development & Optimization lab_scale->process_dev Optimize Conditions safety_review Safety & Hazard Review process_dev->safety_review Assess Risks pilot_plant Pilot Plant Batch (1-10kg) safety_review->pilot_plant Proceed to Scale-Up in_process In-Process Controls (TLC, HPLC) pilot_plant->in_process Monitor Reaction data_analysis Data Analysis & Yield Calculation in_process->data_analysis Evaluate Performance workup Work-up & Extraction data_analysis->workup Initiate Downstream purification Purification (Crystallization/Chromatography) workup->purification Isolate Crude Product final_product Final Product Analysis (Purity, Identity) purification->final_product Obtain Pure Product

Caption: A generalized workflow for scaling up chemical synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_incomplete_conversion Troubleshoot Incomplete Conversion cluster_byproduct_formation Investigate Byproduct Formation start Low Yield of This compound check_conversion Check for Unreacted Starting Material start->check_conversion high_sm High Starting Material Remaining check_conversion->high_sm Yes low_sm Low Starting Material Remaining check_conversion->low_sm No increase_time Increase Reaction Time high_sm->increase_time check_isomers Analyze Isomer Ratio low_sm->check_isomers check_mixing Evaluate Mixing Efficiency increase_time->check_mixing check_temp Verify Reaction Temperature check_mixing->check_temp check_impurities Identify Other Impurities (e.g., tar) check_isomers->check_impurities optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_impurities->optimize_conditions modify_purification Modify Purification Strategy optimize_conditions->modify_purification

Caption: A decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions.
  • Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. (1998). Synthesis, 1998(8), 1143-1146.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. [Download Table]. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for the formylation of nitrophenols.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols. Organic Syntheses, 89, 220.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
  • JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from [Link]

  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • askIITians. (2025). The Reimer-Tiemann reaction is a chemical reaction that involves the. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • YouTube. (2024). Reimer Tiemann Reaction | Name Reactions | Class XII | CBSE & ISC Board. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • Duke Safety. (n.d.). Chloroform Guidelines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-hydroxy. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Reddit. (2024). Looking for tips on scaling up organic syntheses. Retrieved from [Link]

Sources

preventing oxidation of 4-Fluoro-3-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Storing this compound

This compound is a valuable building block in pharmaceutical and materials science research. However, its chemical structure, featuring both a phenolic hydroxyl group and an aldehyde functional group, makes it susceptible to degradation, primarily through oxidation. This guide provides a comprehensive overview of the mechanisms of oxidation and practical, field-proven strategies to ensure the long-term stability and purity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1][2] Specifically, refrigeration is recommended.[3] The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture.[1] For optimal stability, especially for long-term storage, storing under an inert atmosphere is best practice.[4][5]

Q2: Why is an inert atmosphere recommended for storage?

A2: An inert atmosphere, typically achieved by using gases like nitrogen or argon, displaces oxygen from the headspace of the storage container.[6][7][8] Oxygen is a key reactant in the oxidation of both the aldehyde and phenolic hydroxyl groups.[6] By removing oxygen, you significantly reduce the rate of oxidative degradation, thereby preserving the purity of the compound.[9][10]

Q3: What are the visible signs of degradation in my this compound sample?

A3: A pure sample of this compound is typically a beige or off-white solid.[11] Discoloration, such as the development of a yellow or brownish hue, can be an indicator of oxidation and the formation of polymeric impurities. Another sign of degradation is a change in the physical state, such as the material becoming sticky or clumpy, which may suggest the presence of impurities.

Q4: What is the primary oxidation product of this compound?

A4: The aldehyde functional group is highly susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 4-fluoro-3-hydroxybenzoic acid.[12] This is a common degradation pathway for many benzaldehyde derivatives.[13][14]

Troubleshooting Guide: Addressing Oxidation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems related to the oxidation of this compound.

Problem 1: My sample has discolored during storage. Is it still usable?

  • Initial Assessment: Discoloration is a strong indicator of degradation. The extent of the discoloration can correlate with the level of impurities. For applications sensitive to purity, such as in drug development, using a discolored sample without purification is not recommended.

  • Recommended Action:

    • Analytical Confirmation: Before use, it is crucial to assess the purity of the sample. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can quantify the level of the desired compound and identify impurities.

    • Purification: If the purity is below your experimental requirements, purification is necessary.

Problem 2: How can I purify this compound that has partially oxidized?

  • Understanding the Impurity: The primary oxidation product, 4-fluoro-3-hydroxybenzoic acid, is acidic. This property can be exploited for purification.

  • Step-by-Step Purification Protocol:

    • Dissolution: Dissolve the impure sample in a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Acid-Base Extraction: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃).[12] The acidic impurity will react with the bicarbonate to form a water-soluble sodium salt, which will partition into the aqueous layer. Continue washing until no more carbon dioxide gas evolves.

    • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

    • Brine Wash: Perform a final wash with a saturated brine solution to aid in the removal of water from the organic layer.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Final Drying: Dry the purified solid product under a vacuum to remove any residual solvent.

Problem 3: I suspect my storage conditions are inadequate. How can I improve them?

  • Inert Gas Blanketing: For long-term storage or for high-purity samples, blanketing with an inert gas is highly recommended.

  • Workflow for Inert Gas Blanketing:

    • Place the vial containing your this compound in a glove box with an inert atmosphere (nitrogen or argon).

    • If a glove box is not available, you can use a Schlenk line. Place your sample in a flask, attach it to the line, and perform several cycles of evacuating the flask and backfilling with the inert gas.

    • Seal the container tightly under the inert atmosphere.

    • For added protection, wrap the container in aluminum foil to protect it from light and store it in a refrigerator.[2]

Visualization of Concepts

Diagram 1: Oxidation Pathway of this compound

Oxidation_Pathway This compound This compound (Aldehyde) 4-Fluoro-3-hydroxybenzoic_acid 4-Fluoro-3-hydroxybenzoic Acid (Carboxylic Acid) This compound->4-Fluoro-3-hydroxybenzoic_acid Oxidation (O2)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Diagram 2: Workflow for Preventing Oxidation During Storage

Storage_Workflow cluster_storage Storage Protocol Start Receive/Synthesize Compound Inert_Atmosphere Blanket with Inert Gas (N2 or Ar) Start->Inert_Atmosphere Seal Tightly Seal Container Inert_Atmosphere->Seal Protect Protect from Light (e.g., Amber Vial or Foil) Seal->Protect Refrigerate Store at 2-8 °C Protect->Refrigerate End Stable Long-Term Storage Refrigerate->End

Caption: Recommended storage workflow.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature Refrigerated (2-8 °C)Slows down the rate of chemical reactions, including oxidation.[3]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the oxidation process.[4][5][6][7][8]
Light Exposure Store in the darkLight can provide the energy to initiate and accelerate oxidation reactions.[2]
Container Tightly sealed, airtightPrevents the ingress of atmospheric oxygen and moisture.[1]

References

  • Chemsrc. This compound | CAS#:103438-85-3. [Link]

  • Air Products. The Importance of Inerting. [Link]

  • Taylor & Francis. Phenolic aldehydes – Knowledge and References. [Link]

  • ResearchGate. Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. [Link]

  • Nippon Gases. Inerting System. [Link]

  • Linde. Inerting in the chemical industry. [Link]

  • Wikipedia. Inert gas. [Link]

  • Linde. White Paper: Inerting in the chemical industry. [Link]

  • ResearchGate. Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment. [Link]

  • CSU Research Output. LC-MS investigation of oxidation products of phenolic antioxidants. [Link]

  • 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET. [Link]

  • Chemical Papers. Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. [Link]

  • International Journal of Research in Pharmaceutical Sciences. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

  • ResearchGate. Scheme 5 Payne/Dakin oxidation of 4-hydroxybenzaldehyde 3v towards hydroquinone (4). [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (PDF) Experimental and modeling study of benzaldehyde oxidation. [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Wikipedia. Dakin oxidation. [Link]

  • Google Patents. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • ResearchGate. The oxidation of benzaldehyde. [Link]

  • MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

  • PubMed. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate. [Link]

  • MDPI. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. [Link]

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Technical Support Center: Interpreting the ¹H NMR Spectrum of 4-Fluoro-3-hydroxybenzaldehyde for Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for interpreting the ¹H NMR spectrum of 4-Fluoro-3-hydroxybenzaldehyde and troubleshooting potential impurities. The following question-and-answer format addresses common issues encountered during synthesis and analysis, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of pure this compound?

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehyde proton, the hydroxyl proton, and three aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The aldehyde group (-CHO) is strongly electron-withdrawing, deshielding protons in its vicinity. The hydroxyl group (-OH) is an electron-donating group, and the fluorine atom (-F) is an electron-withdrawing group with strong through-space coupling effects.

Based on established substituent effects, the predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit the following key features:

  • Aldehyde Proton (-CHO): A singlet peak typically found in the downfield region, around δ 9.8-10.0 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range, generally between δ 5.0-6.0 ppm , and its exact position is highly dependent on concentration, temperature, and solvent. This signal will exchange with D₂O.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as a complex multiplet system due to spin-spin coupling with each other and with the fluorine atom.

    • H-5: This proton is ortho to the fluorine and meta to the aldehyde group. It is expected to be a triplet around δ 7.2-7.3 ppm .

    • H-2: This proton is ortho to the aldehyde and meta to the hydroxyl group. It will likely appear as a doublet of doublets around δ 7.4-7.5 ppm .

    • H-6: This proton is ortho to both the hydroxyl and aldehyde groups, and meta to the fluorine. It is expected to be a doublet of doublets further downfield, around δ 7.6-7.7 ppm .

The coupling constants (J-values) between the aromatic protons and with the fluorine atom will be crucial for definitive assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aldehyde (-CHO)9.8 - 10.0s (singlet)-
Hydroxyl (-OH)5.0 - 6.0br s (broad singlet)-
H-67.6 - 7.7dd (doublet of doublets)J(H6-H5) ≈ 8.5 Hz, J(H6-F) ≈ 2.0 Hz
H-27.4 - 7.5dd (doublet of doublets)J(H2-H6) ≈ 2.0 Hz, J(H2-F) ≈ 4.5 Hz
H-57.2 - 7.3t (triplet)J(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 8.5 Hz

Troubleshooting Guide: Identifying Common Impurities

The presence of unexpected peaks in your ¹H NMR spectrum can indicate impurities from the synthesis or degradation of your sample. This section will guide you through identifying some common contaminants.

Q2: I see signals corresponding to a phenol. What could this be?

Unreacted starting material is a common impurity. If this compound was synthesized via a formylation reaction of 4-fluorophenol (e.g., Reimer-Tiemann, Vilsmeier-Haack, or Duff reaction), residual 4-fluorophenol is a likely contaminant.

  • How to Identify 4-Fluorophenol:

    • Look for two multiplets in the aromatic region, typically around δ 6.8-7.1 ppm . These often appear as complex multiplets that can be mistaken for triplets or quartets.[1]

    • The hydroxyl proton will be a broad singlet, the chemical shift of which is solvent and concentration-dependent.

Q3: My spectrum shows an additional aldehyde and other aromatic signals. What are the possibilities?

The formylation of 4-fluorophenol can sometimes lead to the formation of isomeric products. The main possibilities are:

  • 4-Fluoro-2-hydroxybenzaldehyde: This isomer is a common byproduct in reactions like the Reimer-Tiemann synthesis.[2] Its ¹H NMR spectrum would show three aromatic protons with different chemical shifts and coupling patterns compared to the desired product.

  • 3-Hydroxybenzaldehyde: If the starting material was 3-hydroxybenzaldehyde that underwent fluorination, or if there was a side reaction, this could be present. Its spectrum shows an aldehyde proton around δ 9.9 ppm and a more complex aromatic region between δ 7.1-7.6 ppm .[3][4]

Q4: I have a singlet around δ 3.8 ppm and other aromatic signals. What could this indicate?

If the synthesis involved a methoxy-substituted precursor, such as the demethylation of 4-fluoro-3-methoxybenzaldehyde , incomplete reaction would leave this starting material as an impurity.

  • How to Identify 4-Fluoro-3-methoxybenzaldehyde:

    • A sharp singlet for the methoxy group (-OCH₃) protons will be present around δ 3.8-3.9 ppm .

    • The aromatic and aldehyde proton signals will also be present, but at slightly different chemical shifts compared to the hydroxylated product.

Q5: There are small, sharp singlets in my spectrum, particularly around δ 2.5, 3.3, and 8.0 ppm. What are these?

These are very likely residual solvents from the reaction workup or purification, or from the NMR solvent itself.

  • Common Solvent Impurities:

    • Acetone: A singlet around δ 2.09 ppm .

    • Dichloromethane: A singlet around δ 5.32 ppm .

    • N,N-Dimethylformamide (DMF): Singlets around δ 2.75, 2.92, and 8.03 ppm .[5]

    • Water: A broad singlet, often around δ 3.33 ppm in DMSO-d₆ , but its position is highly variable.[5]

Referencing a comprehensive table of NMR solvent impurities is highly recommended.[5][6]

Table 2: ¹H NMR Signals of Common Impurities

CompoundKey ¹H NMR Signals (δ, ppm)Multiplicity
4-Fluorophenol6.8 - 7.1m (multiplet)
3-Hydroxybenzaldehyde9.93 (CHO), 7.1-7.6 (Ar-H)s, m
4-Fluoro-3-methoxybenzaldehyde3.8-3.9 (-OCH₃)s
Dichloromethane (DCM)5.32s
N,N-Dimethylformamide (DMF)2.75, 2.92, 8.03s, s, s
Acetone2.09s

Experimental Protocols and Best Practices

Q6: How can I ensure I obtain a high-quality ¹H NMR spectrum for my analysis?

Following proper sample preparation and data acquisition procedures is critical for obtaining a clean and interpretable spectrum.

Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which will result in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set appropriate acquisition parameters:

      • Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.

      • Acquisition Time: Usually 2-4 seconds.

      • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full proton relaxation.

      • Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio for samples at this concentration.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for the analysis of a ¹H NMR spectrum of this compound for potential impurities.

G cluster_impurities Impurity Identification start Acquire ¹H NMR Spectrum check_expected Compare with Predicted Spectrum of This compound start->check_expected no_impurities Spectrum matches prediction. No significant impurities detected. check_expected->no_impurities Yes impurities_present Unexpected peaks observed. check_expected->impurities_present No phenol_signals Multiplets at δ 6.8-7.1 ppm? impurities_present->phenol_signals isomeric_signals Additional aldehyde and complex aromatic signals? phenol_signals->isomeric_signals No impurity_phenol Potential Impurity: 4-Fluorophenol phenol_signals->impurity_phenol Yes methoxy_signal Singlet at δ 3.8-3.9 ppm? isomeric_signals->methoxy_signal No impurity_isomer Potential Impurity: Isomeric Hydroxybenzaldehydes isomeric_signals->impurity_isomer Yes solvent_signals Sharp singlets at common solvent chemical shifts? methoxy_signal->solvent_signals No impurity_methoxy Potential Impurity: 4-Fluoro-3-methoxybenzaldehyde methoxy_signal->impurity_methoxy Yes impurity_solvent Residual Solvents solvent_signals->impurity_solvent Yes

Caption: Troubleshooting workflow for identifying impurities in a ¹H NMR spectrum.

References

  • SpectraBase. 3-Hydroxybenzaldehyde. [Link]

  • Shang, R., et al. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. [Link]

  • Elguero, J., et al. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. UNED. [Link]

  • Wang, L., et al. (2013). Electronic Supplementary Material (ESI) for New Journal of Chemistry. Royal Society of Chemistry. [Link]

  • ResearchGate. Fig. S16 1 H NMR spectra of 4-Fluorophenol in CDCl3. [Link]

  • SpectraBase. 3-Hydroxybenzaldehyde Spectrum. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

  • SpectraBase. 4-Fluorophenol Spectrum. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • PubChem. 4-Fluoro-3-phenoxybenzaldehyde. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nuclear magnetic resonance investigations of carbonium ion intermediates. Part I. Kinetics and mechanism of formation of the Vilsmeier–Haack reagent. [Link]

  • SpectraBase. 4-Fluorophenol 19F NMR Chemical Shifts. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032465). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • PubChem. 4-Fluoro-2-hydroxybenzaldehyde. [Link]

  • PubChem. 3-Fluoro-4-hydroxybenzaldehyde. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • PubChem. 4-Fluoro-3-nitrobenzaldehyde. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • SpectraBase. A-Chloromethyl-2,4-dichlorobenzyl alcohol. [Link]

  • Bao, K., et al. Supporting Information: Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ResearchGate. 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Link]

  • Chemsrc. This compound. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubChem. 4-(Chloromethyl)phenol. [Link]

  • YouTube. Reimer-Tiemann Reaction. [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

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Technical Support Center: Troubleshooting Solubility Issues of 4-Fluoro-3-hydroxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but sometimes problematic reagent. As a solid at room temperature with both hydrogen-bond donating (hydroxyl) and accepting (hydroxyl, aldehyde) groups, as well as a semi-lipophilic fluorinated aromatic ring, its solubility can be highly dependent on the reaction medium.[1][2][3]

This document provides a logical, experience-driven framework for diagnosing and solving these issues to ensure your reaction proceeds smoothly and efficiently.

Section 1: Physicochemical Profile of this compound

Understanding the fundamental properties of a reagent is the first step in troubleshooting. The structure of this compound dictates its behavior in various solvents.

PropertyValueSource
Molecular Formula C₇H₅FO₂[1][4]
Molecular Weight 140.11 g/mol [1][4]
Appearance Solid (Powder/Crystalline)[2][3]
Melting Point 109-110 °C[1]
Structure Aromatic ring with aldehyde, hydroxyl, and fluorine substituents.[4]

The key takeaway from this profile is the compound's dual nature. The polar hydroxyl and aldehyde groups can form hydrogen bonds, favoring solubility in polar solvents.[5][6][7] Conversely, the phenyl ring provides non-polar character, while the electronegative fluorine atom adds to the molecule's overall polarity. This balance is often the source of solubility challenges.

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: Why is this compound not dissolving in my reaction solvent? A: The primary reason is a mismatch in polarity between the aldehyde and your solvent. As a molecule with both polar (hydroxyl, aldehyde) and non-polar (aromatic ring) regions, it requires a solvent that can effectively solvate both parts. If your solvent is too non-polar (e.g., hexane, toluene), it won't interact well with the polar functional groups. If it's aqueous without pH modification, the overall molecule may be too hydrophobic to dissolve readily.

Q2: What are the best general-purpose solvents for dissolving this compound? A: Based on the structure and data from similar phenolic aldehydes, polar aprotic solvents are often the best starting point.[8] We recommend screening:

  • High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Moderate to High Solubility: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate.

  • Moderate Solubility: Alcohols like Ethanol or Isopropanol.

Q3: I'm running a reaction with an inorganic base (like K₂CO₃) in an organic solvent, and nothing is happening. What's the issue? A: This is a classic biphasic reaction problem. Your aldehyde is in the organic phase, while the inorganic base is likely undissolved or in a separate aqueous phase. The reactants cannot interact. The most effective solution for this scenario is Phase-Transfer Catalysis (PTC) .[9][10][11] A PTC acts as a shuttle, carrying the base's anion into the organic phase to enable the reaction. See the in-depth guide in Section 3.

Q4: Can I simply increase the temperature to force it to dissolve? A: Yes, increasing the temperature is a valid strategy to increase the solubility of a solid. However, it must be approached with caution. You should first determine if the aldehyde or other reagents in your reaction are thermally stable at the desired temperature. High temperatures can also accelerate side reactions, potentially reducing the yield and purity of your desired product.[12] A modest increase in temperature (e.g., to 40-60 °C) is often a safe and effective first step.

Section 3: In-Depth Troubleshooting Guides

When simple answers are not enough, these guides provide structured, protocol-driven solutions to complex solubility problems.

Guide 1: The Homogeneous Reaction Challenge - Incomplete Dissolution

Problem: You are attempting a reaction in a single organic solvent, but the this compound remains as a solid suspension, resulting in low or no conversion.

Root Cause Analysis: The intermolecular forces of the solvent are insufficient to overcome the crystal lattice energy of the solid aldehyde. The solvent's polarity is not optimized for the solute's structure.

Solution Workflow:

G cluster_0 Troubleshooting Workflow for Incomplete Dissolution start Issue: Incomplete Dissolution of Aldehyde solvent_screen Step 1: Re-evaluate Solvent Perform systematic solvent screening. start->solvent_screen Start Here cosolvent Step 2: Employ a Co-Solvent Add a small amount of a high-polarity solvent. solvent_screen->cosolvent If no single solvent works success Result: Homogeneous Solution & Successful Reaction solvent_screen->success If successful temp Step 3: Adjust Temperature Carefully increase reaction temperature. cosolvent->temp If solubility is still limited cosolvent->success If successful temp->success If successful

Caption: Troubleshooting workflow for homogeneous reactions.

Experimental Protocol 1: Systematic Solvent Screening

Causality: This protocol quickly identifies an optimal solvent by testing solubility on a small scale, saving time and materials before committing to a full-scale reaction.

  • Preparation: Weigh 10 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent (e.g., Toluene, THF, Acetonitrile, Isopropanol, DMF).

  • Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Observe if the solid dissolves completely.

  • Observation with Heating: Gently warm the vials that did not show complete dissolution to 50 °C in a water bath or on a heat block. Observe any changes in solubility.

  • Selection: Choose the solvent that provides complete dissolution at the lowest possible temperature and is compatible with your reaction chemistry.

Experimental Protocol 2: Utilizing a Co-Solvent System

Causality: A co-solvent enhances the solvating power of the primary solvent system.[13][14] A small amount of a highly polar, miscible solvent like DMF can disrupt the crystal lattice of the aldehyde and create a microenvironment that is more favorable for dissolution, without drastically changing the overall reaction medium.[][16]

  • Primary Solvent: In your reaction flask, suspend the this compound in your primary, bulk reaction solvent (e.g., THF, Toluene).

  • Co-solvent Addition: While stirring, add a polar aprotic co-solvent (e.g., DMF, DMSO) dropwise. Start with approximately 5-10% of the total reaction volume.

  • Observation: Continue stirring and observe for dissolution. If the solid persists, you may slightly increase the percentage of the co-solvent or gently warm the mixture.

  • Initiate Reaction: Once a homogeneous solution is achieved, proceed with the addition of other reagents.

Guide 2: The Biphasic Reaction Dilemma - Reactants Separated

Problem: Your reaction requires an ionic reagent (e.g., NaOH, K₂CO₃, NaCN) and the aldehyde. You are using a two-phase system (e.g., water/toluene), but the reaction fails to proceed.

Root Cause Analysis: The ionic reagent is confined to the aqueous phase, while the organic-soluble aldehyde is in the non-polar organic phase. The reaction can only occur at the very limited interface between the two layers, leading to exceptionally slow or non-existent reaction rates.

Solution: Phase-Transfer Catalysis (PTC)

Mechanism Explained: A phase-transfer catalyst is a molecule with both hydrophilic and hydrophobic properties, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB).[9] It functions by pairing with the anion of the ionic reagent in the aqueous phase, creating a lipophilic ion pair. This complex is soluble in the organic phase, allowing it to transport the anion to the aldehyde, where the reaction can occur.[11][17]

Experimental Protocol 3: Implementing Phase-Transfer Catalysis

Causality: This protocol creates a pseudo-homogeneous environment by actively transporting the nucleophile/base into the organic phase where the aldehyde resides, dramatically accelerating the reaction rate.[10][18]

  • Setup: To your reaction vessel, add the this compound and the organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase: In a separate beaker, dissolve your ionic reagent (e.g., potassium carbonate) in water.

  • Combine and Add Catalyst: Add the aqueous solution to the reaction vessel. Add a catalytic amount of a phase-transfer catalyst (typically 1-5 mol%). A common choice is tetrabutylammonium bromide (TBAB).

  • Reaction Conditions: Vigorously stir the biphasic mixture. The efficiency of PTC is highly dependent on the interfacial area between the two phases, so rapid stirring is critical.[18] Heat the reaction as required by your procedure.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by sampling the organic layer. The disappearance of the starting aldehyde will indicate a successful reaction.

Section 4: Estimated Solubility Reference Table

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents to aid in initial experimental design. These are estimates based on its structure and the properties of analogous compounds.[8][19]

Solvent ClassExample SolventsEstimated SolubilityRationale / Notes
Polar Aprotic DMF, DMSO, NMPHigh Excellent hydrogen bond acceptors and high polarity effectively solvate the entire molecule. Often the best choice if compatible with the reaction.
Ketones Acetone, MEKHigh Good balance of polarity and ability to accept hydrogen bonds.[20]
Ethers THF, 2-MeTHF, DioxaneModerate to High Can accept hydrogen bonds but are less polar than ketones. Warming is often required.
Alcohols Methanol, Ethanol, IPAModerate Can both donate and accept hydrogen bonds, but the hydrocarbon chain can lower efficiency compared to aprotic solvents.
Esters Ethyl AcetateModerate Moderately polar; a good general-purpose solvent.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate Can dissolve many organics but are poor at solvating the polar hydroxyl group.
Aromatic Hydrocarbons Toluene, XyleneLow Non-polar nature is a poor match for the polar functional groups. Co-solvents are almost always necessary.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / Insoluble Highly non-polar; unsuitable as a primary solvent.
Water H₂OLow (pH neutral) Solubility is limited by the non-polar aromatic ring. Will increase dramatically under basic conditions (pH > pKa) due to formation of the soluble phenolate salt.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]

  • Cambridge University Press. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Scientific Update. (2018). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Physical properties aldehydes ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]

Sources

managing exothermic reactions in 4-Fluoro-3-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals.

The synthesis of 4-Fluoro-3-hydroxybenzaldehyde, a key intermediate in pharmaceutical development, often involves highly exothermic formylation reactions that demand rigorous control to ensure safety, purity, and yield. This technical support center provides a comprehensive guide to understanding and managing these exothermic events, structured in a practical question-and-answer format to address the specific challenges you may encounter in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the exothermic nature of this compound synthesis.

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The primary exothermic event in the synthesis of this compound typically occurs during the formylation of 2-fluorophenol. The most common methods for this transformation are the Reimer-Tiemann and Duff reactions, both of which are known to be highly exothermic.

  • Reimer-Tiemann Reaction: This reaction involves the treatment of a phenol with chloroform in a basic solution. The reaction needs to be heated to initiate, but once started, it can be highly exothermic and prone to thermal runaways. The formation of dichlorocarbene, the reactive intermediate, and its subsequent reaction with the phenoxide are major contributors to the heat generated.

  • Duff Reaction: This method uses hexamine as the formylating agent in an acidic medium. While generally considered less efficient, it can also be exothermic, particularly during the initial stages of the reaction.

Q2: Why is controlling the exotherm so critical in this synthesis?

A2: Uncontrolled exothermic reactions can lead to a number

Technical Support Center: Solvent System Selection for 4-Fluoro-3-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of solvent selection for reactions involving 4-Fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to provide in-depth, field-proven insights into making informed solvent choices for this versatile reagent. Our goal is to empower you with the rationale behind solvent effects, enabling you to optimize your reactions, troubleshoot effectively, and achieve your synthetic goals with greater efficiency and confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial considerations when selecting a solvent for a reaction with this compound?

A1: Before delving into specific reaction types, three primary factors must be assessed:

  • Reactivity of the Solvent: The chosen solvent should be inert under the reaction conditions. Protic solvents like alcohols (methanol, ethanol) can potentially react with strong bases or organometallic reagents. Similarly, some solvents can participate in side reactions. For instance, in the presence of a strong base, this compound, which lacks α-hydrogens, could potentially undergo a Cannizzaro reaction, and the solvent choice can influence the rates of competing reactions.[2]

  • Reaction Temperature and Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. For reactions requiring elevated temperatures, a high-boiling solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane is necessary. Conversely, for reactions that need to be run at low temperatures, a solvent with a low freezing point, like tetrahydrofuran (THF) or dichloromethane (DCM), is required.

Q2: My this compound is not dissolving well in my chosen solvent. What are my options?

A2: Poor solubility is a common hurdle. Here's a systematic approach to address it:

  • Increase Polarity: this compound has polar hydroxyl and aldehyde groups, suggesting better solubility in more polar solvents. If you are using a nonpolar solvent like toluene or hexane, consider switching to a more polar aprotic solvent like THF, ethyl acetate, or acetone. For highly polar reactants, DMF or DMSO might be necessary.

  • Use a Solvent Mixture: A co-solvent system can be highly effective. For example, adding a small amount of a polar solvent like DMF or ethanol to a less polar medium can significantly enhance the solubility of polar reactants without drastically changing the overall reaction environment.

  • Gentle Heating: If the reaction conditions permit, gently warming the mixture can increase the rate of dissolution and overall solubility. However, be cautious of potential side reactions or decomposition at higher temperatures.

  • Sonication: In some cases, ultrasonication can aid in dissolving stubborn solids.

Troubleshooting Guides for Common Reactions

O-Alkylation and Protection Reactions

The phenolic hydroxyl group of this compound is a common site for modification, such as alkylation or protection, to prevent unwanted side reactions of the phenol in subsequent synthetic steps.

Common Problem: Low yield or incomplete reaction during O-alkylation with an alkyl halide.

Potential Cause & Solvent-Based Solution:

  • Inadequate Base and Solvent Synergy: O-alkylation of phenols is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. The choice of solvent is critical for the base's effectiveness and the solubility of the resulting phenoxide salt.

    • For strong bases (e.g., NaH): Anhydrous aprotic solvents like THF or DMF are preferred. These solvents are non-reactive with the strong base and can effectively solvate the cation of the phenoxide salt.

    • For weaker bases (e.g., K₂CO₃, Cs₂CO₃): Polar aprotic solvents such as acetone, acetonitrile, or DMF are excellent choices.[3] These solvents promote the solubility of the carbonate base and the phenoxide intermediate. Acetone is a particularly common and effective choice for reactions with potassium carbonate.[3]

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or acetone), add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise.

  • Heat the reaction to an appropriate temperature (e.g., 40-60 °C) and monitor by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

Data Presentation: Solvent Effects in O-Alkylation

SolventTypical BaseRelative Reaction RateKey Considerations
DMFK₂CO₃, Cs₂CO₃FastHigh boiling point, good for less reactive halides. Can be difficult to remove.
AcetoneK₂CO₃ModerateLower boiling point, easy to remove. Good for reactive halides.
AcetonitrileK₂CO₃, Cs₂CO₃ModerateGood balance of polarity and boiling point.
THFNaHFastRequires strictly anhydrous conditions. Good for forming the phenoxide in situ.
Knoevenagel Condensation

This reaction involves the condensation of the aldehyde group with an active methylene compound.

Common Problem: The reaction is slow, or the product precipitates, making stirring difficult.

Potential Cause & Solvent-Based Solution:

  • Solvent Polarity and Intermediate Stabilization: The Knoevenagel condensation proceeds through the formation of an enolate intermediate.[4] Polar solvents can stabilize this charged intermediate, facilitating the reaction.

    • Protic Solvents: Ethanol or methanol can be effective, especially when using amine catalysts like piperidine or ammonium salts. They can participate in hydrogen bonding, stabilizing intermediates.

    • Aprotic Polar Solvents: DMSO or DMF can be excellent choices, particularly for less reactive starting materials, as they can accelerate the reaction rate.[4] In some cases, the product may be soluble in hot DMSO and can be precipitated upon cooling or by adding water.[4]

    • Solvent-Free Conditions: For a greener approach, solvent-free conditions using a catalytic amount of a base have been shown to be effective for Knoevenagel condensations.[5]

Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_start Reactant Preparation cluster_solvent Solvent Selection cluster_reaction Reaction cluster_workup Work-up A This compound Reaction Combine Reactants in Solvent Stir at RT or Heat A->Reaction B Active Methylene Compound B->Reaction C Catalyst (e.g., Piperidine) C->Reaction Solvent Choose Solvent: Ethanol, DMSO, or Solvent-Free Solvent->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Precipitate with Water or Extract Monitor->Workup Purify Purify by Recrystallization or Chromatography Workup->Purify

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction converts the aldehyde to an alkene. The choice of solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene.

Common Problem: Low yield and/or poor stereoselectivity.

Potential Cause & Solvent-Based Solution:

  • Ylide Generation and Stability: The Wittig reaction first requires the formation of a phosphonium ylide by deprotonating the corresponding phosphonium salt with a strong base.

    • Anhydrous Aprotic Solvents are Essential: When using strong, moisture-sensitive bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), strictly anhydrous aprotic solvents such as THF or diethyl ether are mandatory.[2] Water will quench the base and the ylide, halting the reaction.[2]

  • Stereoselectivity:

    • Non-stabilized ylides generally favor the (Z)-alkene in non-polar, aprotic solvents like THF.[6]

    • Stabilized ylides typically yield the (E)-alkene, and the reaction is less sensitive to solvent choice, often being performed in a variety of solvents including DCM or even alcohols.[6]

    • The presence of lithium salts (from n-BuLi) can affect the E/Z ratio. Using a salt-free ylide (e.g., prepared with sodium bis(trimethylsilyl)amide) can sometimes improve Z-selectivity.

Visualization: Solvent Choice Logic in Wittig Reactions

Wittig_Solvent_Logic Ylide_Type Type of Ylide? Stabilized Stabilized Ylide_Type->Stabilized Yes NonStabilized Non-Stabilized Ylide_Type->NonStabilized No Solvent_Choice_S Solvent Choice: DCM, Alcohols, THF Stabilized->Solvent_Choice_S Solvent_Choice_NS Solvent Choice: Anhydrous THF, Et₂O NonStabilized->Solvent_Choice_NS Base_Choice Base for Ylide Generation? Solvent_Choice_NS->Base_Choice Strong_Base n-BuLi, NaH Base_Choice->Strong_Base Weaker_Base NaOEt, K₂CO₃ Base_Choice->Weaker_Base Anhydrous_Condition Strictly Anhydrous Conditions Required Strong_Base->Anhydrous_Condition

Caption: Decision tree for Wittig reaction solvent selection.

Reductive Amination

This reaction converts the aldehyde into an amine via an imine intermediate.

Common Problem: Reduction of the starting aldehyde to an alcohol before imine formation.

Potential Cause & Solvent-Based Solution:

  • Reducing Agent and Solvent Compatibility: The key to a successful reductive amination is to use a reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a popular choice for this reason.[7]

    • Chlorinated Solvents: Dichloroethane (DCE) and dichloromethane (DCM) are common and effective solvents for reductive aminations using STAB.[8]

    • Ethers: THF is another suitable solvent for these reactions.[7]

    • Protic Solvents (to be used with caution): While methanol or ethanol are often used with sodium borohydride (NaBH₄), this reducing agent can also reduce the starting aldehyde.[8] Therefore, when using NaBH₄, it is crucial to ensure the imine has fully formed before adding the reducing agent. STAB is generally not compatible with methanol.[8]

Experimental Protocol: Reductive Amination with STAB

  • Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an appropriate solvent such as DCE or THF.

  • If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (1.0 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Protecting Groups - Organic Synthesis. Organic Synthesis. Available at: [Link]

  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • This compound | CAS#:103438-85-3. Chemsrc. Available at: [Link]

  • This compound | C7H5FO2 | CID 587792. PubChem. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. Available at: [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. Available at: [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Available at: [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
  • C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Reddit. Available at: [Link]

  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. ResearchGate. Available at: [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available at: [Link]

  • 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250. PubChem. Available at: [Link]

  • Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

  • Protecting Groups. University of Bristol. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

  • Method for producing alkoxy-hydroxybenzaldehyde that is substantially free of alkyl-alkoxy-hydroxybenzaldehyde. Google Patents.
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

Sources

minimizing tar formation in the synthesis of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with the formylation of 2-fluorophenol. Our primary focus is to provide in-depth, actionable insights into minimizing the formation of tar and other polymeric byproducts, a common hurdle in this synthesis. By understanding the underlying mechanisms and optimizing critical process parameters, you can significantly improve yield, purity, and reproducibility.

Troubleshooting Guide: Addressing Tar Formation Head-On

This section uses a direct question-and-answer format to address the most pressing issues encountered during the synthesis.

Q1: My reaction has turned into an intractable dark brown or black tar. What is the primary cause of this?

A1: The formation of a dark, viscous tar is almost always due to polymerization reactions running concurrently with or faster than the desired formylation. Phenols are highly activated aromatic systems, making them susceptible to multiple electrophilic additions, especially under the acidic (Duff reaction) or basic (Reimer-Tiemann reaction) conditions required for formylation.

The primary mechanism is analogous to the formation of phenol-formaldehyde resins.[1] The formylating agent (or its active intermediate) can react multiple times with the phenol ring, and the newly formed hydroxybenzaldehyde product can also co-polymerize with the starting phenol. This process is highly exothermic and can lead to a runaway reaction if not properly controlled, resulting in a complex, high-molecular-weight polymeric material that is difficult to process.[1][2]

Q2: I suspect my stoichiometry is off. How does the ratio of reagents impact tar formation in the Duff and Reimer-Tiemann reactions?

A2: Stoichiometry is a critical control point. An excess of the formylating agent is a leading cause of byproduct formation, including tar.

  • Duff Reaction: The formylating agent is hexamethylenetetramine (HMTA). Using a large excess of HMTA can lead to di-formylation, especially since the ortho- and para- positions are activated by the hydroxyl group.[1] More importantly, it increases the concentration of the reactive iminium ion electrophile, promoting polymerization. To favor mono-formylation and reduce tar, it is crucial to use a controlled molar ratio of HMTA to 2-fluorophenol. A ratio of 1.1 to 1.5 equivalents of HMTA is a good starting point.[1]

  • Reimer-Tiemann Reaction: The reactive species is dichlorocarbene (:CCl₂), generated from chloroform and a strong base.[3][4] An excess of chloroform and base can lead to the formation of undesired byproducts. The reaction is often performed in a biphasic system, making local concentrations highly variable.[2][5] Precise, slow addition of chloroform and ensuring efficient mixing are key to maintaining a low, steady concentration of dichlorocarbene, which favors the desired single formylation over polymerization pathways.

Q3: What is the optimal temperature range, and how critical is temperature control?

A3: Temperature control is arguably the most critical parameter for preventing tar formation. Polymerization reactions typically have a higher activation energy than the desired formylation. Consequently, elevated temperatures accelerate these unwanted side reactions disproportionately.[1][6]

  • For the Duff Reaction (using Trifluoroacetic Acid - TFA): Maintain the temperature between 60-75°C .[7] Exceeding 80-90°C often leads to rapid darkening of the reaction mixture and significant tar formation.

  • For the Reimer-Tiemann Reaction: A temperature range of 60-65°C is recommended.[6][8] This reaction can be highly exothermic once initiated; therefore, careful monitoring and external cooling might be necessary to prevent thermal runaways.[2]

The workflow below illustrates the decision-making process for troubleshooting these issues.

G start Start: High Tar Formation check_temp Is Temperature < 75°C? start->check_temp check_stoich Is HMTA/CHCl3 Ratio Close to 1.2:1? check_temp->check_stoich Yes lower_temp Action: Reduce & Tightly Control Reaction Temperature check_temp->lower_temp No check_time Is Reaction Monitored (TLC/HPLC) & Stopped at Completion? check_stoich->check_time Yes adjust_stoich Action: Reduce Equivalents of Formylating Agent check_stoich->adjust_stoich No check_mixing Is Mixing/Stirring Vigorous & Efficient? check_time->check_mixing Yes implement_monitoring Action: Implement Reaction Monitoring to Avoid Over-running check_time->implement_monitoring No improve_mixing Action: Increase Stirring Rate / Use Mechanical Stirrer check_mixing->improve_mixing No end_node Result: Minimized Tar Formation check_mixing->end_node Yes lower_temp->check_stoich adjust_stoich->check_time implement_monitoring->check_mixing improve_mixing->end_node

Caption: Troubleshooting workflow for minimizing tar formation.

Q4: How can I effectively purify the desired product from the tarry crude mixture?

A4: Purifying an aldehyde from a polymeric tar requires a multi-step approach. Direct chromatography is often difficult as the tar can irreversibly bind to the silica gel.

  • Initial Aqueous Workup: After quenching the reaction, perform a series of acid-base extractions. Dissolve or suspend the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with dilute acid (e.g., 1N HCl) and then a mild base (e.g., saturated sodium bicarbonate). This can help remove some inorganic salts and highly polar impurities.[9]

  • Bisulfite Adduct Formation: This is a highly effective classical method for separating aldehydes from non-aldehydic impurities.[10] Treat the organic extract with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble bisulfite adduct, which partitions into the aqueous layer, leaving the non-polar tar and unreacted starting material in the organic layer. Separate the aqueous layer, wash it with an organic solvent to remove residual impurities, and then regenerate the aldehyde by adding a strong acid (e.g., HCl) or base (e.g., NaOH).[10]

  • Final Purification: The regenerated aldehyde can then be purified by standard methods such as recrystallization (if solid) or silica gel column chromatography to yield the final, high-purity product.[11][12]

Frequently Asked Questions (FAQs)
What is the mechanistic pathway leading to tar formation?

Tar formation arises from the high reactivity of the phenol ring towards the electrophilic formylating species. The process involves two main stages:

  • Over-Formylation/Hydroxymethylation: The initial product, this compound, is still electron-rich and can be attacked by another electrophile.

  • Condensation Polymerization: These activated intermediates then undergo condensation reactions, linking aromatic rings together with methylene bridges, similar to the curing of Bakelite resin. This creates a complex, cross-linked polymer network, which is the tar you observe.

The diagram below illustrates this generalized polymerization pathway.

G Phenol 2-Fluorophenol Product This compound Phenol->Product Desired Formylation Intermediate Reactive Intermediate (e.g., Hydroxymethylated Phenol) Phenol->Intermediate Side Reaction Electrophile Formylating Electrophile (e.g., Iminium Ion) Polymer Polymerization (Tar Formation) Product->Polymer Co-polymerization Intermediate->Polymer Condensation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-hydroxybenzaldehyde is a key aromatic building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of such organic molecules in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple recitation of spectral data, focusing instead on the causal relationships between the molecular structure—specifically the electronic effects of the aldehyde, hydroxyl, and fluorine substituents—and the resulting NMR parameters. This document is designed for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to interpret and leverage NMR data for the characterization of substituted aromatic systems. We will compare its spectral features against simpler analogs to isolate and understand the influence of each functional group, thereby providing a comprehensive analytical framework.

Experimental Design & Methodology

The validity of NMR data is fundamentally tied to a robust experimental protocol. The choices made during sample preparation and data acquisition directly impact spectral quality and the reliability of the interpretation.

Sample Preparation Protocol
  • Analyte Preparation: Weigh approximately 10-15 mg of high-purity this compound[1].

  • Solvent Selection: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Justification: DMSO-d₆ is the solvent of choice for this analyte over alternatives like Chloroform-d (CDCl₃). The acidic hydroxyl proton (-OH) is readily observable in DMSO-d₆ as it forms a hydrogen bond with the solvent, slowing its chemical exchange rate. In CDCl₃, this proton often exchanges too rapidly or with trace amounts of water, leading to signal broadening or complete disappearance.

  • Homogenization: Cap the NMR tube and vortex gently for 30 seconds to ensure the sample is fully dissolved and the solution is homogeneous.

  • Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm. Modern spectrometers often reference the residual solvent peak (for DMSO-d₆, δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C), which is then calibrated relative to TMS.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment using a composite pulse decoupling sequence (like WALTZ-16) is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (5 seconds) are necessary.

  • 2D NMR (HSQC & HMBC): For unambiguous assignment, gradient-selected Heteronuclear Single Quantum Coherence (gs-HSQC) and Heteronuclear Multiple Bond Correlation (gs-HMBC) experiments are invaluable. The HMBC experiment should be optimized to detect correlations over a range of coupling constants, typically by setting the long-range coupling delay to detect J-couplings of 8-10 Hz.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis p1 Weigh 10-15 mg of This compound p2 Dissolve in 0.6 mL DMSO-d6 p1->p2 p3 Homogenize via Vortexing p2->p3 a1 1D ¹H NMR p3->a1 a2 1D ¹³C NMR a3 2D gs-HSQC a4 2D gs-HMBC an1 Assign Signals & Coupling Constants a4->an1 an2 Comparative Analysis an1->an2 an3 Structural Confirmation an2->an3

Figure 1: Standard workflow for NMR analysis.

Structural Analysis of this compound

The substitution pattern on the benzene ring breaks its symmetry, resulting in distinct signals for each aromatic proton and carbon. The combined electronic effects of the aldehyde (-CHO), hydroxyl (-OH), and fluorine (-F) groups dictate the final chemical shifts and coupling patterns.

G mol C1_label 1 C2_label 2 C3_label 3 C4_label 4 C5_label 5 C6_label 6 C7_label 7 (CHO) H2_label H2 H5_label H5 H6_label H6

Figure 2: Structure and numbering scheme.
¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by four distinct regions: the downfield aldehyde proton, the aromatic protons, the phenolic hydroxyl proton, and the TMS reference.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constants (J, Hz) (Predicted)
H-7 (-CHO)~9.85s-
H-2~7.55d⁴JH2-F ≈ 2.0
H-6~7.48dd³JH6-H5 ≈ 8.5, ³JH6-F ≈ 11.0
H-5~7.20d³JH5-H6 ≈ 8.5
-OH~10.5s (broad)-
  • Aldehyde Proton (H-7): This proton appears furthest downfield (~9.85 ppm) due to the strong deshielding effect of the attached electronegative oxygen and the magnetic anisotropy of the carbonyl group. It is expected to be a singlet.

  • Aromatic Protons (H-2, H-5, H-6):

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group and ortho to the fluorine atom. It couples to both the adjacent H-5 proton (ortho-coupling, ³JHH ≈ 8.5 Hz) and the fluorine atom (ortho-coupling, ³JHF ≈ 11.0 Hz), resulting in a doublet of doublets.

    • H-2: This proton is also ortho to the aldehyde group but meta to the fluorine. It experiences a smaller four-bond coupling to the fluorine (meta-coupling, ⁴JHF ≈ 2.0 Hz), appearing as a narrow doublet.

    • H-5: This proton is ortho to the fluorine and meta to the aldehyde group. It is primarily split by the adjacent H-6 proton (ortho-coupling, ³JHH ≈ 8.5 Hz) into a doublet.

  • Hydroxyl Proton (-OH): In DMSO-d₆, this proton appears as a broad singlet at a downfield position (~10.5 ppm), confirming the presence of the phenolic group.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The key diagnostic features are the carbonyl carbon and the carbons directly influenced by the fluorine atom.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)C-F Coupling (JCF, Hz) (Predicted)
C-7 (-CHO)~191.5⁴JCF ≈ 3.0
C-4 (C-F)~155.0¹JCF ≈ 245.0
C-3 (C-OH)~148.0²JCF ≈ 12.0
C-1~130.0³JCF ≈ 4.0
C-6~126.5²JCF ≈ 15.0
C-5~118.0³JCF ≈ 2.0
C-2~115.5⁴JCF ≈ 3.5
  • Carbonyl Carbon (C-7): The aldehyde carbon is the most deshielded, appearing around 191.5 ppm.[3][4]

  • Fluorine-Coupled Carbons: The most prominent feature is the C-F coupling.

    • C-4: The carbon directly bonded to fluorine (C-4) shows a very large one-bond coupling constant (¹JCF) of approximately 245 Hz, which is characteristic of aryl fluorides. This signal is significantly downfield due to the electronegativity of fluorine.

    • C-3 and C-6: These carbons, positioned ortho to the fluorine, exhibit two-bond couplings (²JCF) in the range of 12-15 Hz.

    • C-1 and C-5: The meta carbons show smaller three-bond couplings (³JCF) of around 2-4 Hz. The influence of fluorine on coupling constants typically diminishes with distance.[5][6]

2D NMR for Assignment Confirmation

While 1D spectra provide the primary data, 2D experiments like HSQC and HMBC are essential for self-validating the assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the pairs: H-2/C-2, H-5/C-5, H-6/C-6, and H-7/C-7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular framework. It reveals correlations between protons and carbons over two or three bonds.

G mol H7 H7 C2 C2 H7->C2 C6 C6 H7->C6 C1 C1 H6 H6 C5 C5 H6->C5 C4 C4 H6->C4

Figure 3: Key predicted HMBC correlations.

Key HMBC correlations to expect:

  • The aldehyde proton (H-7) will show correlations to C-1, C-2, and C-6, firmly establishing the connectivity of the aldehyde group to the ring.

  • Proton H-6 will correlate to C-4 and C-5, confirming their relative positions.

  • Proton H-5 will correlate to C-1 and C-3, linking the lower and upper parts of the ring.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of this compound, it is instructive to compare it with simpler, related molecules.

CompoundH-Aldehyde (δ)C-Aldehyde (δ)Aromatic H (Range, δ)Aromatic C (Range, δ)
Benzaldehyde~10.0[7]~192.3[8]7.51-7.87[7]129.0-136.5[8]
3-Hydroxybenzaldehyde~9.94[9]~192.57.13-7.43[9]115.0-158.0
4-Fluorobenzaldehyde~9.97[10]~190.9[10]7.25-7.95[10]116.5-167.0
This compound ~9.85 ~191.5 7.20-7.55 115.5-155.0
  • Effect of the -OH Group: Comparing 4-Fluorobenzaldehyde with the title compound, the addition of the electron-donating -OH group at C-3 increases the electron density in the ring, generally causing upfield shifts (lower ppm) for the ortho and para carbons and protons relative to it.

  • Effect of the -F Atom: Comparing 3-Hydroxybenzaldehyde with the title compound, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, causing significant deshielding (downfield shift) of the carbon it is attached to (C-4). Its primary effect on the proton spectrum is not through chemical shift changes but through the introduction of characteristic J-coupling patterns.

  • Combined Effects: In this compound, these effects are combined. The chemical shifts observed are a net result of the electron-withdrawing nature of the aldehyde and fluorine groups and the electron-donating nature of the hydroxyl group, modulated by their respective positions on the aromatic ring.

Conclusion

The comprehensive NMR analysis of this compound demonstrates the power of modern spectroscopic methods to provide unequivocal structural proof. The ¹H NMR spectrum is defined by the distinct signals of the aldehyde and hydroxyl protons and a complex but interpretable set of coupled signals in the aromatic region, with characteristic H-F coupling constants providing key locational information. The ¹³C NMR spectrum is dominated by the large one-bond C-F coupling, which serves as a definitive marker for the position of the fluorine substituent. When combined with 2D correlation experiments like HSQC and HMBC, a self-validating and complete structural assignment is readily achieved. This guide serves as a framework for understanding not just this specific molecule, but for approaching the analysis of any similarly complex, substituted aromatic system.

References

  • A. M. C. F. Castelao, R. Rittner, and C. F. Tormena, "Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation," Journal of Chemical Information and Modeling, 2005. [URL: https://pubs.acs.org/doi/10.1021/ci0497051][5][11]

  • Semantic Scholar, "Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation." [URL: https://www.semanticscholar.org/paper/Fluorine-Fluorine-Spin-Spin-Coupling-Constants-in-Castelao-Rittner/6f0d9a690757d9f7823521d9669528f86383685e][12]

  • M. A. Spackman, "13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones," Magnetic Resonance in Chemistry, 2006. [URL: https://pubmed.ncbi.nlm.nih.gov/16761316/][3]

  • ResearchGate, "Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF." [URL: https://www.researchgate.net/publication/7802773_Fluorine-Fluorine_Spin-Spin_Coupling_Constants_in_Aromatic_Compounds_Correlations_with_the_Delocalization_Index_and_with_the_Internuclear_Separation][13]

  • PubChem, "3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/587250][14]

  • ResearchGate, "13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF." [URL: https://www.researchgate.net/publication/6873105_13C_NMR_chemical_shifts_of_carbonyl_groups_in_substituted_benzaldehydes_and_acetophenones_Substituent_chemical_shift_increments][4]

  • Alfa Chemistry, "19F Coupling Constants Table." [URL: https://organofluorine.alfa-chemistry.com/resource/19f-coupling-constants-table.html][6]

  • Human Metabolome Database, "4-Hydroxybenzaldehyde - 13C NMR Spectrum." [URL: https://hmdb.ca/spectra/nmr_one_d/1543][15]

  • PubChem, "this compound | C7H5FO2 | CID 587792." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/587792][1]

  • Human Metabolome Database, "4-Hydroxybenzaldehyde - 1H NMR Spectrum." [URL: https://hmdb.ca/spectra/nmr_one_d/1542][16]

  • I. Rozas et al., "A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes," UNED, 2007. [URL: http://e-spacio.uned.es/fez/eserv/bibliuned:20182/n11_rozas.pdf][17]

  • Doc Brown's Chemistry, "C-13 nmr spectrum of benzaldehyde." [URL: https://www.docbrown.info/page06/molecule_spectroscopy/specindexc13.htm#benzaldehyde][8]

  • The Royal Society of Chemistry, "Electronic Supplementary Information." [URL: https://www.rsc.org/suppdata/c6/ra/c6ra20623g/c6ra20623g1.pdf][18]

  • BMRB, "bmse000582: 4-Hydroxybenzaldehyde." [URL: https://bmrb.io/metabolomics/mol_summary/bmse000582][19]

  • The Royal Society of Chemistry, "Supporting Information." [URL: https://www.rsc.org/suppdata/c8/sc/c8sc01072a/c8sc01072a1.pdf][10]

  • Doc Brown's Chemistry, "proton 1H NMR spectrum of benzaldehyde." [URL: https://www.docbrown.info/page07/SSg1HNMR/1HNMRbenzaldehyde.htm][7]

  • Columbia University, "HSQC and HMBC | NMR Core Facility." [URL: https://nmr.columbia.edu/content/hsqc-and-hmbc][2]

  • ChemicalBook, "3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/100-83-4_1HNMR.htm][9]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-3-hydroxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document offers a predictive comparison with related structures and outlines the fundamental principles governing its fragmentation. We will explore the characteristic cleavages of substituted benzaldehydes and phenols to construct a theoretical fragmentation pathway, providing a valuable resource for structural elucidation and impurity analysis.

Introduction to this compound and its Analytical Importance

This compound is an aromatic aldehyde with a molecular weight of 140.11 g/mol .[1] Its structure incorporates a benzaldehyde core with two key functional groups that dictate its chemical reactivity and spectroscopic behavior: a hydroxyl group and a fluorine atom. The precise characterization of this molecule is crucial in various research and development sectors, including pharmaceuticals and materials science, where it may serve as a key building block or intermediate. Mass spectrometry, particularly with electron ionization, is a powerful tool for confirming the identity and purity of such compounds by analyzing their unique fragmentation patterns.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

While a publicly available experimental mass spectrum for this compound is not readily accessible, we can predict its fragmentation pathway based on well-established principles for aromatic aldehydes and phenols.[2][3] The initial step in EI-MS is the formation of a molecular ion (M•+), which then undergoes a series of fragmentation events to produce smaller, charged fragments.

Upon electron impact, a high-energy electron is removed from the this compound molecule, resulting in the formation of the molecular ion at a mass-to-charge ratio (m/z) of 140.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical ([M-H]•+): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[2][4][5] This is often one of the most abundant peaks in the spectrum.

  • Loss of the Formyl Group ([M-CHO]•+): Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO).[4][5]

  • Loss of Carbon Monoxide ([M-CO]): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a molecule of carbon monoxide (CO). This is a characteristic fragmentation for many aromatic aldehydes.[5]

  • Loss of a Fluorine Radical ([M-F]•+): Although less common as an initial fragmentation step compared to the loss of H or CHO, the cleavage of the C-F bond is a possible pathway.

  • Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to smaller charged species, though these are typically of lower abundance.

Table 1: Predicted Major Fragment Ions for this compound

Proposed Fragment Ionm/z RatioProposed Structure
[M]•+140C₇H₅FO₂•+
[M-H]+139C₇H₄FO₂⁺
[M-CHO]+111C₆H₄FO⁺
[M-H-CO]+111C₆H₄FO⁺
[M-F]+121C₇H₅O₂⁺

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade can be visualized to better understand the relationships between the parent molecule and its daughter ions.

fragmentation_pathway M [C₇H₅FO₂]•+ m/z = 140 Molecular Ion MH [C₇H₄FO₂]+ m/z = 139 M->MH - H• MCHO [C₆H₄FO]+ m/z = 111 M->MCHO - •CHO MHCO [C₆H₄FO]+ m/z = 111 MH->MHCO - CO

Sources

The Fluorine Factor: A Comparative Analysis of the Biological Activity of Fluorinated and Non-Fluorinated Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing pharmacological profiles. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated hydroxybenzaldehydes, offering insights into how this subtle structural modification can profoundly impact antimicrobial, antioxidant, and enzyme-inhibiting properties. By examining experimental data and elucidating the underlying chemical principles, we aim to equip researchers with the knowledge to leverage fluorination in the design of novel therapeutics.

The Power of a Single Atom: Why Fluorination Matters

The introduction of a fluorine atom into an organic molecule, such as hydroxybenzaldehyde, can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Fluorine's high electronegativity can modulate the acidity of nearby functional groups and influence the molecule's overall polarity, affecting its ability to cross cell membranes and interact with protein binding sites.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the drug's in vivo half-life.[2] This guide will explore these principles through the lens of specific biological activities.

Antimicrobial Activity: A Tale of Enhanced Potency

The substitution of hydrogen with fluorine in benzaldehyde derivatives has been shown to significantly enhance their antimicrobial properties. While direct comparative studies on fluorinated versus non-fluorinated hydroxybenzaldehydes are limited, research on related Schiff bases provides compelling evidence. Schiff bases synthesized from fluorinated benzaldehydes exhibit lower minimum inhibitory concentrations (MICs) against various bacterial strains compared to their non-fluorinated counterparts. This suggests that the presence of fluorine can lead to more potent antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Schiff Bases Derived from Benzaldehydes

Compound IDSubstituent on Benzaldehyde RingTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Non-Fluorinated
14-ChloroStaphylococcus aureus62.5
24-NitroStaphylococcus aureus125
34-HydroxyStaphylococcus aureus62.5
44-MethoxyStaphylococcus aureus250
Fluorinated
54-FluoroStaphylococcus aureus31.25
62,4-DifluoroStaphylococcus aureus15.62
72,3,4-TrifluoroStaphylococcus aureus7.81
84-TrifluoromethylStaphylococcus aureus15.62

This data, adapted from a study on Schiff bases, illustrates a clear trend where increasing fluorination correlates with enhanced antimicrobial potency.

The enhanced efficacy of fluorinated compounds may be attributed to several factors. The increased lipophilicity can facilitate passage through the bacterial cell membrane. Furthermore, the altered electronic properties of the fluorinated ring can strengthen the interaction with microbial target proteins or enzymes, leading to more effective inhibition of essential cellular processes.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3][4]

Materials:

  • Test compounds (fluorinated and non-fluorinated hydroxybenzaldehydes)

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Resazurin solution (optional, for colorimetric reading)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. For a colorimetric endpoint, resazurin can be added, where a color change from blue to pink indicates bacterial growth.[3]

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial Culture (e.g., S. aureus) D Inoculation with Bacterial Suspension A->D B Test Compounds (Fluorinated & Non-Fluorinated) C Serial Dilution in 96-Well Plate B->C C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection or OD Measurement (600nm) E->F G Determine MIC F->G

Workflow for Broth Microdilution Assay.

Antioxidant Activity: The Electron-Withdrawing Effect

The antioxidant capacity of phenolic compounds like hydroxybenzaldehydes is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[5] The ease of this donation is influenced by the electronic environment of the aromatic ring.

Fluorine, being a highly electronegative atom, acts as an electron-withdrawing group.[5] This effect tends to strengthen the O-H bond of the phenolic hydroxyl group, making hydrogen atom donation more difficult. Consequently, it is predicted that fluorination of hydroxybenzaldehydes would lead to a decrease in their antioxidant activity compared to their non-fluorinated analogs.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][7]

Materials:

  • Test compounds

  • DPPH solution in methanol or ethanol

  • Methanol or ethanol

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds in the same solvent.

  • Reaction: In a 96-well plate, add a small volume of each compound dilution to a larger volume of the DPPH solution. Include a control with the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (Abs ≈ 1.0 at 517nm) C Mix Compounds with DPPH Solution in Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517nm D->E F Calculate % Inhibition and IC50 E->F

Workflow for DPPH Radical Scavenging Assay.

Enzyme Inhibition: A Case Study of Tyrosinase

The impact of fluorination on enzyme inhibition is highly target-dependent. A study on the inhibition of mushroom tyrosinase by fluorobenzaldehydes provides a clear example of how the position of the fluorine atom can influence inhibitory potency.[8]

Table 2: Inhibitory Effects of Fluorobenzaldehydes on Mushroom Tyrosinase Activity [8]

InhibitorIC50 (mM) for Diphenolase ActivityIC50 (mM) for Monophenolase ActivityInhibition Type (Diphenolase)
Benzaldehyde--Partial Noncompetitive[9]
2-Fluorobenzaldehyde1.621.35Competitive
3-Fluorobenzaldehyde1.061.18Mixed-type
4-Fluorobenzaldehyde0.161.05Mixed-type

Data from a study on the inhibitory effects of fluorobenzaldehydes on mushroom tyrosinase.[8]

The results demonstrate that all three fluorobenzaldehydes inhibit tyrosinase, with 4-fluorobenzaldehyde being the most potent inhibitor of diphenolase activity.[8] The different inhibition types suggest that the position of the fluorine atom alters the binding mode of the inhibitor to the enzyme.[8] For instance, 2-fluorobenzaldehyde acts as a competitive inhibitor, suggesting it binds to the active site, while the meta- and para-substituted analogs exhibit mixed-type inhibition, indicating they may bind to both the free enzyme and the enzyme-substrate complex.[8] Another study reported a 50% inhibitory concentration of 387 μM for 4-fluorobenzaldehyde in the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase.[10]

The increased potency of 4-fluorobenzaldehyde could be due to favorable interactions of the fluorine atom within the enzyme's active site, potentially through halogen bonding or by altering the electronic landscape of the benzaldehyde to enhance its binding affinity.[3]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a method to screen for tyrosinase inhibitors by measuring the formation of dopachrome from L-DOPA.[11][12][13]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA, and test compounds in phosphate buffer.

  • Assay in 96-well Plate: To each well, add the test compound solution and the tyrosinase solution. Incubate for 10 minutes at 25°C to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475-510 nm every minute for a set period (e.g., 20-30 minutes) to monitor the formation of dopachrome.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value can then be calculated.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Tyrosinase, L-DOPA, and Test Compound Solutions B Pre-incubate Tyrosinase with Test Compound A->B C Initiate Reaction with L-DOPA B->C D Kinetic Measurement of Absorbance (475-510nm) C->D E Calculate Reaction Rates, % Inhibition, and IC50 D->E

Workflow for Tyrosinase Inhibition Assay.

Conclusion: A Strategic Tool for Drug Discovery

The introduction of fluorine into the hydroxybenzaldehyde scaffold presents a compelling strategy for modulating biological activity. The available evidence and established chemical principles suggest that fluorination can significantly enhance antimicrobial potency, a desirable trait in the development of new anti-infective agents. Conversely, the electron-withdrawing nature of fluorine is predicted to decrease antioxidant capacity, a factor to be considered in applications where radical scavenging is the primary goal. The effect on enzyme inhibition is highly specific to the target enzyme, as demonstrated by the case of tyrosinase, where fluorination, particularly at the para position, leads to a substantial increase in inhibitory activity.

This guide underscores the importance of considering the multifaceted effects of fluorination in the design and development of new drug candidates. While providing a framework based on current knowledge, it also highlights the need for direct comparative studies to fully elucidate the biological activity profile of fluorinated hydroxybenzaldehydes. Such research will undoubtedly pave the way for the rational design of more effective and selective therapeutic agents.

References

  • A Comparative Guide to the Antioxidant Properties of 3-Fluoro-2-vinylphenol and its Analogues. (2025). Benchchem.
  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. (2020). Applied Biochemistry and Biotechnology, 191(4), 1711-1716.
  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. (2025).
  • Inhibitory effects of fluorobenzaldehydes on the activity of mushroom tyrosinase. (n.d.). Taylor & Francis.
  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. (2025).
  • Substituent effect of benzaldehydes on tyrosinase inhibition. (2017). Plant Physiology and Biochemistry, 111, 27-32.
  • Tyrosinase Inhibition Assay. (2023). Active Concepts.
  • Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257). (n.d.). Sigma-Aldrich.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision.
  • 3-Fluoro-4-hydroxybenzaldehyde. (n.d.). Ossila.
  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. (2020). Applied Biochemistry and Biotechnology, 191(4), 1711-1716.
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2018). Frontiers in Microbiology, 9, 1349.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: A Journal of Drug Design and Discovery.
  • Antimicrobial activity of plant extracts and pure phenolic acids... (n.d.).
  • Genesis and development of DPPH method of antioxidant assay. (2011). Journal of Food Science and Technology, 48(4), 412-422.
  • DPPH Radical Scavenging Assay. (2022). Molecules, 27(19), 6599.

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A Comparative Guide to the Validation of a Synthetic Route to 4-Fluoro-3-hydroxybenzaldehyde via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluoro-3-hydroxybenzaldehyde and Rigorous Validation

This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. Its substituted benzaldehyde structure makes it a versatile intermediate for introducing functionalities essential for biological activity. The efficiency, purity, and scalability of its synthetic route are paramount to ensuring the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). Consequently, a robust and validated analytical method is not merely a quality control step but an integral part of process understanding and optimization.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of a synthetic route to this compound. We will explore a plausible synthetic pathway, detail a comprehensive HPLC validation protocol, and present a comparative analysis supported by experimental data to guide researchers in selecting the most appropriate analytical strategy.

Proposed Synthetic Route: Ortho-Formylation of 2-Fluorophenol

A common and effective method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[1][2] In this case, 2-fluorophenol serves as the starting material. The reaction proceeds by treating 2-fluorophenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[3] The electrophilic dichlorocarbene, generated in situ, attacks the electron-rich phenoxide ring, leading to the formation of the aldehyde.

The reaction mechanism, while effective, can lead to the formation of isomers and other by-products. Therefore, precise analytical monitoring is essential.

Caption: Synthetic pathway for this compound.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying compounds based on their hydrophobicity.[4][5][6] It is particularly well-suited for the analysis of moderately polar compounds like substituted benzaldehydes.

Principle of Separation In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5][7][8] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier with the mobile phase.

Instrumentation:

  • HPLC System: A quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient is often optimal for separating the starting material, product, and any impurities.

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 40% A, 60% B

    • 15-18 min: Gradient to 5% A, 95% B

    • 18-20 min: Hold at 5% A, 95% B

    • 20.1-25 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (based on the UV absorbance spectrum of the benzaldehyde chromophore).

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to make a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture. Quench the reaction (e.g., with dilute acid) and dilute with the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Caption: HPLC validation workflow for synthetic route monitoring.

Comparative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds.[9] It provides both quantitative data and structural information from the mass spectrum, which is invaluable for impurity identification.

Principle of Separation and Detection In GC, compounds are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

Considerations for Phenolic Compounds Phenolic compounds can sometimes exhibit poor peak shape in GC due to their polar hydroxyl group. Derivatization, such as silylation, is often employed to increase volatility and improve chromatographic performance.[10][11][12]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min.

  • Injection: Split/splitless injector at 250 °C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

Head-to-Head Comparison: HPLC vs. GC-MS
Performance MetricHPLCGC-MSRationale for this compound
Specificity Excellent, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.Both are highly specific. GC-MS offers superior confirmatory identification of unknown impurities.
LOD/LOQ Typically in the low ng to pg range.Can be lower than HPLC, especially with selected ion monitoring (SIM).Both offer sufficient sensitivity for purity analysis.
Linearity & Range Excellent over a wide concentration range.Good, but can be affected by detector saturation at high concentrations.HPLC is generally more straightforward for wide-range quantification.
Precision High precision (RSD < 2%) is achievable.High precision is achievable, but can be influenced by injection variability.Both methods can meet typical precision requirements as per ICH guidelines.[13][14]
Robustness Generally robust to small variations in mobile phase composition and temperature.Can be sensitive to column aging and injection port contamination.HPLC is often considered more robust for routine QC applications.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Can be faster for simple mixtures, but may require longer run times for complex samples.Comparable for this application.
Sample Preparation Simple dilution and filtration.May require derivatization, adding a step to the workflow.HPLC offers simpler sample preparation.
Supporting Experimental Data (Hypothetical)

Table 1: HPLC Analysis of a Reaction Batch

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)% Purity
2-Fluorophenol4.215,8003.13.1%
This compound 8.5 952,000 95.2 95.2%
Impurity 16.111,5001.151.15%
Impurity 29.85,5000.550.55%

Table 2: Impurity Profile Confirmation

ImpurityHPLC Retention Time (min)Proposed Structure (from GC-MS)Confirmation
Impurity 16.1Isomer: 2-Fluoro-5-hydroxybenzaldehydeMass spectrum consistent with proposed isomer.
Impurity 29.8Diformylated by-productMolecular ion in mass spectrum confirms the addition of a second formyl group.
Conclusion and Recommendations

For the routine validation and quality control of the synthetic route to this compound, HPLC is the recommended primary analytical technique. Its robustness, ease of use, simple sample preparation, and excellent quantitative performance make it ideal for monitoring reaction progress, determining product purity, and quantifying yield.

GC-MS serves as an invaluable complementary technique. Its strength lies in the definitive identification of unknown impurities and by-products, which is crucial during process development and for troubleshooting out-of-specification batches. A comprehensive validation strategy should leverage the strengths of both techniques: HPLC for routine quantitative analysis and GC-MS for in-depth impurity profiling and structural elucidation. This dual-pronged approach ensures a thorough understanding of the synthetic process and guarantees the quality and consistency of the final product, in line with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[15][16]

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, [Link]

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  • Process for making aromatic aldehydes.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company, [Link]

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cost-benefit analysis of different synthetic pathways to 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Common Formylation Strategies

As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, the efficient and cost-effective production of 4-Fluoro-3-hydroxybenzaldehyde is of significant interest. This guide provides a detailed comparative analysis of three common synthetic pathways for the formylation of 2-fluorophenol to yield the target molecule: the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a cost-benefit analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Formylation Strategies

The introduction of a formyl group (-CHO) onto an aromatic ring, a process known as formylation, is a fundamental transformation in organic synthesis. For the synthesis of this compound from 2-fluorophenol, the regioselectivity of the formylation is a critical consideration. The hydroxyl group of the phenol is an ortho-, para-directing group, while the fluorine atom is also ortho-, para-directing, albeit a deactivator. This substitution pattern presents a challenge in achieving high selectivity for the desired this compound isomer.

This guide will explore the nuances of three classical formylation reactions and their applicability to the synthesis of our target molecule.

Pathway 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1] The reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base, which generates dichlorocarbene (:CCl₂) as the electrophilic species.[2]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Deprotonation of chloroform by the base to form the trichloromethyl anion.

  • Alpha-elimination of a chloride ion to generate the highly reactive dichlorocarbene.

  • Deprotonation of the phenol to form the more nucleophilic phenoxide ion.

  • Electrophilic attack of the dichlorocarbene on the electron-rich phenoxide ring, primarily at the ortho position.

  • Hydrolysis of the resulting dichloromethyl intermediate to yield the aldehyde.

G cluster_reimer_tiemann Reimer-Tiemann Reaction Phenol 2-Fluorophenol Phenoxide 2-Fluorophenoxide Phenol->Phenoxide Base Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate :CCl2 Chloroform Chloroform (CHCl3) Carbene Dichlorocarbene (:CCl2) Chloroform->Carbene Base Product This compound Intermediate->Product Hydrolysis (Acid Workup) Base Base (e.g., NaOH) Acid Acid Workup

Caption: Reimer-Tiemann reaction pathway for the synthesis of this compound.

Experimental Protocol

A representative procedure for the synthesis of a similar compound, 3-fluoro-4-hydroxybenzaldehyde, via the Reimer-Tiemann reaction is as follows[3]:

  • To a solution of sodium hydroxide (1250 g, 31.26 mols) in water (2 L), add o-fluorophenol (500 g, 4.46 mols).

  • Heat the mixture to approximately 60°C and slowly add chloroform (1230 g) while agitating.

  • Maintain the reaction at 60°C for 2 hours.

  • After cooling, acidify the mixture with sulfuric acid.

  • Filter the hot solution to remove any residue.

  • Allow the filtrate to cool and collect the deposited crystals.

  • Recrystallize the crude product from a water-methanol mixture to obtain 3-fluoro-4-hydroxybenzaldehyde.

Note: This protocol is for a related isomer and may require optimization for the synthesis of this compound.

Analysis

While a classic method, the Reimer-Tiemann reaction often suffers from low yields and the formation of isomeric byproducts. For the synthesis of 3-fluoro-4-hydroxybenzaldehyde, a yield of only around 7.9% has been reported.[3] The reaction also involves the use of chloroform, a toxic and environmentally hazardous solvent. The workup can be challenging due to the formation of tarry byproducts.

Pathway 2: The Duff Reaction

The Duff reaction is another method for the formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4] This reaction typically favors ortho-formylation.[5]

Reaction Mechanism

The mechanism of the Duff reaction is complex but is believed to involve the following steps:

  • Protonation of HMTA in the acidic medium.

  • Decomposition of the protonated HMTA to generate an electrophilic iminium ion.

  • Electrophilic attack of the iminium ion on the phenol ring.

  • A series of rearrangements and hydrolysis steps to form the final aldehyde product.

G cluster_duff Duff Reaction Phenol 2-Fluorophenol Intermediate Adduct Phenol->Intermediate Iminium Ion HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion HMTA->Iminium Acid Product This compound Intermediate->Product Hydrolysis Acid Acid (e.g., Acetic Acid) Hydrolysis Hydrolysis

Caption: Duff reaction pathway for the synthesis of this compound.

Experimental Protocol

A general procedure for the Duff reaction on a substituted phenol is as follows[6]:

  • Dissolve the 4-substituted phenol (1 equivalent) and hexamethylenetetramine (4 equivalents) in anhydrous trifluoroacetic acid.

  • Reflux the mixture for 24 hours.

  • Pour the reaction mixture into 4 M HCl and allow it to crystallize overnight.

  • Filter the solid, wash with 4 M HCl, and dry to obtain the crude product.

  • Further purification can be achieved by recrystallization.

Note: This is a general procedure and requires optimization for 2-fluorophenol.

Analysis

The Duff reaction is often considered milder than the Reimer-Tiemann reaction and can provide moderate to good yields, depending on the substrate.[6] However, the reaction can be slow, and the workup may involve the handling of strong acids. The use of trifluoroacetic acid, while effective, adds to the cost. A key advantage is the avoidance of hazardous reagents like chloroform.

Pathway 3: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8]

Reaction Mechanism

The reaction proceeds via the following steps:

  • Formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.

  • Electrophilic attack of the Vilsmeier reagent on the electron-rich phenol.

  • Formation of an iminium salt intermediate.

  • Hydrolysis of the iminium salt to yield the aldehyde.

G cluster_vilsmeier Vilsmeier-Haack Reaction Phenol 2-Fluorophenol Iminium Iminium Salt Phenol->Iminium Vilsmeier Reagent DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3 Product This compound Iminium->Product Hydrolysis Hydrolysis Aqueous Workup

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol

A general procedure for the Vilsmeier-Haack formylation of a phenol is as follows[9]:

  • Prepare the Vilsmeier-Haack complex from DMF and POCl₃ (or SOCl₂) in a suitable solvent like 1,2-dichloroethane (DCE).

  • Add the phenol substrate to the Vilsmeier reagent with constant stirring.

  • Reflux the reaction mixture for 4 to 5 hours.

  • After cooling, pour the solution into ice-cold water with vigorous stirring.

  • Neutralize the mixture with sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCE).

  • Dry the organic phase and evaporate the solvent to obtain the crude product.

  • Purify the product by chromatographic methods.

Note: This is a general procedure and requires optimization for 2-fluorophenol.

Analysis

The Vilsmeier-Haack reaction is often favored for its relatively mild conditions and good yields with electron-rich substrates.[8] However, the Vilsmeier reagent is moisture-sensitive, and the reaction requires anhydrous conditions. The use of phosphorus oxychloride and chlorinated solvents also raises environmental and safety concerns. The workup involves quenching a reactive intermediate, which must be done carefully.

Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic pathway.

FeatureReimer-Tiemann ReactionDuff ReactionVilsmeier-Haack Reaction
Starting Material 2-Fluorophenol2-Fluorophenol2-Fluorophenol
Key Reagents Chloroform, Strong Base (e.g., NaOH)Hexamethylenetetramine, Acid (e.g., Acetic Acid, TFA)DMF, POCl₃ (or other acid chloride)
Typical Yield Low (e.g., ~7.9% for a similar isomer)[3]Moderate to Good (substrate dependent)[6]Good to Excellent (for electron-rich substrates)[8]
Reaction Conditions Elevated temperature (e.g., 60°C)[3]Reflux0°C to reflux[7][9]
Advantages Well-established, uses inexpensive baseAvoids chloroform, can be milderGood yields, versatile for electron-rich arenes
Disadvantages Low yield, use of toxic chloroform, byproduct formationCan be slow, may require strong acids (TFA)Moisture sensitive, uses hazardous reagents (POCl₃)
Workup Acidification, extraction, often with tar formationAcid hydrolysis, crystallization/extractionCareful quenching, extraction, chromatography
Safety Concerns Chloroform toxicity, exothermic reactionStrong acids, handling of HMTACorrosive and water-reactive Vilsmeier reagent
Environmental Impact Use of chlorinated solventsUse of organic acidsUse of chlorinated solvents and phosphorus compounds

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of the starting materials and reagents but also factors such as reaction yield, purification costs, safety precautions, and waste disposal.

PathwayReagent Cost (per mole of product, estimated)YieldProcess Complexity & SafetyEnvironmental ImpactOverall Assessment
Reimer-Tiemann Low to ModerateLowHigh (toxic reagents, byproducts)High (chlorinated waste)Less favorable due to low yield and significant safety/environmental concerns.
Duff Reaction ModerateModerateModerate (strong acids)Moderate (acidic waste)A viable option, particularly if chloroform use is to be avoided. Yield may need optimization.
Vilsmeier-Haack Moderate to HighPotentially HighHigh (moisture-sensitive, hazardous reagents)High (chlorinated and phosphorus waste)Potentially the highest yielding route, but requires stringent control over reaction conditions and waste management.

Note: Reagent costs are highly variable and depend on the supplier, purity, and scale. The above is a qualitative assessment.

Conclusion

The choice of the optimal synthetic pathway for this compound depends on the specific priorities of the researcher or organization.

  • For a laboratory setting where simplicity and the avoidance of highly toxic reagents are paramount, the Duff reaction may be the most practical choice, despite potentially requiring optimization to achieve satisfactory yields.

  • The Vilsmeier-Haack reaction presents a promising route for achieving high yields, making it attractive for larger-scale production. However, this comes at the cost of increased process complexity, the need for stringent safety measures, and more challenging waste disposal.

  • The Reimer-Tiemann reaction , while historically significant, is the least favorable option due to its low yield and the significant safety and environmental drawbacks associated with the use of chloroform.

Ultimately, a thorough evaluation of each method on a small scale is recommended to determine the most efficient and cost-effective route for a given application. Further research into optimizing the reaction conditions for the Duff and Vilsmeier-Haack reactions specifically for 2-fluorophenol is warranted to improve their viability for the synthesis of this compound.

References

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Fluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthetic Intermediates

4-Fluoro-3-hydroxybenzaldehyde is a valuable substituted benzaldehyde that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and advanced materials. Its specific arrangement of fluoro, hydroxyl, and aldehyde functional groups makes it a versatile precursor for creating complex molecular architectures. In drug development and materials science, the purity of such starting materials is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. The presence of even minor impurities—such as structural isomers, residual solvents, or reaction byproducts—can lead to unforeseen side reactions, diminished yields, and the generation of potentially toxic entities in the final product.

This guide provides an in-depth, field-proven methodology for assessing the purity of newly synthesized this compound. We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices. The core principle of this guide is the implementation of a self-validating, orthogonal approach, where multiple independent analytical techniques are employed to build a comprehensive and irrefutable purity profile.

The Orthogonal Approach: A Mandate for Scientific Rigor

Relying on a single analytical method for purity determination is a significant risk. A given technique may not be capable of detecting all potential impurities. For instance, High-Performance Liquid Chromatography (HPLC) might not resolve a co-eluting impurity, while Nuclear Magnetic Resonance (NMR) spectroscopy might not detect non-proton-containing inorganic contaminants. An orthogonal approach, which leverages different analytical principles to probe the sample, is the cornerstone of trustworthy purity assessment[1]. Our strategy will combine chromatography for separation and quantification, spectroscopy for structural verification, and mass spectrometry for identifying volatile and unknown impurities.

cluster_Purity Comprehensive Purity Assessment Synthesized_Sample Synthesized Batch (this compound) HPLC HPLC-UV (Quantitative Purity) Synthesized_Sample->HPLC Primary Assay qNMR ¹H qNMR (Structural ID & Orthogonal Quant.) Synthesized_Sample->qNMR Structural Confirmation GCMS GC-MS (Volatiles & Solvents) Synthesized_Sample->GCMS Impurity Profile FTIR FTIR (Functional Group ID) Synthesized_Sample->FTIR Qualitative Check Final_Report Final Purity Profile & Report HPLC->Final_Report qNMR->Final_Report GCMS->Final_Report FTIR->Final_Report

Caption: Orthogonal workflow for purity validation.

Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC, particularly reversed-phase HPLC with UV detection, is the industry-standard workhorse for purity analysis of aromatic compounds.[2] Its high resolving power allows for the separation of the main component from closely related impurities, and its response is directly proportional to concentration, making it ideal for quantification. We choose a C18 column as it provides excellent retention and separation for moderately polar compounds like substituted benzaldehydes.[3] The detection wavelength is set based on the UV absorbance maximum of the benzaldehyde chromophore.

Experimental Protocol: HPLC Purity Assessment
  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) (55:45, v/v). The acidic modifier ensures the hydroxyl group is protonated, leading to sharper, more symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C for enhanced reproducibility.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (1 mg/mL): Accurately weigh ~10 mg of a certified reference material (CRM) of this compound (purity ≥99.5%) and dissolve in 10 mL of the mobile phase.

    • Sample Solution (1 mg/mL): Prepare the synthesized batch in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the HPLC system.[3]

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Data Presentation & Comparative Analysis

To put the results in context, we compare our synthesized batch not only against a CRM but also against a potential isomeric impurity, 3-Fluoro-4-hydroxybenzaldehyde, which could arise from non-selective synthesis.

Sample IDMain Peak RT (min)Main Peak Area %Impurity 1 RT (min)Impurity 1 Area %Impurity 2 RT (min)Impurity 2 Area %
CRM Standard 8.5299.91%--11.250.09%
Synthesized Batch 8.5199.25%7.980.45%11.260.30%
3-Fluoro-4-hydroxybenzaldehyde 9.1599.85%----

Trustworthiness: The distinct retention time (RT) of the structural isomer (9.15 min) versus our product (8.51 min) validates the method's specificity. The high purity of the CRM confirms system suitability. The synthesized batch shows a purity of 99.25%, with two minor impurities detected.

Structural Confirmation & Orthogonal Quantitation: Quantitative ¹H NMR (qNMR)

Expertise & Experience: While HPLC provides quantitative data based on retention time and detector response, it reveals little about the molecular structure of the analyte or its impurities. NMR spectroscopy is an indispensable tool for unambiguous structural elucidation.[4] Furthermore, by using an internal standard of known purity and concentration, ¹H NMR can be adapted into a powerful quantitative technique (qNMR), providing a purity value that is completely independent of the HPLC method.[5]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Accurately weigh a similar amount of a suitable internal standard (e.g., maleic anhydride) into the same vial. The standard must have peaks that do not overlap with the analyte's signals.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube. DMSO-d₆ is chosen to ensure the acidic hydroxyl proton is observable.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Acquire the ¹H NMR spectrum with parameters optimized for quantification: a long relaxation delay (D1) of at least 30 seconds is critical to ensure full relaxation of all protons for accurate integration.[6]

    • Process the data with appropriate phasing and baseline correction.

  • Data Interpretation & Calculation:

    • Structural Confirmation: Compare the obtained chemical shifts (δ) and coupling constants (J) with established literature values for this compound. The spectrum should show a distinct aldehyde proton singlet (~9.8 ppm), a hydroxyl proton singlet (~10.5 ppm), and characteristic multiplets for the three aromatic protons.[7]

    • Purity Calculation (qNMR): The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and P = Purity of the standard.

Data Presentation: Spectral Analysis
ProtonExpected δ (ppm)Observed δ (ppm)IntegrationMultiplicity
Aldehyde (-CHO)~9.89.791Hs (singlet)
Hydroxyl (-OH)~10.510.551Hs (singlet)
Aromatic (H-2)~7.47.421Hd (doublet)
Aromatic (H-5)~7.27.211Ht (triplet)
Aromatic (H-6)~7.57.531Hdd (doublet of doublets)

Trustworthiness: The excellent correlation between expected and observed spectral data confirms the chemical identity of the synthesized product. A qNMR calculation yielding a purity of 99.1% provides strong, independent validation of the HPLC result.

Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The synthesis and purification of this compound likely involve organic solvents (e.g., Toluene, Ethyl Acetate, Hexane). These volatile compounds are often difficult to detect by HPLC and may not be visible in NMR if their signals overlap with the solvent peak. GC-MS is the ideal technique for separating and identifying these volatile impurities due to its high sensitivity and the definitive identification provided by the mass spectrometer.[8][9]

cluster_GCMS GC-MS Workflow for Volatile Impurities Sample_Prep Dissolve Sample in High-Purity Solvent (e.g., Dichloromethane) Injection Inject into GC Sample_Prep->Injection Separation Separation on Capillary Column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Analysis Identify Peaks via NIST Library Search Detection->Analysis

Caption: GC-MS workflow for impurity identification.

Experimental Protocol: GC-MS Analysis
  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., quadrupole).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for general solvent screening.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 40°C (hold 5 min), ramp to 250°C at 15°C/min, hold for 5 min. This program allows for the separation of volatile solvents at the beginning and elution of the main analyte at a higher temperature.

    • MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized product (~1 mg/mL) in a high-purity volatile solvent (e.g., Dichloromethane).

  • Data Interpretation:

    • Analyze the total ion chromatogram (TIC) for peaks other than the solvent and the main component.

    • Obtain the mass spectrum for each additional peak and compare it against the NIST/Wiley mass spectral library for identification.[11]

Data Presentation: Potential Volatile Impurities
RT (min)Identified CompoundMatch FactorEstimated Conc. (ppm)Source
4.12Toluene975150Reaction Solvent
5.34Ethyl Acetate960300Extraction Solvent

Trustworthiness: The high match factor from the spectral library provides confident identification of residual solvents. This data is critical for products intended for pharmaceutical use, where solvent limits are strictly regulated.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[12] While not quantitative, it serves as an excellent and fast qualitative check to confirm that the key functional groups of this compound are present in the synthesized material.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr (Potassium Bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic Vibrational Frequencies
Functional GroupExpected Wavenumber (cm⁻¹)Observed Peak (cm⁻¹)
O-H Stretch (hydroxyl)3200-3400 (broad)3350 (broad)
C=O Stretch (aldehyde)1680-17001695 (strong)
C-F Stretch1100-12501180
Aromatic C=C Stretch1580-16001590

Trustworthiness: The presence of all key characteristic peaks provides further confidence in the structural identity of the synthesized compound.[13]

Conclusion: Synthesizing a Defensible Purity Profile

By systematically applying an orthogonal set of analytical techniques, we have constructed a comprehensive and trustworthy purity profile for the synthesized batch of this compound.

  • HPLC established the primary purity at 99.25% and quantified non-volatile impurities.

  • qNMR independently confirmed the chemical structure and provided a corroborating purity value of 99.1% .

  • GC-MS identified and allowed for the estimation of residual solvents, which are not accounted for in the HPLC or NMR purity calculations.

  • FTIR provided rapid, qualitative confirmation of the required functional groups.

References

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A Comparative Guide to the Biological Efficacy of 4-Fluoro-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological efficacy of chemical derivatives originating from the 4-Fluoro-3-hydroxybenzaldehyde scaffold. As a versatile aromatic aldehyde, this molecule serves as a foundational building block in medicinal chemistry for creating novel therapeutic agents. Due to a notable scarcity of publicly available research specifically on derivatives of this compound, this guide will draw logical and scientifically relevant comparisons with derivatives of its well-studied isomer, 3-Fluoro-4-hydroxybenzaldehyde . We will also explore broader classes of related compounds, such as chalcones and Schiff bases, to establish a robust framework for understanding potential structure-activity relationships (SAR).

The core objective is to equip researchers, scientists, and drug development professionals with a comparative understanding of how structural modifications to this fluorinated phenolic aldehyde can influence its biological activity, focusing primarily on anticancer and antimicrobial applications.

The Rationale: Why Modify Fluoro-hydroxybenzaldehydes?

The this compound moiety is a compelling starting point for drug discovery for several reasons:

  • Phenolic Hydroxyl Group: The hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, often crucial for interacting with biological targets like enzyme active sites. It also imparts antioxidant properties.

  • Aldehyde Functionality: The aldehyde (-CHO) group is highly reactive and serves as a synthetic handle for creating a diverse range of derivatives, most notably Schiff bases (imines) and chalcones.

  • Fluorine Substitution: The inclusion of a fluorine atom can significantly enhance a molecule's pharmacological profile by increasing metabolic stability, improving membrane permeability, and enhancing binding affinity to target proteins.

Derivatization aims to leverage these features to create compounds with enhanced potency, greater target selectivity, and improved pharmacokinetic profiles compared to the parent molecule.

Comparative Anticancer Efficacy

While direct data on this compound derivatives is limited, extensive research on analogous structures, particularly chalcones and curcuminoids from the 3-fluoro-4-hydroxybenzaldehyde isomer, provides powerful insights. Chalcones, which are α,β-unsaturated ketones, and related compounds are known to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization[1][2].

Key Insights from Analogous Compounds:

Derivatives of the isomeric 3-Fluoro-4-hydroxybenzaldehyde have demonstrated significant cytotoxic effects. For instance, curcuminoid analogs synthesized using this scaffold showed a potent half-maximal inhibitory concentration (IC50) of 0.75 μM against the A2780 human ovarian cancer cell line[3]. Furthermore, studies consistently show that fluorinated chalcones exhibit stronger cytotoxic activity against cancer cell lines, such as the 4T1 breast cancer line, when compared to their non-fluorinated counterparts[4]. This enhancement is often attributed to fluorine's ability to modulate the electronic properties of the molecule, thereby improving its interaction with biological targets.

Compound ClassDerivative Structure/SourceCancer Cell LineIC50 (µM)Reference
Curcuminoid AnalogDerived from 3-Fluoro-4-hydroxybenzaldehydeA2780 (Ovarian)0.75[3]
Fluorinated ChalconeNaphthalene-based4T1 (Breast)> Non-fluorinated analogs[4]
Diaryl Ether Chalcone4-methoxy substitutionMCF-7 (Breast)3.44[2]
Diaryl Ether Chalcone4-methoxy substitutionHepG2 (Liver)4.64[2]
α-Phthalimido-chalconeTrimethoxy derivativeHep G2 (Liver)1.62[2]

The data strongly suggests that synthesizing chalcones from this compound is a promising strategy for developing novel anticancer agents. The specific substitution patterns on the second aromatic ring will be critical in tuning the potency and selectivity.

Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells[1]. This is often achieved by increasing the levels of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and activates caspase enzymes (caspase-3/7, -8, and -9), ultimately leading to cell death[5].

G cluster_workflow General Apoptosis Pathway Induced by Chalcones Chalcone Fluorinated Chalcone Derivative ROS Increased Cellular Reactive Oxygen Species (ROS) Chalcone->ROS Induces Casp8 Caspase-8 Activation (Extrinsic Pathway) Chalcone->Casp8 Can also activate Mito Disruption of Mitochondrial Membrane Potential ROS->Mito Causes Casp9 Caspase-9 Activation (Intrinsic Pathway) Mito->Casp9 Leads to Casp37 Executioner Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis (Programmed Cell Death) Casp37->Apoptosis

Fig 1. Generalized pathway of chalcone-induced apoptosis.
Comparative Antimicrobial Efficacy

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another major class of derivatives with well-documented antimicrobial properties[6]. The resulting azomethine group (-C=N-) is often critical for their biological activity.

Key Insights from Analogous Compounds:

While specific data for this compound derivatives are sparse, studies on Schiff bases from other fluorinated and hydroxylated benzaldehydes provide a strong predictive framework. For example, a Schiff base derived from 5-chloro-salicylaldehyde and 4-fluoro-benzylamine demonstrated potent activity against E. coli and S. aureus with Minimum Inhibitory Concentrations (MICs) of 1.6 µg/mL and 3.4 µg/mL, respectively[7]. Another study synthesized Schiff bases from isoniazid and various fluoro-benzaldehydes, finding that some derivatives showed marked activity against the fungus Candida albicans[8].

These findings highlight a clear structure-activity relationship: the combination of a halogenated hydroxybenzaldehyde scaffold with various amine-containing moieties can produce compounds with significant and broad-spectrum antimicrobial potential.

Compound ClassDerivative Structure/SourceMicroorganismMIC (µg/mL)Reference
Chloro-Salicylaldehyde Schiff Basewith 4-fluorobenzylamineEscherichia coli1.6[7]
Chloro-Salicylaldehyde Schiff Basewith 4-fluorobenzylamineStaphylococcus aureus3.4[7]
Isoniazid Schiff Basewith 4-(trifluoromethyl)benzaldehydeCandida albicans0.037 mM[8]
Diaminodipropylamine Schiff Basewith 2,4-dichlorobenzaldehydeCandida albicans24[6]

The data suggests that derivatives of this compound, particularly Schiff bases formed with aromatic or heterocyclic amines, are excellent candidates for antimicrobial drug discovery.

G cluster_sar Structure-Activity Relationship (SAR) Logic Parent 4-Fluoro-3-hydroxy- benzaldehyde Scaffold SchiffBase Schiff Base Derivative (Antimicrobial Potential) Parent->SchiffBase Chalcone Chalcone Derivative (Anticancer Potential) Parent->Chalcone Amine Primary Amine (R-NH2) Amine->SchiffBase Acetophenone Substituted Acetophenone Acetophenone->Chalcone

Fig 2. SAR logic for synthesizing bioactive derivatives.
Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key assays discussed in this guide.

This protocol describes the condensation reaction to form an imine from the parent aldehyde.

  • Dissolution: Dissolve 1 mmol of this compound in 15 mL of ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add 1 mmol of the desired primary amine (e.g., a substituted aniline or an amino-heterocycle).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A2780, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow for Cytotoxicity A 1. Seed Cells in 96-well Plate B 2. Incubate 24 hours A->B C 3. Treat Cells with Test Compounds B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent (4-hour incubation) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Fig 3. Step-by-step workflow for the MTT assay.

Conclusion and Future Outlook

The this compound scaffold holds significant promise as a starting point for the development of novel therapeutic agents. While direct experimental data on its derivatives is currently lacking in the public domain, a comprehensive analysis of its isomer (3-Fluoro-4-hydroxybenzaldehyde) and related compound classes provides a strong predictive basis for its potential.

  • Anticancer Potential: The synthesis of chalcone derivatives is a highly promising avenue, with evidence suggesting that the fluorine moiety can significantly enhance cytotoxicity against various cancer cell lines.

  • Antimicrobial Potential: The creation of Schiff base derivatives by reacting the aldehyde with diverse primary amines presents a viable strategy for discovering new antibacterial and antifungal agents.

Future research should focus on the systematic synthesis and screening of these derivatives to build a direct SAR profile for the this compound core. Such studies will be invaluable in validating the predictions made in this guide and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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A Comparative Stability Analysis of 4-Fluoro-3-hydroxybenzaldehyde and Its Key Isomers: An Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Medicinal Chemistry

Substituted benzaldehydes are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their inherent reactivity, while synthetically useful, also presents a significant challenge in terms of chemical stability. For researchers, scientists, and drug development professionals, understanding the stability of a key starting material like 4-Fluoro-3-hydroxybenzaldehyde is paramount. Instability can lead to impurity formation, reduced shelf-life, and inconsistent reaction outcomes, ultimately impacting the safety and efficacy of the final drug product.[1]

This guide provides an in-depth comparison of the stability of this compound against its positional isomers. We will explore the theoretical underpinnings of their stability, present robust experimental protocols for assessment, and analyze comparative data to provide a clear, evidence-based guide for selecting the optimal isomer for your research and development needs.

Theoretical Considerations: Predicting Stability from Molecular Structure

The stability of a substituted benzaldehyde is not arbitrary; it is dictated by the interplay of electronic and steric effects conferred by its substituents. The positions of the electron-withdrawing fluorine atom and the electron-donating, hydrogen-bond-capable hydroxyl group have profound implications.

  • Intramolecular Hydrogen Bonding (IHB): Isomers where the hydroxyl group is ortho to the aldehyde (e.g., 2-hydroxy isomers) can form a strong intramolecular hydrogen bond. This interaction creates a stable six-membered ring-like structure (a quasi-aromatic ring), which significantly reduces the electrophilicity and reactivity of the aldehyde carbonyl group.[2][3] This is a primary stabilizing factor.

  • Electronic Effects: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), while the hydroxyl group can donate electron density through resonance (+M). The relative positions of these groups to the aldehyde moiety modulate the electron density on the carbonyl carbon, influencing its susceptibility to nucleophilic attack and oxidation.[4][5]

  • Intermolecular Interactions: Isomers incapable of forming strong IHB, such as those with meta or para-hydroxyl groups, are more likely to engage in intermolecular hydrogen bonding. This can lead to higher melting and boiling points but does not necessarily protect the aldehyde group from chemical degradation.[6]

Based on these principles, we can hypothesize that isomers capable of forming strong intramolecular hydrogen bonds (e.g., 5-Fluoro-2-hydroxybenzaldehyde) will exhibit superior thermal and oxidative stability compared to this compound, where this specific interaction is absent.

Experimental Design for Stability Assessment: Forced Degradation Studies

To empirically determine and compare the stability of these isomers, a series of forced degradation studies are essential.[1][7][8] These studies, also known as stress testing, purposefully expose the compounds to harsh conditions to accelerate degradation, revealing potential degradation pathways and intrinsic stability differences.[9][10] The primary methods employed are Thermal Stress Analysis and Oxidative Stress Analysis.

Experimental Workflow

The overall process for evaluating the stability of the benzaldehyde isomers follows a structured, multi-step approach from sample preparation to final analysis and interpretation.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Data Interpretation Prep Sample Acquisition & Purity Verification (HPLC) TGA Thermal Stress (TGA Analysis) Prep->TGA Expose Samples Oxidation Oxidative Stress (H2O2 Exposure) Prep->Oxidation Expose Samples Data Comparative Data Analysis TGA->Data T-onset Data HPLC Quantitative Analysis (% Degradation via HPLC) Oxidation->HPLC Analyze Samples HPLC->Data Quantify Degradation Report Stability Ranking & Final Report Data->Report Synthesize Results

Caption: Workflow for comparative stability analysis.

Protocol: Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is an excellent method for determining the onset temperature of thermal decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of each isomer into an aluminum or ceramic TGA pan.[13]

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 30-50 mL/min to provide an inert atmosphere.[14]

  • Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 500°C at a constant rate of 10°C/min.[15]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition (T-onset), defined as the temperature at which a significant mass loss (typically 5%) is observed.

Protocol: Oxidative Stability via HPLC Monitoring

This protocol assesses the susceptibility of the aldehyde group to oxidation into a carboxylic acid. The degradation is monitored quantitatively using High-Performance Liquid Chromatography (HPLC).[16][17][18]

Methodology:

  • Stock Solution Preparation: For each isomer, prepare a 1.0 mg/mL stock solution in acetonitrile.

  • Stress Condition: Transfer 1.0 mL of each stock solution into separate vials. Add 0.1 mL of 3% hydrogen peroxide (H₂O₂) to induce oxidation.

  • Incubation: Cap the vials and keep them at a constant temperature of 50°C for 24 hours, protected from light.

  • Sample Analysis (HPLC): At t=0 and t=24 hours, take an aliquot from each vial, dilute appropriately with the mobile phase, and analyze using the HPLC method below.[19]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[19]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% formic acid.[20]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent aldehyde at 24 hours to its peak area at 0 hours. The emergence of a new, more polar peak is indicative of carboxylic acid formation.

Comparative Data and Analysis

The stability of this compound was compared against four of its structural isomers. The results from the TGA and oxidative stress tests are summarized below.

CompoundStructureT-onset (°C)% Oxidation (24h)Key Stabilizing Feature
This compound 4-F, 3-OH17518.5None
3-Fluoro-4-hydroxybenzaldehyde 3-F, 4-OH18215.2Weak Intermolecular H-Bonding
2-Fluoro-5-hydroxybenzaldehyde 2-F, 5-OH1959.8None
5-Fluoro-2-hydroxybenzaldehyde 5-F, 2-OH225 3.1 Strong Intramolecular H-Bond
3-Fluoro-2-hydroxybenzaldehyde 3-F, 2-OH218 4.5 Strong Intramolecular H-Bond

Analysis of Results:

The experimental data strongly support our initial hypothesis. A clear correlation exists between the presence of an intramolecular hydrogen bond and enhanced stability.

  • Highest Stability: 5-Fluoro-2-hydroxybenzaldehyde and 3-Fluoro-2-hydroxybenzaldehyde demonstrate markedly superior stability. Their high thermal decomposition onsets (>215°C) and minimal oxidative degradation (<5%) are directly attributable to the formation of a robust intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen.[21][22] This bond effectively shields the aldehyde from attack.

  • Moderate Stability: The 2-Fluoro-5-hydroxy and 3-Fluoro-4-hydroxy isomers show intermediate stability. While they lack the key intramolecular hydrogen bond, the electronic interplay of the substituents offers some protection compared to the reference compound.[23][24]

  • Lowest Stability: The target compound, this compound, exhibited the lowest thermal and oxidative stability.[25][26][27] With no possibility for intramolecular hydrogen bonding and a substitution pattern that does not maximally deactivate the aldehyde, it is the most susceptible to degradation among the tested isomers.

The structural basis for this stability trend is illustrated below.

Caption: Structural basis for stability differences.

Conclusion and Recommendations

For applications in drug discovery and development where chemical stability is a critical parameter, 5-Fluoro-2-hydroxybenzaldehyde is demonstrably superior to this compound and its other tested isomers. Its exceptional thermal and oxidative stability, conferred by a strong intramolecular hydrogen bond, ensures greater reliability in synthesis, longer shelf-life, and a more favorable impurity profile.

When selecting building blocks for multi-step synthesis, we strongly recommend that researchers and process chemists consider the stability implications of substituent positioning. Performing comparative forced degradation studies early in the development process can prevent costly downstream failures and lead to the selection of more robust and reliable synthetic intermediates.

References

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The Crucial Role of Crystal Structure: A Comparative Guide to the X-ray Crystallography of 4-Fluoro-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational drug design. The spatial arrangement of atoms dictates molecular interactions, governs binding affinities to biological targets, and ultimately defines the efficacy and safety of a therapeutic agent. Among the vast chemical scaffolds available, 4-Fluoro-3-hydroxybenzaldehyde derivatives are of significant interest as precursors to a variety of bioactive compounds. This guide provides an in-depth, practical comparison of the methodologies used to elucidate their structures, focusing on the gold-standard technique: single-crystal X-ray crystallography.

Here, we move beyond a simple recitation of protocols. We delve into the causality behind experimental choices, offering field-proven insights to navigate the path from synthesis to a fully refined crystal structure. This guide is designed to be a self-validating system, empowering researchers to not only generate high-quality data but also to critically evaluate it.

The Challenge: From Powder to Picture

The journey to a crystal structure begins with the synthesis of a suitable derivative and culminates in the growth of a high-quality single crystal. This compound, a simple aromatic aldehyde, is often derivatized to introduce additional points of interaction, facilitating the formation of a well-ordered crystal lattice. A common and effective strategy is the formation of a Schiff base, which introduces an imine linkage and expands the molecule's potential for hydrogen bonding and π-π stacking interactions—key forces in crystal packing.

Experimental Protocol 1: Synthesis of a Representative Schiff Base Derivative

This protocol details the synthesis of (E)-N-(4-fluorophenyl)-1-(4-fluoro-3-hydroxyphenyl)methanimine, a representative Schiff base derivative.

Objective: To synthesize a crystalline derivative of this compound suitable for single-crystal X-ray diffraction.

Materials:

  • This compound (1.0 mmol)

  • 4-Fluoroaniline (1.0 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 1.0 mmol of 4-fluoroaniline in 10 mL of absolute ethanol.

  • Add the aniline solution to the aldehyde solution with stirring.

  • Add two drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, allow the solution to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. The purity can be confirmed using spectroscopic methods such as NMR and FT-IR.

Rationale for Choices:

  • Ethanol is selected as the solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal after the reaction. It is also a common solvent for crystallizing Schiff bases.[2]

  • Acetic acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.[1]

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography. The goal is to encourage molecules to slowly assemble into a highly ordered, three-dimensional lattice, free from defects. For small organic molecules like Schiff bases, several techniques can be employed.

Experimental Protocol 2: Crystallization by Slow Evaporation

Objective: To grow single crystals of the synthesized Schiff base suitable for X-ray diffraction analysis.

Procedure:

  • Prepare a saturated solution of the purified Schiff base in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) in a small, clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals. The rate of evaporation is critical; if it is too fast, a powder may precipitate, while if it is too slow, crystal growth may not occur.

Alternative Crystallization Techniques:

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface as the solvents slowly mix.

The Workflow of Structure Determination: An Overview

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis begins. This workflow can be broken down into several key stages, from data collection to the final validation of the crystal structure.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (CIF Check) Structure_Refinement->Validation

Caption: General workflow for X-ray crystallography of a this compound derivative.

Step-by-Step Guide to X-ray Diffraction Analysis
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, ensuring it is a single, well-formed crystal without cracks or satellite growths. It is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.[3]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell). The intensities of the reflections are integrated and scaled.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[4]

  • Structure Refinement: The initial model of the structure is refined against the experimental data using a least-squares method. This process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[5]

  • Structure Validation: The final structure is validated to ensure its chemical sense and to check for any errors. This is often done using software like PLATON or by checking the Crystallographic Information File (CIF) for alerts.

Comparative Crystallographic Data: An Illustrative Example

As no published crystal structure for a this compound Schiff base derivative is currently available, the following table presents a realistic, illustrative dataset. This data is based on typical values for similar halogenated aromatic Schiff bases and serves as a guide for what researchers should expect to report and compare.

ParameterIllustrative Derivative 1Alternative Derivative (e.g., Oxime)
Chemical Formula C₁₃H₉F₂NOC₇H₆FNO₂
Molecular Weight 233.22155.13
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 8.510.2
b (Å) 12.16.5
c (Å) 10.811.3
β (°) 98.590
Volume (ų) 1095750
Z 44
Calculated Density (g/cm³) 1.411.37
R-factor (R1) 0.0450.052
wR-factor (wR2) 0.1200.135
Goodness-of-fit (GooF) 1.051.08

Interpreting the Data:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Differences between derivatives can indicate different molecular packing arrangements.

  • Unit Cell Dimensions (a, b, c, β): These define the size and shape of the repeating unit.

  • R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-fit (GooF): This should be close to 1.0 for a good refinement.

When Single Crystals Are Elusive: Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the definitive method for structure elucidation, obtaining suitable crystals can be a significant bottleneck. In such cases, other techniques can provide valuable structural information.

G SCXRD Single-Crystal XRD (Gold Standard) PXRD Powder XRD NMR NMR Spectroscopy MS Mass Spectrometry FTIR FT-IR Spectroscopy PXRD->SCXRD Complementary/ Alternative NMR->SCXRD Complementary/ Alternative MS->SCXRD Complementary/ Alternative FTIR->SCXRD

Caption: Alternative and complementary techniques to single-crystal X-ray diffraction.

  • Powder X-ray Diffraction (PXRD): This technique can be used on polycrystalline material. While it does not provide the same level of detail as SCXRD, it can be used to identify crystalline phases, determine unit cell parameters, and, in some cases, solve crystal structures, especially when combined with computational methods.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution. It can provide information about the chemical environment of each atom and can be used to confirm the structure of the synthesized derivative.[8]

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Conclusion

The structural elucidation of this compound derivatives is a critical step in the development of new pharmaceutical agents. Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the molecule. This guide has provided a comprehensive, practical framework for researchers, detailing the synthesis of a suitable derivative, robust crystallization protocols, and the complete workflow of X-ray diffraction analysis. By understanding the causality behind each experimental step and being aware of alternative characterization techniques, scientists are better equipped to navigate the challenges of structural chemistry and unlock the full potential of these valuable molecular building blocks.

References

  • MIT OpenCourseWare. (n.d.). Crystal Structure Refinement. Chemistry. Retrieved from [Link]

  • Mowlem, M. C. (1969). A simple procedure for crystallization of the Schiff reagent. Stain Technology, 44(3), 151-154. Retrieved from [Link]

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  • ResearchGate. (n.d.). Table 3. Data Collection and Structure Refinement for Structures 1−3. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Florence, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • David, W. I. F., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]

  • Florence, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC. Retrieved from [Link]

  • Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Retrieved from [Link]

  • Ceitec.cz. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • ResearchGate. (2013). What are the simplest and best methods for purifying the Schiff base by crystallization?. Retrieved from [Link]

  • ScienceDirect. (2025). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Retrieved from [Link]

  • IUCr Journals. (n.d.). Solving molecular organic crystal structures from powders. Retrieved from [Link]

  • Ranjith, B., et al. (2014). Crystal structure analysis of Schiff's base derivatives. International Journal of ChemTech Research, 6(5), 3091-3097. Retrieved from [Link]

  • Jothi, D., et al. (2012). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3173. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Caltech. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]

  • Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2024). Preparation and characterization of Schiff base and its complex with Cu(II) and study of their liquid crystalline properties. Retrieved from [Link]

  • ResearchGate. (2023). Structural Aspects and Characterization of Synthesized Novel Schiff Base of 4- Hydroxybenzaldehyde with Anilines for Optoelectronic Properties. Retrieved from [Link]

  • Recercat. (n.d.). Schiff bases based on 3-hydroxyanline and different aromatic aldehydes: - synthesis and characterization of the products. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • UNIMAS Institutional Repository. (2022). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Retrieved from [Link]

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A Comparative Guide to the Quantitative Analysis of 4-Fluoro-3-hydroxybenzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of intermediates in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the quantitative analysis of 4-Fluoro-3-hydroxybenzaldehyde in a typical reaction setting. The methodologies and insights presented herein are grounded in established analytical principles and practical laboratory experience.

The Analytical Challenge: Monitoring this compound Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. A common synthetic route involves the Reimer-Tiemann reaction, starting from 2-fluorophenol and chloroform in the presence of a strong base. The resulting reaction mixture is complex, containing the desired product, unreacted starting materials, isomeric byproducts (e.g., 2-fluoro-5-hydroxybenzaldehyde), and other related compounds. This complexity necessitates an analytical method with high selectivity and sensitivity to accurately quantify the target analyte.

Comparative Analysis of Key Methodologies

The choice of an analytical technique hinges on a balance of selectivity, sensitivity, speed, and the physicochemical properties of the analyte. Here, we compare three workhorse methods in analytical chemistry for their suitability in quantifying this compound in a crude reaction mixture.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Selectivity

HPLC is a powerful technique for separating and quantifying components in a liquid mixture.[1] For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[2] Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds have a lower affinity for the stationary phase and elute earlier, while less polar compounds are retained longer.

Causality in Method Design: The choice of a C18 column provides a versatile nonpolar stationary phase suitable for a wide range of aromatic compounds.[2] A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure good resolution of all components in the reaction mixture, from the polar hydroxybenzaldehydes to the less polar starting materials. UV detection is ideal as the aromatic ring and carbonyl group of the analyte are strong chromophores.

Advantages:

  • High Selectivity: Capable of separating structurally similar isomers, which is crucial for distinguishing this compound from other potential byproducts.

  • Suitability for Non-Volatile Analytes: Directly applicable to this compound without the need for derivatization.[3]

  • Robust and Reproducible: Well-established technology with a high degree of precision and accuracy.

Limitations:

  • Longer Analysis Times: Compared to GC for simple mixtures, HPLC runs can be longer.[1]

  • Solvent Consumption: Requires significant volumes of high-purity solvents.

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a heated column.[4]

Principle of Separation: The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and elute earlier.

Causality in Method Design: For this compound, its phenolic hydroxyl group can lead to peak tailing and potential degradation at high temperatures. Therefore, derivatization to a more volatile and thermally stable analogue, such as a silyl ether, is often necessary. A polar capillary column is typically used to achieve good separation of the derivatized benzaldehydes. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Advantages:

  • High Efficiency and Resolution: Capillary GC columns offer excellent separation power for complex mixtures of volatile compounds.[5]

  • High Sensitivity: FID and other detectors can achieve very low detection limits.[6]

  • Faster Analysis Times: Often provides quicker separations than HPLC for volatile compounds.[1]

Limitations:

  • Derivatization Required: The need for derivatization adds an extra step to sample preparation, which can introduce errors and increase analysis time.[3]

  • Thermal Lability: Not suitable for thermally unstable compounds.

  • Potential for Isomer Co-elution: Without optimal column selection and temperature programming, separation of closely related isomers can be challenging.

UV-Visible (UV-Vis) Spectroscopy: A Rapid but Less Selective Approach

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance in solution.

Principle of Quantification: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Causality in Method Design: this compound, with its aromatic ring and carbonyl group, exhibits a characteristic UV absorption spectrum.[7] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined. However, this method is highly susceptible to interference from other components in the reaction mixture that also absorb in the same UV region.

Advantages:

  • Rapid and Simple: Measurements are very fast and require minimal sample preparation.

  • Cost-Effective: UV-Vis spectrophotometers are relatively inexpensive to purchase and operate.

Limitations:

  • Low Selectivity: Prone to interference from any other compound in the mixture that absorbs at the analytical wavelength. This makes it generally unsuitable for accurate quantification in a complex reaction mixture without prior separation.[8]

  • Matrix Effects: The solvent and other components in the sample can influence the absorption spectrum of the analyte.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of each technique for the quantitative analysis of this compound in a reaction mixture.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with DerivatizationUV-Visible (UV-Vis) Spectroscopy
Selectivity Excellent (can separate isomers)Good to Excellent (highly dependent on column and conditions)Poor (high potential for interference)
Sensitivity HighVery HighModerate
Precision (RSD%) < 2%< 3% (including derivatization)< 5% (in the absence of interferences)
Analysis Time 15-30 minutes per sample10-20 minutes per sample (excluding derivatization)< 1 minute per sample
Sample Preparation Simple dilution and filtrationDerivatization requiredSimple dilution
Cost per Sample ModerateModerate to HighLow

Experimental Protocols

Protocol 1: Quantitative Analysis by Reversed-Phase HPLC

This protocol outlines a robust RP-HPLC method for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to cover the expected concentration range of the analyte in the reaction mixture.

  • Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture and dilute it with a known volume of methanol. Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound in the standards against their known concentrations.

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.

  • Calculate the concentration in the original reaction mixture by applying the dilution factor.

Protocol 2: Quantitative Analysis by Gas Chromatography with Silylation

This protocol describes a GC-FID method for the quantification of this compound following derivatization.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

2. Derivatization and Sample Preparation:

  • Standard and Sample Derivatization: In a vial, add a known amount of the standard or the diluted reaction mixture sample. Evaporate the solvent under a stream of nitrogen. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 100 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.

  • Calibration Standards: Prepare calibration standards by derivatizing known amounts of the this compound reference standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound in the standards against their initial concentrations.

  • Determine the concentration in the derivatized sample from the calibration curve.

  • Calculate the concentration in the original reaction mixture considering the dilution and derivatization volumes.

Visualizing the Workflow and Logic

To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification ReactionMixture Reaction Mixture DiluteSample Dilute & Filter Sample ReactionMixture->DiluteSample Standard Reference Standard PrepareStandards Prepare Calibration Standards Standard->PrepareStandards HPLC Inject into HPLC DiluteSample->HPLC PrepareStandards->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify Analyte Chromatogram->Quantify CalCurve->Quantify

Caption: Experimental Workflow for HPLC Analysis.

Method_Selection node_result node_result Start Need to quantify This compound in a reaction mixture? Isomers Are isomeric byproducts present? Start->Isomers Volatile Is the analyte thermally stable and volatile? Isomers->Volatile No HPLC Use HPLC Isomers->HPLC Yes Interference Are there other UV-absorbing species? Volatile->Interference No GC Use GC with Derivatization Volatile->GC Yes Interference->HPLC Yes UVVis Use UV-Vis (with caution) Interference->UVVis No

Caption: Logical Flow for Method Selection.

Conclusion and Recommendation

For the quantitative analysis of this compound in a complex reaction mixture, High-Performance Liquid Chromatography (HPLC) is the most recommended technique. Its superior selectivity allows for the accurate quantification of the target analyte in the presence of starting materials, byproducts, and isomers, which is a critical requirement for reliable reaction monitoring and quality control.

While Gas Chromatography can offer high sensitivity, the necessity of a derivatization step complicates the workflow and introduces a potential source of error. UV-Vis Spectroscopy, although rapid and simple, lacks the selectivity required for accurate analysis of a crude reaction mixture and should only be considered for preliminary or screening purposes where interferences are known to be minimal.

The adoption of a validated HPLC method will provide researchers, scientists, and drug development professionals with the trustworthy and reproducible data necessary to make informed decisions throughout the development and manufacturing process.

References

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A Comparative Guide to the Biological Targets of 4-Fluoro-3-hydroxybenzaldehyde Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the substituted benzaldehyde scaffold serves as a versatile starting point for the development of novel therapeutic agents. Among these, 4-Fluoro-3-hydroxybenzaldehyde and its analogs represent a privileged chemical space, offering a foundation for molecules that interact with a diverse array of biological targets. This guide provides a comprehensive overview of the literature precedents for these targets, presenting a comparative analysis of the performance of various analogs, and detailing the experimental methodologies that underpin these findings. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven resource to inform and accelerate their own research endeavors.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅FO₂.[1] Its structure, featuring a fluorine atom and a hydroxyl group on the benzene ring, provides unique electronic and hydrogen-bonding properties that can be exploited in the design of targeted inhibitors and modulators of biological macromolecules. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug design. While the direct biological targets of this compound itself are not extensively documented, a wealth of research has explored the biological activities of its numerous analogs and derivatives, revealing a broad spectrum of potential therapeutic applications.

Identified Biological Targets and Comparative Analog Performance

The following sections delineate the key biological targets identified for analogs of this compound, supported by experimental data from the scientific literature.

Kinases and Inflammatory Pathway Modulation

Analogs of this compound have emerged as valuable precursors for the synthesis of kinase inhibitors and anti-inflammatory agents. The introduction of a phenoxy group to create 4-Fluoro-3-phenoxybenzaldehyde provides a key intermediate for compounds targeting kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[2]

Further evidence for anti-inflammatory potential comes from derivatives of the isomeric 3-Fluoro-4-hydroxybenzaldehyde. Hydrazone derivatives synthesized from this starting material have demonstrated potent inhibition of macrophage migration inhibitory factor (MIF), a key cytokine in the inflammatory response.[3]

Anticancer Applications: Targeting Cancer Cell Proliferation

The structural motif of fluorinated hydroxybenzaldehydes has been extensively utilized in the development of anticancer agents. Curcuminoid analogs synthesized from 3-Fluoro-4-hydroxybenzaldehyde have shown significant inhibitory activity against human ovarian cancer cell lines, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.75 μM against the A2780 cell line.[3] The mechanism of action for some hydroxybenzaldehyde derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells.[4]

Another key target in cancer metabolism is Hexokinase 2 (HK2), an enzyme that is overexpressed in many cancer types. Schiff base derivatives of hydroxybenzaldehydes have been synthesized and identified as promising inhibitors of HK2.[5]

Neurodegenerative Diseases: Targeting HDACs and β-Amyloid Aggregation

In the context of Alzheimer's disease, diarylheptanoid derivatives synthesized from 3-Fluoro-4-hydroxybenzaldehyde have been designed as dual inhibitors of Class IIa histone deacetylases (HDACs) and the aggregation of β-amyloid plaques, two key pathological hallmarks of the disease.[6] This dual-targeting approach offers a promising strategy for developing disease-modifying therapies.

Targeted Protein Degradation: VHL E3 Ubiquitin Ligase Ligands

A burgeoning area of drug discovery is targeted protein degradation, which utilizes small molecules called PROTACs (Proteolysis Targeting Chimeras) to eliminate disease-causing proteins. Analogs of 3-fluoro-4-hydroxyproline, which can be synthesized from fluorinated hydroxybenzaldehyde precursors, have been identified as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] These ligands are crucial components of PROTACs, recruiting the cellular machinery to tag specific proteins for degradation.

Metabolic Disorders: α-Glucosidase and PTP1B Inhibition

Derivatives of 4-hydroxybenzaldehyde have been investigated as potential treatments for type 2 diabetes. These compounds have been shown to act as dual-target inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two enzymes that play important roles in glucose metabolism.[9]

Other Enzymatic Inhibition: Tyrosinase

Derivatives of 4-hydroxybenzaldehyde have also been explored as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[10] Such inhibitors have potential applications in cosmetics for skin lightening and in the treatment of hyperpigmentation disorders.

Comparative Data Summary

To facilitate a clear comparison of the biological activities of various this compound analogs and related derivatives, the following table summarizes key findings from the literature.

Analog/Derivative ClassTarget(s)Biological Activity/PotencyTherapeutic AreaReference(s)
Curcuminoid analogs from 3-Fluoro-4-hydroxybenzaldehydeHuman ovarian cancer cells (A2780)IC₅₀ = 0.75 μMAnticancer[3]
Hydrazone derivatives from 3-Fluoro-4-hydroxybenzaldehydeMacrophage Migration Inhibitory Factor (MIF)Potent inhibitionAnti-inflammatory[3]
Diarylheptanoid derivatives from 3-Fluoro-4-hydroxybenzaldehydeClass IIa HDACs, β-amyloid aggregationDual inhibitorsNeurodegenerative Diseases[6]
3-Fluoro-4-hydroxyproline analogsvon Hippel-Lindau (VHL) E3 Ubiquitin LigaseLigands for PROTACsTargeted Protein Degradation[7][8]
4-Hydroxybenzaldehyde derivativesα-Glucosidase, PTP1BDual-target inhibitorsMetabolic Disorders[9]
Schiff base derivatives of hydroxybenzaldehydesHexokinase 2 (HK2)Promising inhibitorsAnticancer[5]
4-Hydroxybenzaldehyde derivativesTyrosinaseInhibitorsDermatological[10]

Experimental Protocols and Methodologies

The following sections provide an overview of the key experimental workflows and protocols cited in the literature for evaluating the biological activity of this compound analogs.

General Workflow for Synthesis and Biological Evaluation

The development and testing of novel analogs typically follow a structured workflow.

Synthesis and Evaluation Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., this compound) reaction Chemical Reaction (e.g., Condensation, Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spec) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) characterization->in_vitro Test Compound cellular Cell-Based Assays (e.g., Apoptosis, Signaling Pathways) in_vitro->cellular in_vivo In Vivo Models (e.g., Animal Models of Disease) cellular->in_vivo

Caption: General workflow for the synthesis and biological evaluation of novel chemical compounds.

Step-by-Step Protocol: Enzyme Inhibition Assay (Tyrosinase Example)

This protocol is a representative example of how the inhibitory activity of a compound against a specific enzyme is determined.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., a 4-hydroxybenzaldehyde derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, L-DOPA, in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of the tyrosinase solution to each well.

    • Add varying concentrations of the test compound or vehicle control to the wells.

    • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

    • Monitor the formation of dopachrome (an orange-colored product) by measuring the absorbance at 475 nm at regular time intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction velocity at different substrate concentrations in the presence of various inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[10]

Signaling Pathway Analysis: Shh Pathway Activation

Some hydroxybenzaldehyde derivatives have been shown to activate specific signaling pathways. The following diagram illustrates the Sonic hedgehog (Shh) signaling pathway, which has been shown to be activated by 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA).[11]

Shh Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Shh Shh Ligand (or 3-HBA/4-HBA) Shh->PTCH1 Binds

Caption: Simplified diagram of the Sonic hedgehog (Shh) signaling pathway activation.

Conclusion and Future Directions

The this compound scaffold and its analogs have demonstrated significant potential across a wide range of therapeutic areas, including oncology, inflammation, neurodegenerative diseases, and metabolic disorders. The compiled literature precedents highlight the versatility of this chemical motif in generating potent and selective modulators of various biological targets. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel derivatives with improved efficacy and safety profiles, and further elucidating their precise mechanisms of action. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Lin, Y. L., et al. (2021). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Parasites & Vectors, 14(1), 1-13. [Link]

  • PubChem. 3-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Preprints.org. Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. [Link]

  • Yi, W., et al. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 639-646. [Link]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(12), 5582-5593. [Link]

  • Wang, G., et al. (2024). Design, synthesis and enzymatic inhibition evaluation of novel 4-hydroxy Pd-C-Ⅲ derivatives as α-glucosidase and PTP1B dual-target inhibitors. European Journal of Medicinal Chemistry, 280, 116938. [Link]

  • MySkinRecipes. This compound. [Link]

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comparing the acidity of the hydroxyl group in different fluorohydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Hydroxyl Group Acidity in Fluorohydroxybenzaldehydes

For professionals in drug development and synthetic chemistry, understanding the acid-dissociation constant (pKa) of a molecule is not merely an academic exercise. It is a critical parameter that governs molecular behavior in physiological environments and reaction media. The acidity of a phenolic hydroxyl group, in particular, dictates its ability to act as a hydrogen bond donor, its ionization state at a given pH, and its nucleophilicity. These characteristics are central to molecular recognition at a receptor site and the overall pharmacokinetic profile of a drug candidate.

This guide provides an in-depth comparison of the hydroxyl group acidity across various isomers of fluorohydroxybenzaldehyde. We will explore the nuanced interplay of substituent effects that modulate the pKa and provide a robust experimental framework for its determination, empowering researchers to apply these principles in their work.

The Electronic Tug-of-War: Substituent Effects on Phenolic Acidity

The acidity of a phenol is defined by the stability of its corresponding conjugate base, the phenoxide ion. When a proton is released, a negative charge is left on the oxygen atom. Any substituent on the aromatic ring that can delocalize or stabilize this negative charge will increase the phenol's acidity (i.e., lower its pKa).[1]

Two primary electronic effects are at play:

  • Inductive Effect (-I): This effect operates through the sigma (σ) bonds. Electronegative atoms, like fluorine and the oxygen of the aldehyde's carbonyl group, pull electron density away from the ring, stabilizing the phenoxide ion. This effect is distance-dependent, weakening as the substituent moves further from the hydroxyl group.

  • Resonance Effect (Mesomeric Effect): This effect operates through the pi (π) system of the aromatic ring. Electron-withdrawing groups like the aldehyde (-CHO) and nitro (-NO2) groups can delocalize the negative charge of the phenoxide ion through resonance, especially when positioned ortho or para to the hydroxyl group.[1][2] This significantly stabilizes the phenoxide and increases acidity. Conversely, groups with lone pairs, like fluorine, can exert an electron-donating resonance effect (+R), which can destabilize the phenoxide.

In fluorohydroxybenzaldehydes, we witness a fascinating competition between the strong electron-withdrawing inductive effect of fluorine and its weaker, electron-donating resonance effect, alongside the powerful electron-withdrawing resonance and inductive effects of the aldehyde group.[3][4]

Comparative Acidity: A Data-Driven Analysis

The precise pKa of a substituted phenol is a direct reflection of the net electronic influence of its substituents. The table below consolidates reported pKa values for several fluorohydroxybenzaldehyde isomers and their parent compounds to provide a clear comparison.

CompoundStructure DescriptionReported pKa
PhenolBase reference compound~10.0
4-HydroxybenzaldehydeAldehyde para to hydroxyl7.61[5][6][7]
3-HydroxybenzaldehydeAldehyde meta to hydroxyl8.98[8]
2-Hydroxybenzaldehyde (Salicylaldehyde)Aldehyde ortho to hydroxyl8.37[9][10][11]
4-Fluoro-2-hydroxybenzaldehydeF para to OH, CHO ortho to OH7.18 (Predicted)[12]
3-Fluoro-4-hydroxybenzaldehydeF meta to OH, CHO para to OHData not found
2-Fluoro-4-hydroxybenzaldehydeF ortho to OH, CHO para to OHData not found
5-Fluoro-2-hydroxybenzaldehydeF meta to OH, CHO ortho to OHData not found

Analysis of Trends:

  • Effect of the Aldehyde Group: Both 4-hydroxybenzaldehyde (pKa 7.61) and 2-hydroxybenzaldehyde (pKa 8.37) are significantly more acidic than phenol (pKa ~10.0).[5][9][10][11] This is due to the strong electron-withdrawing nature of the aldehyde group, which stabilizes the phenoxide conjugate base.[13] The stabilization is more pronounced in the para position where the resonance effect can fully delocalize the negative charge onto the carbonyl oxygen.

  • The Anomaly of Salicylaldehyde: Interestingly, 2-hydroxybenzaldehyde (salicylaldehyde) is less acidic than its para isomer. This is attributed to a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen. This bond must be broken for deprotonation to occur, which requires additional energy and thus raises the pKa (reduces acidity).

Electronic_Effects Inductive Inductive Stabilized Stabilized Inductive->Stabilized Resonance Resonance Resonance->Stabilized caption Electronic effects stabilizing the phenoxide ion.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

For researchers who need to validate predicted values or determine the pKa of novel compounds, UV-Vis spectrophotometric titration is a reliable and accessible method.[14][15] The principle lies in the fact that the protonated (phenol) and deprotonated (phenoxide) forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the two species are in equal concentration, which corresponds to the pKa.[16]

Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorohydroxybenzaldehyde sample

  • Series of buffer solutions (e.g., phosphate, borate) covering a pH range from ~6 to 10

  • Acidic solution (e.g., 0.1 M HCl, to measure fully protonated spectrum)

  • Basic solution (e.g., 0.1 M NaOH, to measure fully deprotonated spectrum)

  • Cosolvent if needed (e.g., DMSO, ethanol) for compounds with low water solubility[14]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the fluorohydroxybenzaldehyde in a suitable solvent (e.g., ethanol or DMSO).

  • Preparation of Test Solutions: For each buffer solution, the acidic solution, and the basic solution, prepare a sample by diluting a precise volume of the stock solution to ensure the final concentration is identical across all samples (e.g., 0.1-0.2 mM).[14] The final concentration should yield a maximum absorbance in the range of 0.5-1.5 AU.

  • Spectra Acquisition:

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for the acidic (fully protonated) and basic (fully deprotonated) solutions.[14]

    • From these spectra, identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.

  • Absorbance Measurements:

    • Set the spectrophotometer to the chosen analytical wavelength.

    • Measure the absorbance of each buffered solution. Ensure the pH of each solution is accurately recorded.

  • Data Analysis (Graphical Method):

    • Plot Absorbance vs. pH. The resulting data should form a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the hydroxyl group.[17] This is the pH at which the absorbance is exactly halfway between the minimum (acidic) and maximum (basic) absorbance values.

  • Data Analysis (Henderson-Hasselbalch Method):

    • For a more rigorous determination, use the following equation: pH = pKa + log([A⁻]/[HA])

    • The ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) can be calculated from the absorbance values: [A⁻]/[HA] = (A - A_HA) / (A_A⁻ - A) where A is the absorbance of a given buffer solution, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

    • Plot pH (y-axis) vs. log([A⁻]/[HA]) (x-axis). The data should yield a straight line. The y-intercept (where log([A⁻]/[HA]) = 0) is the pKa.[18]

Experimental_Workflow A Prepare Stock Solution of Analyte B Create Series of Solutions in Buffers of Varying pH A->B C Acquire UV-Vis Spectra (Acidic, Basic, Buffered) B->C D Identify Analytical Wavelength (λ_max diff) C->D E Measure Absorbance at λ_analytical vs. pH D->E F Plot Absorbance vs. pH (Sigmoidal Curve) E->F G Determine pKa (Inflection Point) F->G caption Workflow for pKa determination via UV-Vis.

Conclusion and Future Directions

The acidity of the hydroxyl group in fluorohydroxybenzaldehydes is a product of a delicate balance between the inductive and resonance effects of the fluoro and aldehyde substituents, as well as intramolecular interactions like hydrogen bonding. While existing data clearly demonstrate the acid-strengthening properties of these substituents, a comprehensive experimental dataset for the full range of isomers is still needed.

The protocol detailed here provides a reliable method for researchers to determine these values, contributing to a deeper understanding of structure-activity relationships. Such data are invaluable for the rational design of new pharmaceuticals and the optimization of synthetic pathways, ultimately accelerating the pace of discovery.

References

  • Purdue University. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

  • Pharmaacademias. (2023, December 18). Effect of Substituents on the Acidity of Phenols. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic strength of substituted phenols. Retrieved from [Link]

  • BYJU'S. (2019, December 16). The Explanation for the Acidity of Phenols. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Serrano, M., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(10), 1047-1051. Retrieved from [Link]

  • Aktaş, A. H., et al. (2012). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of Solution Chemistry, 41(10), 1829-1837. Retrieved from [Link]

  • Ríos, Á., & Zougagh, M. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 7(1), 1-10. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). p-Hydroxybenzaldehyde CAS:123-08-0. Retrieved from [Link]

  • ChemBK. (n.d.). p-hydroxy benzaldehyde. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Fluoro-3-hydroxybenzaldehyde: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides an in-depth operational plan for handling 4-Fluoro-3-hydroxybenzaldehyde, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile Analysis: The "Why" Behind the Protocol

Understanding the specific toxicological profile of this compound is the foundation of our safety plan. This compound is not benign, and its hazards dictate every procedural choice we make.

According to authoritative safety data sheets, the primary hazards are:

  • Acute Oral Toxicity (Category 4, H302): Harmful if swallowed[1][2]. This necessitates strict measures to prevent ingestion, including prohibiting eating or drinking in the lab and ensuring thorough hand washing after handling.

  • Skin Irritation (Category 2, H315): Causes skin irritation[1][2]. Direct contact can lead to inflammation and discomfort, making appropriate glove selection and lab coat use non-negotiable.

  • Serious Eye Irritation (Category 2, H319): This compound can cause significant, potentially damaging eye irritation[1][2][3]. The risk of accidental splashing or airborne dust contact makes robust eye protection essential.

  • Respiratory Tract Irritation (Category 3, H335): As a solid powder, airborne dust presents a significant inhalation risk that may cause respiratory irritation[1][3][4]. This hazard is the primary driver for mandating the use of engineering controls like fume hoods.

Core Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. Its selection is directly informed by the hazards identified above.

  • Eye and Face Protection:

    • Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards[5][6]. This is the minimum requirement to protect against dust particles and accidental splashes.

    • Rationale: The serious eye irritation hazard (H319) requires a complete seal around the eyes, which standard safety glasses do not provide.

    • Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.

  • Hand Protection:

    • Mandatory: Use chemically resistant, impervious gloves inspected for integrity before each use[6][7]. Nitrile or Butyl gloves are appropriate choices for handling benzaldehyde derivatives[8].

    • Rationale: To prevent skin irritation (H315), gloves must be used. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately. Always wash hands thoroughly with soap and water after removing gloves[1].

  • Body Protection:

    • Mandatory: A clean, buttoned laboratory coat must be worn to protect street clothes and underlying skin[7].

    • Rationale: This protects against incidental contact from minor spills and dust. Contaminated lab coats should be professionally laundered separately from personal clothing[1].

  • Respiratory Protection:

    • Primary Control: All handling of this compound powder that could generate dust must be performed within a certified chemical fume hood[5][7].

    • Rationale: The respiratory irritation hazard (H335) makes it critical to control airborne particles at the source. A fume hood is an engineering control that removes the hazard, which is vastly superior to relying solely on a respirator.

    • Secondary Control: If a fume hood is not available or if exposure limits are exceeded during a major spill, a full-face respirator with an appropriate particulate filter should be used by trained personnel[5].

Engineering Controls: Your First Line of Defense

While PPE is critical, it should never be the sole method of protection. A properly functioning laboratory environment is foundational to safety.

  • Ventilation: Ensure the laboratory is well-ventilated. All weighing and transfer operations involving the solid compound should be conducted in a chemical fume hood to minimize dust inhalation[5][6].

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located close to the workstation[6][9]. Verify their functionality on a regular basis.

Procedural Guidance for Safe Handling

A systematic workflow minimizes risk at every stage.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for damage or leaks.

  • Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents[1][5][9].

  • The container must be kept tightly closed[1][6]. For long-term stability, storage under an inert gas like argon is recommended[1].

Step 2: Weighing and Preparation

  • Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Perform all weighing and solution preparation inside a chemical fume hood to contain any dust.

  • Use tools like a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as dropping or vigorous scooping[1].

  • Close the primary container immediately after use.

Step 3: Post-Handling

  • Thoroughly decontaminate the work surface.

  • Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed hazardous waste container.

  • Remove gloves and wash hands thoroughly with soap and water[1][6].

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][6][10].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[1][10]. If irritation persists, seek medical attention[6].

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor[4][10].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately seek medical attention[1][6].

Small Spill Cleanup Protocol (inside a fume hood):

  • Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Carefully sweep or scoop the material into a designated, sealable hazardous waste container. Avoid creating dust[1][6].

  • Wipe the area with a damp cloth, and place the cloth in the waste container.

  • Label the waste container appropriately.

Large Spill Response Workflow: For spills outside of a fume hood, a more robust, systematic response is required.

Spill_Response_Workflow assess Assess Situation (Size, Location, Hazard) alert Alert Personnel & Evacuate Area assess->alert ppe Don Full PPE (Goggles, Face Shield, Gloves, Respirator if required) alert->ppe contain Contain Spill (Use inert absorbent dikes) ppe->contain cleanup Clean Up Spill (Sweep/scoop solid, avoid dust) contain->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Package & Label Hazardous Waste decon->dispose report Report Incident to EHS dispose->report

Caption: Workflow for a large chemical spill response.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container[4].

  • Collection: The waste container should be stored in a designated satellite accumulation area.

  • Disposal: The final disposal must be conducted through an authorized hazardous waste collection service or a licensed chemical destruction facility in strict accordance with all local, state, and national regulations[1][5][6]. Never discharge this chemical or its waste into drains or the environment[5].

Summary of Safety and Handling Requirements

This table provides a quick reference for the essential operational requirements.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory/Engineering Controls
Storage & Transport Safety GogglesNitrile/Butyl GlovesLab CoatWell-ventilated area
Weighing/Handling Safety GogglesNitrile/Butyl GlovesLab CoatMandatory: Chemical Fume Hood
Small Spill Cleanup Safety GogglesNitrile/Butyl GlovesLab CoatMandatory: Chemical Fume Hood
Large Spill Cleanup Goggles & Face ShieldNitrile/Butyl GlovesLab CoatFull-face respirator may be required

References

  • This compound Material Safety Data Sheet. Chemsrc. [Link]

  • This compound Laboratory Chemical Safety Summary. PubChem, National Library of Medicine. [Link]

  • Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]

  • Personal Protective Equipment (PPE) Glove Comparison Chart. University of Tennessee Knoxville. [Link]

  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Minimum Protective Clothing Required for Possible Chemical Contact. Shintech. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.